molecular formula C14H17O6P B1607321 Diethylumbelliferyl phosphate CAS No. 897-83-6

Diethylumbelliferyl phosphate

Número de catálogo: B1607321
Número CAS: 897-83-6
Peso molecular: 312.25 g/mol
Clave InChI: GHGRYKAFUNNHBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Hydroxy-4-methylcoumarin diethylphosphate, also known as Methyl-DEUP, is a fluorogenic organophosphorus ester specifically designed as a substrate for testing OP-hydrolase activity . This compound serves as a critical tool in enzymology for the sensitive detection and titration of lipase and related hydrolytic enzymes in microscale culture media . The mechanism of action is based on enzyme-mediated hydrolysis: cleavage of the phosphate ester bond by OP-hydrolases releases the highly fluorescent molecule 7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone) . This precursor fluorophore is known for its strong fluorescence properties, which are retained when incorporated into polymer matrices like chitosan, making it an excellent reporter group . The increase in fluorescence intensity upon hydrolysis provides a direct, real-time, and quantifiable measure of enzymatic activity, enabling highly sensitive active-site titration of enzymes . Its primary research value lies in high-throughput screening applications, fundamental enzyme kinetic studies, and the development of sensitive diagnostic assays. This product is intended for research purposes as a biochemical tool and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

IUPAC Name

diethyl (4-methyl-2-oxochromen-7-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17O6P/c1-4-17-21(16,18-5-2)20-11-6-7-12-10(3)8-14(15)19-13(12)9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGRYKAFUNNHBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008943
Record name Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897-83-6
Record name Diethylumbelliferyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylumbelliferyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 4-methyl-2-oxo-2H-1-benzopyran-7-yl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-methylcoumarin diethylphosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diethylumbelliferyl Phosphate (DEUP): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is a multifaceted molecule with significant applications in biochemical research. Primarily recognized as a potent and selective inhibitor of cholesterol esterase, it plays a crucial role in studies related to steroidogenesis by blocking the transport of cholesterol into mitochondria. Additionally, its structural similarity to other umbelliferyl phosphates suggests its utility as a fluorogenic substrate for the detection and quantification of phosphatase activity. This technical guide provides a comprehensive overview of DEUP, including its chemical and physical properties, its established role as a cholesterol esterase inhibitor, and its inferred application as a fluorogenic phosphatase substrate. Detailed methodologies for its use in research, alongside quantitative data and pathway diagrams, are presented to facilitate its effective application in the laboratory.

Chemical and Physical Properties

DEUP is an organophosphate compound. Its core structure consists of a coumarin (B35378) derivative, umbelliferone, which is esterified with a diethyl phosphate group. This structure is fundamental to its function as both an enzyme inhibitor and a fluorogenic substrate.

PropertyValueReference
Molecular Formula C₁₄H₁₇O₆P[1]
Molecular Weight 312.25 g/mol [1]
CAS Number 897-83-6[1]
Appearance Colorless to yellow oil
Solubility DMSO: >5 mg/mL
Storage Temperature -20°C

Role as a Cholesterol Esterase Inhibitor in Steroidogenesis

DEUP is a well-documented inhibitor of cholesterol esterase, an enzyme critical for the hydrolysis of cholesterol esters to free cholesterol. By inhibiting this enzyme, DEUP effectively blocks the transport of cholesterol into the mitochondria, a rate-limiting step in the process of steroidogenesis. This inhibitory action has an IC₅₀ of 11.6 μM. The primary application of DEUP in this context is to investigate the mechanisms of steroid hormone production and to screen for potential therapeutic agents that modulate this pathway.

Mechanism of Action in Steroidogenesis Inhibition

DEUP's inhibitory effect on steroidogenesis is primarily attributed to its ability to decrease the mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein. The StAR protein is essential for the transport of cholesterol from the outer to the inner mitochondrial membrane. By inhibiting cholesterol esterase, DEUP reduces the available pool of free cholesterol for transport, thus indirectly downregulating the steroidogenic pathway. It is important to note that DEUP does not directly inhibit protein kinase A (PKA) activity, a key enzyme in the cAMP-dependent signaling pathway that stimulates steroidogenesis.

G cluster_steroidogenesis Inhibition of Steroidogenesis by DEUP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CholesterolEsterase Cholesterol Esterase PKA->CholesterolEsterase activates CholesterolEsters Cholesterol Esters Cholesterol Free Cholesterol CholesterolEsters->Cholesterol hydrolysis Mitochondria Mitochondria Cholesterol->Mitochondria transport via StAR StAR StAR Protein SteroidHormones Steroid Hormones Mitochondria->SteroidHormones synthesis DEUP DEUP DEUP->CholesterolEsterase inhibits

Figure 1. Signaling pathway of DEUP's inhibition of steroidogenesis.

Application as a Fluorogenic Phosphatase Substrate

While direct experimental data for DEUP as a fluorogenic phosphatase substrate is limited in the reviewed literature, its structural analogy to 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) strongly suggests its utility in this application. These compounds are widely used as fluorogenic substrates for various phosphatases, including alkaline and acid phosphatases.

Principle of Fluorogenic Phosphatase Assay

The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent DEUP by a phosphatase to yield the highly fluorescent product, diethylumbelliferone, and inorganic phosphate. The intensity of the fluorescence produced is directly proportional to the phosphatase activity, allowing for sensitive and continuous monitoring of the enzyme's kinetics.

G cluster_assay Fluorogenic Phosphatase Assay Workflow DEUP DEUP (Non-fluorescent) Diethylumbelliferone Diethylumbelliferone (Fluorescent) DEUP->Diethylumbelliferone Enzymatic Hydrolysis Phosphate Inorganic Phosphate Phosphatase Phosphatase Fluorescence Measure Fluorescence Diethylumbelliferone->Fluorescence

Figure 2. Experimental workflow for a DEUP-based fluorogenic phosphatase assay.
Inferred Spectral Properties

The fluorescent product of the enzymatic reaction, diethylumbelliferone, is expected to have similar spectral properties to 4-methylumbelliferone, the product of MUP hydrolysis. The excitation and emission maxima are pH-dependent.

FluorophoreExcitation Max (nm)Emission Max (nm)Optimal pHReference
4-Methylumbelliferone ~360~449>9.0[1]
6,8-Difluoro-4-methylumbelliferone ~358~4504.7 (pKa)[2]

Note: The spectral properties for diethylumbelliferone are inferred from structurally similar compounds and should be experimentally determined for precise measurements.

Experimental Protocols

General Protocol for a Fluorogenic Phosphatase Assay Using DEUP

This protocol is a generalized procedure based on established methods for similar umbelliferyl phosphate substrates. Optimization of buffer conditions, substrate concentration, and enzyme concentration is recommended for specific applications.

Materials:

  • DEUP stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., Tris-HCl, acetate, or another appropriate buffer, pH-adjusted for the specific phosphatase)

  • Phosphatase-containing sample (purified enzyme or cell lysate)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Working Solutions:

    • Dilute the DEUP stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Prepare serial dilutions of the phosphatase sample in the assay buffer.

  • Assay Setup:

    • Pipette 50 µL of the DEUP working solution into each well of the 96-well microplate.

    • Add 50 µL of the diluted phosphatase sample to the wells to initiate the reaction.

    • Include appropriate controls:

      • Substrate blank: 50 µL of DEUP working solution and 50 µL of assay buffer (no enzyme).

      • Enzyme blank: 50 µL of the highest concentration of phosphatase and 50 µL of assay buffer (no substrate).

  • Incubation:

    • Incubate the plate at the optimal temperature for the phosphatase (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to approximately 360 nm and emission set to approximately 450 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blanks from the experimental wells.

    • Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity.

    • For kinetic studies, measure fluorescence at multiple time points to determine the initial reaction velocity (V₀). Vary the substrate concentration to determine Kₘ and Vₘₐₓ using Michaelis-Menten kinetics.

Data Presentation: Quantitative Summary

ParameterDescriptionInferred Value/Range
IC₅₀ (Cholesterol Esterase) Concentration of DEUP that inhibits 50% of cholesterol esterase activity.11.6 µM
Excitation Wavelength Wavelength of light used to excite the fluorescent product.~360 nm
Emission Wavelength Wavelength of light emitted by the fluorescent product.~450 nm
Optimal pH (Alkaline Phosphatase) pH at which alkaline phosphatase exhibits maximum activity with umbelliferyl-based substrates.>9.0
Optimal pH (Acid Phosphatase) pH at which acid phosphatase exhibits maximum activity with umbelliferyl-based substrates.~4.5 - 5.5
Kₘ and Vₘₐₓ Michaelis-Menten constants for phosphatase activity.Enzyme and condition-dependent; requires experimental determination.

Conclusion

Diethylumbelliferyl phosphate is a valuable tool for researchers in the fields of endocrinology, drug discovery, and enzymology. Its well-established role as a selective inhibitor of cholesterol esterase makes it indispensable for studies of steroidogenesis. Furthermore, its potential as a fluorogenic phosphatase substrate, inferred from the properties of structurally related compounds, opens up avenues for the sensitive detection and characterization of phosphatase activity. The information and protocols provided in this guide are intended to serve as a comprehensive resource for the effective utilization of DEUP in a research setting. It is recommended that researchers empirically determine the optimal conditions and spectral properties for their specific experimental systems.

References

The Mechanism of Action of Umbelliferyl Phosphates as Fluorogenic Probes in Phosphatase Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of umbelliferyl phosphate-based fluorogenic substrates, primarily 4-Methylumbelliferyl Phosphate (B84403) (MUP), in phosphatase activity assays. While the initial query specified "Diethylumbelliferyl phosphate," the vast body of scientific literature indicates that MUP and its derivatives are the standard reagents for this application. This guide will focus on the well-established principles and methodologies surrounding MUP and its advanced analogue, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which are pivotal tools in biochemical research and high-throughput screening for drug discovery.

Core Mechanism of Action: Enzymatic Hydrolysis and Fluorescence Activation

The fundamental principle behind the use of 4-Methylumbelliferyl Phosphate (MUP) as a fluorogenic substrate lies in a process of enzymatic hydrolysis that liberates a highly fluorescent molecule. In its phosphorylated state, MUP is a non-fluorescent compound. However, in the presence of phosphatases, the ester bond linking the phosphate group to the umbelliferyl core is cleaved. This enzymatic reaction yields the dephosphorylated product, 4-methylumbelliferone (B1674119) (4-MU), which is intensely fluorescent.

The rate of formation of 4-MU, and therefore the increase in fluorescence, is directly proportional to the phosphatase activity in the sample. This allows for a sensitive and continuous monitoring of the enzymatic reaction.

Enzymatic Hydrolysis of 4-Methylumbelliferyl Phosphate (MUP) MUP 4-Methylumbelliferyl Phosphate (Non-fluorescent) Phosphatase Phosphatase MUP->Phosphatase Substrate Binding MU 4-Methylumbelliferone (4-MU) (Highly Fluorescent) Phosphatase->MU Catalytic Hydrolysis Phosphate Inorganic Phosphate Phosphatase->Phosphate

Figure 1: Enzymatic activation of the fluorogenic substrate MUP.

Quantitative Data Summary

The following tables summarize key quantitative parameters for 4-Methylumbelliferyl Phosphate (MUP) and its hydrolysis product, 4-methylumbelliferone (4-MU), as well as for the enhanced substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Parameter4-Methylumbelliferone (4-MU)6,8-difluoro-4-methylumbelliferone (DiFMU)Reference
Excitation Wavelength (λex) pH-dependent: ~330 nm (acidic), ~360-365 nm (neutral), ~385 nm (alkaline)~358 nm[1]
Emission Wavelength (λem) ~445-454 nm~450 nm[1]
pKa ~7.8~4.9[2]
Quantum Yield ~0.63~0.89[2]

Table 1: Spectroscopic Properties of Fluorescent Products. The pH-dependent fluorescence of 4-MU is a critical consideration in assay design. The lower pKa of DiFMU makes DiFMUP a superior substrate for assays conducted at neutral or acidic pH[2][3].

Enzyme TypeSubstrateKm (Michaelis Constant)Reference
Calf Intestinal Alkaline PhosphataseMUPVaries with pH and buffer conditions[4][5]
Protein Phosphatase 1 (PP1)DiFMUP91 µM[6]
Various Protein Tyrosine Phosphatases (PTPs)DiFMUPVaries significantly between PTPs[7][8][9]

Table 2: Representative Kinetic Parameters. The Michaelis constant (Km) is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity. These values are highly dependent on the specific enzyme and assay conditions.

Experimental Protocols

Preparation of Reagents

1. MUP/DiFMUP Stock Solution (e.g., 10 mM):

  • Dissolve the free acid form of MUP or DiFMUP in high-quality dimethyl sulfoxide (B87167) (DMSO).

  • For salt forms of MUP, dissolve in an appropriate buffer (e.g., Tris buffer, pH 7-8), ensuring it is not a phosphate buffer to avoid competitive inhibition[10].

  • Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and protect from light. Store at -20°C[10][11].

2. Assay Buffer:

  • The choice of buffer is critical and depends on the optimal pH of the phosphatase being studied.

  • For alkaline phosphatases, a buffer with a pH around 10 (e.g., 0.1 M glycine, 1 mM MgCl2, pH 10.4) is often used to maximize both enzyme activity and the fluorescence of 4-MU[12].

  • For acid phosphatases, a buffer with a pH between 4 and 6 (e.g., 0.1 M sodium acetate, pH 5.5) is appropriate. In this case, DiFMUP is the recommended substrate due to the low fluorescence of 4-MU at acidic pH[2][3].

3. Stop Solution:

  • A high pH buffer, such as 0.2 M sodium carbonate or 0.1 M glycine/ammonium hydroxide (B78521) at pH 10.5, is used to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product[2][11][13].

4. 4-Methylumbelliferone (4-MU) Standard Solution:

  • Prepare a stock solution of 4-MU in DMSO.

  • A dilution series of this stock solution in the assay buffer (with stop solution added) is used to generate a standard curve, which is essential for converting relative fluorescence units (RFU) to the concentration of the product formed[14][15][16][17].

General Assay Workflow (96-well plate format)

The following diagram illustrates a typical workflow for a phosphatase assay using MUP or DiFMUP.

General Workflow for a Fluorogenic Phosphatase Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution - Stop Solution - 4-MU Standards AddEnzyme Pipette Enzyme/Sample into 96-well plate AddSubstrate Add MUP/DiFMUP Substrate to initiate reaction AddEnzyme->AddSubstrate Incubate Incubate at optimal temperature (e.g., 37°C) AddSubstrate->Incubate AddStop Add Stop Solution to terminate reaction Incubate->AddStop ReadPlate Measure Fluorescence (e.g., λex=360nm, λem=450nm) AddStop->ReadPlate Calculate Calculate Phosphatase Activity ReadPlate->Calculate StandardCurve Generate 4-MU Standard Curve StandardCurve->Calculate

Figure 2: A typical experimental workflow for a phosphatase assay.

Detailed Steps:

  • Prepare Standard Curve: In a 96-well plate, prepare a serial dilution of the 4-MU standard in assay buffer. Add the stop solution to these wells.

  • Sample Preparation: Add the enzyme samples (e.g., cell lysates, purified enzyme) to separate wells of the plate. Include appropriate controls such as a no-enzyme blank.

  • Reaction Initiation: Add the MUP or DiFMUP working solution to all wells containing the samples to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: Add the stop solution to the sample wells to halt the reaction.

  • Fluorescence Measurement: Read the fluorescence intensity of the plate using a fluorometer with the appropriate excitation and emission wavelengths (e.g., λex = 360 nm, λem = 440 nm for 4-MU)[18][19].

  • Data Analysis: Subtract the fluorescence of the blank from all readings. Use the standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced. Calculate the phosphatase activity, typically expressed in units per volume or mass of the sample.

Advanced Considerations and Applications

The Advantage of DiFMUP

As previously noted, the fluorescence of 4-MU is highly pH-dependent, with maximal emission in alkaline conditions (pH > 9)[20]. This makes MUP an excellent substrate for alkaline phosphatases but less suitable for continuous assays of enzymes that function at neutral or acidic pH, such as acid phosphatases and many protein tyrosine phosphatases (PTPs). The addition of a stop solution is often required to raise the pH for endpoint measurements[21].

DiFMUP overcomes this limitation. The fluorinated product, DiFMU, has a pKa of approximately 4.9, meaning it is maximally fluorescent at and above this pH[2]. This property makes DiFMUP a superior substrate for the continuous monitoring of phosphatase activity at physiological or acidic pH, as the fluorescent signal is strong without the need for pH adjustment[3]. Consequently, DiFMUP is widely used for assaying PTPs, serine/threonine phosphatases, and acid phosphatases[7][22][23].

Comparison of MUP and DiFMUP Utility at Different pH cluster_ph Assay pH cluster_substrates Substrate Choice Acidic Acidic (pH 4-6) DiFMUP DiFMUP (DiFMU pKa ~4.9) Acidic->DiFMUP Optimal Neutral Neutral (pH ~7) MUP MUP (4-MU pKa ~7.8) Neutral->MUP Suboptimal fluorescence, often requires stop solution Neutral->DiFMUP Optimal for continuous assay Alkaline Alkaline (pH >9) Alkaline->MUP Optimal Alkaline->DiFMUP Suitable

Figure 3: Logical relationship for selecting MUP vs. DiFMUP based on assay pH.
Applications in Drug Discovery

The sensitivity and amenability to high-throughput formats make umbelliferyl phosphate-based assays invaluable in drug discovery. They are routinely employed for:

  • High-Throughput Screening (HTS): Screening large compound libraries to identify inhibitors or activators of specific phosphatases.

  • Enzyme Kinetics: Determining the kinetic parameters of enzyme inhibition (e.g., IC50, Ki) to characterize the potency and mechanism of lead compounds.

  • Profiling: Assessing the selectivity of inhibitors by testing them against a panel of different phosphatases.

Conclusion

4-Methylumbelliferyl phosphate (MUP) and its advanced derivative, DiFMUP, are powerful tools for the sensitive and quantitative measurement of phosphatase activity. Their mechanism of action, based on enzyme-catalyzed conversion to a highly fluorescent product, provides a robust and versatile assay platform. A thorough understanding of the spectroscopic properties of the resulting fluorophores, particularly their pH dependence, is crucial for designing and interpreting experiments accurately. By selecting the appropriate substrate and optimizing assay conditions, researchers can effectively harness these reagents for fundamental biochemical studies and for the discovery and development of novel therapeutics targeting phosphatases.

References

Diethylumbelliferyl Phosphate (DEUP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is a selective and potent organophosphate inhibitor of cholesterol esterase. By impeding the transport of cholesterol into the mitochondria, DEUP effectively blocks steroidogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of DEUP. Detailed methodologies for key experimental assays are also presented to facilitate further research and development.

Chemical Structure and Identity

DEUP is chemically known as diethyl (4-methyl-2-oxochromen-7-yl) phosphate. Its structure consists of a coumarin (B35378) core (4-methylumbelliferone) to which a diethyl phosphate group is attached at the 7-hydroxy position.

IdentifierValue
IUPAC Name diethyl (4-methyl-2-oxochromen-7-yl) phosphate[1]
Synonyms DEUP, UBP, DUBP, 7-Hydroxy-4-methylcoumarin diethylphosphate[1][2][3]
CAS Number 897-83-6[1][2][4]
Molecular Formula C₁₄H₁₇O₆P[1][2][4]
SMILES CCOP(=O)(OCC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C[1][3]
InChI Key GHGRYKAFUNNHBG-UHFFFAOYSA-N[1][3]

Physicochemical Properties

DEUP is a colorless to yellow oil at room temperature. A summary of its key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Weight 312.25 g/mol [1][2][4]
Physical Form Oil[3][4]
Color Colorless to yellow[3]
Purity ≥98% (HPLC)[2][3]
Solubility >5 mg/mL in DMSO[3][5]
XLogP3 2.4[1]
Storage Temperature -20°C[3]

Mechanism of Action

DEUP is a well-characterized inhibitor of steroidogenesis. Its primary mechanism involves the inhibition of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesteryl esters to free cholesterol. This inhibition has an IC₅₀ of 11.6 μM[6].

The resulting decrease in available intracellular free cholesterol prevents its transport into the mitochondria, a rate-limiting step in steroid hormone synthesis. This is achieved by blocking the accumulation of the Steroidogenic Acute Regulatory (StAR) protein in the mitochondria[6]. The inhibition of mitochondrial StAR accumulation by DEUP is dose-dependent and correlates with the inhibition of progesterone (B1679170) synthesis[7].

While DEUP affects processes downstream of cyclic AMP (cAMP), it does not directly inhibit Protein Kinase A (PKA) activity. Studies suggest that DEUP acts on a long-lived factor within the cAMP/PKA signaling pathway[7].

DEUP_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Steroidogenic Cell cluster_mitochondrion Mitochondrion Trophic_Hormone Trophic Hormone Receptor Receptor Trophic_Hormone->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Long_Lived_Factor Long-Lived Factor PKA_active->Long_Lived_Factor StAR_Synthesis StAR Protein Synthesis Long_Lived_Factor->StAR_Synthesis StAR_Protein StAR Protein StAR_Synthesis->StAR_Protein Cholesterol_Esterase Cholesterol Esterase Free_Cholesterol Free Cholesterol Cholesterol_Esterase->Free_Cholesterol Cholesteryl_Esters Cholesteryl Esters Cholesteryl_Esters->Free_Cholesterol Hydrolysis Cholesterol_Transport Cholesterol Transport Free_Cholesterol->Cholesterol_Transport DEUP DEUP DEUP->Long_Lived_Factor Inhibits DEUP->Cholesterol_Esterase Inhibits StAR_Protein->Cholesterol_Transport Steroidogenesis Steroidogenesis Cholesterol_Transport->Steroidogenesis

Caption: Proposed mechanism of action for DEUP in steroidogenic cells.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of DEUP. These protocols are based on established techniques and may require optimization for specific experimental conditions.

Synthesis of Diethylumbelliferyl Phosphate

DEUP_Synthesis_Workflow Start 4-Methylumbelliferone (B1674119) Reaction Phosphorylation Reaction Start->Reaction Reagent Diethyl Chlorophosphate + Base Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diethylumbelliferyl Phosphate (DEUP) Purification->Product

Caption: Generalized workflow for the synthesis of DEUP.
In Vitro Cholesterol Esterase Inhibition Assay

This assay measures the ability of DEUP to inhibit the activity of cholesterol esterase. A common method involves a colorimetric assay using p-nitrophenyl butyrate (B1204436) (pNPB) as a substrate.

Materials:

  • Porcine pancreatic cholesterol esterase

  • p-Nitrophenyl butyrate (pNPB)

  • Sodium phosphate buffer (100 mM, pH 7.0) containing 100 mM NaCl

  • Taurocholic acid (5.16 mM)

  • DEUP stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 5.16 mM taurocholic acid and 0.2 mM p-NPB in sodium phosphate buffer.

  • Add varying concentrations of DEUP (or vehicle control) to the wells of a 96-well plate.

  • Add the reaction mixture to each well.

  • Initiate the reaction by adding porcine pancreatic cholesterol esterase (1 µg/mL final concentration).

  • Incubate the plate at room temperature for 5-10 minutes.

  • Measure the absorbance at 405 nm to quantify the formation of p-nitrophenol.

  • Calculate the percentage of inhibition for each DEUP concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DEUP concentration.

Steroidogenesis Assay in MA-10 Leydig Cells

This assay evaluates the effect of DEUP on steroid production in a cellular context. MA-10 cells are a common model for studying Leydig cell function.

Materials:

  • MA-10 Leydig cells

  • Cell culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum)

  • Human chorionic gonadotropin (hCG) or dibutyryl-cAMP (db-cAMP)

  • DEUP stock solution (in DMSO)

  • 24-well cell culture plates

  • Progesterone ELISA kit or radioimmunoassay (RIA) kit

Procedure:

  • Seed MA-10 cells in 24-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing varying concentrations of DEUP (or vehicle control) and pre-incubate for 1-2 hours.

  • Stimulate steroidogenesis by adding a known concentration of hCG (e.g., 20 ng/mL) or db-cAMP (e.g., 1 mM).

  • Incubate the cells for 4-6 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • Collect the cell culture medium from each well.

  • Measure the concentration of progesterone in the medium using an ELISA or RIA kit according to the manufacturer's instructions.

  • Normalize the progesterone levels to the total protein content of the cells in each well.

Western Blot for StAR Protein

This protocol is used to assess the levels of StAR protein in MA-10 cells following treatment with DEUP.

Materials:

  • MA-10 cells treated as in the steroidogenesis assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against StAR

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-StAR antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Conclusion

This compound is a valuable research tool for studying the mechanisms of steroidogenesis and cholesterol metabolism. Its well-defined chemical structure and potent inhibitory activity make it a suitable compound for in vitro and cell-based assays. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of DEUP and to explore its potential applications in drug development.

References

An In-depth Technical Guide on the Biochemical and Physiological Actions of Diethylumbelliferyl Phosphate (DEUP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound recognized for its role as a cholesteryl ester hydrolase inhibitor. Its primary biochemical action involves the blockade of steroidogenesis by inhibiting the transport of cholesterol into the mitochondria of steroidogenic cells. This guide provides a comprehensive overview of the known biochemical and physiological effects of DEUP, detailing its mechanism of action, summarizing quantitative data, and outlining experimental protocols for its study. Furthermore, this document includes visualizations of the key signaling pathways affected by DEUP to facilitate a deeper understanding of its molecular interactions.

Introduction

Steroidogenesis is a critical physiological process responsible for the synthesis of steroid hormones from cholesterol. This complex pathway is tightly regulated, with numerous enzymatic steps and transport processes ensuring the precise production of hormones essential for development, metabolism, and reproduction. Diethylumbelliferyl phosphate (DEUP) has been identified as a valuable tool for investigating this pathway due to its inhibitory effects. Specifically, DEUP targets the transport of cholesterol into the mitochondria, a rate-limiting step in steroid hormone production. By doing so, it effectively blocks the synthesis of steroids, making it a subject of interest for researchers in endocrinology and drug development.

Biochemical Actions of DEUP

The principal biochemical action of DEUP is the inhibition of steroidogenesis. This is achieved by preventing the transport of cholesterol into the mitochondria, which is a prerequisite for its conversion to pregnenolone, the precursor for all steroid hormones. DEUP also inhibits the cAMP-stimulated accumulation of the 30-kDa mitochondrial proteins known as Steroidogenic Acute Regulatory (StAR) proteins.[1] The inhibition of StAR protein accumulation by DEUP is dose-dependent and correlates closely with the inhibition of progesterone (B1679170) synthesis.[1]

Interestingly, DEUP's inhibitory effects extend to other cAMP-dependent processes. For instance, stimulated lactate (B86563) production in MA-10 cells is also inhibited by DEUP.[1] This suggests that DEUP may act on a factor involved in the broader cAMP/PKA signaling pathway. However, studies have shown that DEUP does not directly affect the activity of purified Protein Kinase A (PKA), nor does it alter cytosolic PKA activity in DEUP-treated cells.[1] This indicates that DEUP's mechanism of action is not through direct inhibition of PKA but rather on a downstream or parallel long-lived factor within the cAMP/PKA response pathway.[1]

Physiological Actions of DEUP

The primary physiological consequence of DEUP's biochemical actions is the disruption of steroid hormone production. By blocking the initial step of steroidogenesis, DEUP can lead to a decrease in the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. This has significant implications for physiological processes regulated by these hormones, such as stress response, electrolyte balance, and reproductive function. The inhibition of lactate production also points to a broader impact on cellular metabolism.

Quantitative Data

The following table summarizes the quantitative data related to the inhibitory effects of DEUP.

ParameterCell LineEffectConcentration/DoseReference
Progesterone SynthesisMA-10InhibitionDose-dependent[1]
StAR Protein AccumulationMA-10InhibitionDose-dependent[1]
Lactate ProductionMA-10Inhibition-[1]
Lactate FormationR2CInhibition (dibutyryl-cAMP-stimulated)-[1]

Experimental Protocols

5.1. Inhibition of Steroidogenesis in MA-10 Leydig Cells

  • Objective: To assess the effect of DEUP on progesterone synthesis.

  • Cell Culture: MA-10 cells are cultured in a suitable medium supplemented with fetal bovine serum.

  • Treatment: Cells are pre-incubated with varying concentrations of DEUP for a specified period (e.g., 1 hour).

  • Stimulation: Steroidogenesis is stimulated by adding a cAMP analog, such as dibutyryl-cAMP (dbcAMP), to the culture medium.

  • Measurement: After a defined incubation period (e.g., 2 hours), the concentration of progesterone in the culture medium is measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The dose-dependent inhibition of progesterone synthesis by DEUP is determined by comparing the progesterone levels in treated cells to those in control (un-treated) cells.

5.2. Analysis of StAR Protein Accumulation

  • Objective: To determine the effect of DEUP on the accumulation of StAR proteins.

  • Cell Culture and Treatment: MA-10 cells are cultured and treated with DEUP and stimulated with dbcAMP as described above.

  • Protein Extraction: Mitochondria are isolated from the cells, and mitochondrial proteins are extracted.

  • Western Blotting: The extracted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for StAR proteins.

  • Detection: The amount of StAR protein is quantified using a suitable detection method (e.g., chemiluminescence) and compared between DEUP-treated and control cells.

Signaling Pathways and Visualizations

DEUP's mechanism of action involves the disruption of the cAMP signaling pathway leading to steroidogenesis. The following diagram illustrates the proposed point of intervention of DEUP.

DEUP_Signaling_Pathway Hormone Trophic Hormone Receptor Receptor Hormone->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts PKA Protein Kinase A (PKA) cAMP->PKA activates Factor Long-lived Factor PKA->Factor activates StAR StAR Protein Synthesis & Transport Factor->StAR Cholesterol Cholesterol StAR->Cholesterol facilitates Mitochondrion Mitochondrion Cholesterol->Mitochondrion transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone conversion DEUP DEUP DEUP->Factor inhibits

Caption: Proposed mechanism of DEUP action on the cAMP/PKA signaling pathway.

The diagram above illustrates that DEUP is hypothesized to inhibit a "long-lived factor" that acts downstream of PKA activation but is essential for the synthesis and transport of StAR proteins. This inhibition subsequently blocks the transport of cholesterol into the mitochondria, thereby halting steroidogenesis.

Conclusion

DEUP serves as a critical research tool for elucidating the mechanisms of steroidogenesis. Its ability to inhibit cholesterol transport into the mitochondria through a mechanism that appears to involve a long-lived factor in the cAMP signaling pathway provides a unique angle for studying this complex process. Further research is warranted to precisely identify the molecular target of DEUP, which could unveil new regulatory steps in steroid hormone synthesis and potentially lead to the development of novel therapeutic agents for steroid-related disorders.

References

An In-depth Technical Guide to Diethylumbelliferyl Phosphate (CAS 897-83-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylumbelliferyl phosphate (B84403) (DEUP), with CAS number 897-83-6, is a potent organophosphate inhibitor of cholesterol esterase. This technical guide provides a comprehensive overview of its chemical and physical properties, its primary application in the inhibition of steroidogenesis, and detailed experimental protocols for its use in research settings. While structurally related to fluorogenic phosphatase substrates, current literature does not support the use of DEUP in phosphatase activity assays. Instead, its utility lies in the study of cholesterol metabolism and steroid hormone biosynthesis. This document serves as a detailed resource for researchers utilizing DEUP in their experimental workflows.

Chemical and Physical Properties

Diethylumbelliferyl phosphate, also known as DEUP or UBP, is a derivative of umbelliferone. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 897-83-6[1][2]
Molecular Formula C₁₄H₁₇O₆P[1][2]
Molecular Weight 312.25 g/mol [1][2]
Appearance Colorless to yellow oil[1]
Purity ≥98% (HPLC)[1][2]
Solubility DMSO: >5 mg/mL[1]
Storage Temperature -20°C[1]
SMILES String CCOP(=O)(OCC)Oc1ccc2C(C)=CC(=O)Oc2c1[1]
InChI Key GHGRYKAFUNNHBG-UHFFFAOYSA-N[1]

Primary Application: Inhibition of Steroidogenesis

DEUP is a selective and potent inhibitor of cholesterol esterase, an enzyme crucial for the hydrolysis of cholesteryl esters to free cholesterol.[3] This inhibitory action effectively disrupts steroidogenesis by blocking the transport of cholesterol into the mitochondria, which is the rate-limiting step in the production of steroid hormones.[3]

Mechanism of Action

The primary mechanism of DEUP's inhibitory effect on steroidogenesis involves the disruption of the cyclic AMP (cAMP) signaling pathway, which is essential for the hormonal stimulation of steroid production. Specifically, DEUP has been shown to block the cAMP-stimulated mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein.[3] The StAR protein is a critical component in the transport of cholesterol from the outer to the inner mitochondrial membrane, where the first enzymatic step of steroidogenesis occurs.[2][4] By inhibiting the accumulation of StAR protein, DEUP effectively halts the initial and rate-limiting step of steroid hormone synthesis.

Quantitative Inhibition Data
ParameterValueCell Line/SystemReference
IC₅₀ (Cholesterol Esterase Inhibition) 11.6 µMIn vitro[1]

Signaling Pathways and Experimental Workflows

The Steroidogenesis Pathway and the Role of DEUP

The synthesis of steroid hormones begins with the transport of cholesterol into the mitochondria, a process facilitated by the StAR protein. Inside the mitochondria, cholesterol is converted to pregnenolone, the precursor for all other steroid hormones. DEUP intervenes at the initial stage by preventing the StAR-mediated transport of cholesterol, thereby inhibiting the entire downstream pathway.

G cluster_extracellular Extracellular Space cluster_cell Steroidogenic Cell cluster_mito Mitochondrial Matrix Hormone Hormone Receptor Receptor Hormone->Receptor 1. Binding AC Adenylyl Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA Protein Kinase A cAMP->PKA 4. Activation StAR_mRNA StAR mRNA PKA->StAR_mRNA 5. ↑ Transcription StAR_Protein StAR Protein StAR_mRNA->StAR_Protein 6. Translation Mitochondrion Mitochondrion StAR_Protein->Mitochondrion 7. Facilitates Transport Cholesterol_Droplet Cholesteryl Ester Droplet Free_Cholesterol Free Cholesterol Cholesterol_Droplet->Free_Cholesterol Hydrolysis Free_Cholesterol->Mitochondrion 8. Transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone 9. Conversion Steroid_Hormones Other Steroid Hormones Pregnenolone->Steroid_Hormones 10. Further Synthesis DEUP DEUP (Diethylumbelliferyl phosphate) DEUP->StAR_Protein Blocks mitochondrial accumulation Cholesterol_Esterase Cholesterol_Esterase DEUP->Cholesterol_Esterase Inhibits Cholesterol_Esterase->Cholesterol_Droplet Acts on

Figure 1: Simplified signaling pathway of steroidogenesis and points of inhibition by DEUP.
Experimental Workflow: Cholesterol Esterase Inhibition Assay

A common method to determine the inhibitory effect of a compound on cholesterol esterase is to use a chromogenic substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases a colored product upon enzymatic cleavage. The activity of the enzyme is measured spectrophotometrically in the presence and absence of the inhibitor.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Phosphate Buffer (pH 7.0) - pNPB substrate solution - Cholesterol Esterase solution - DEUP inhibitor solutions Mix_Reagents Mix Buffer, pNPB, and DEUP (or vehicle) Prepare_Reagents->Mix_Reagents Incubate_1 Pre-incubate mixture Mix_Reagents->Incubate_1 Add_Enzyme Initiate reaction with Cholesterol Esterase Incubate_1->Add_Enzyme Incubate_2 Incubate at RT Add_Enzyme->Incubate_2 Measure_Absorbance Measure absorbance at 405 nm (p-nitrophenol formation) Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Figure 2: General workflow for a cholesterol esterase inhibition assay.

Detailed Experimental Protocols

In Vitro Cholesterol Esterase Inhibition Assay

This protocol is adapted from general colorimetric assays for cholesterol esterase inhibition and is suitable for determining the IC₅₀ of DEUP.[5][6]

Materials:

  • Porcine pancreatic cholesterol esterase

  • p-Nitrophenyl butyrate (pNPB)

  • This compound (DEUP)

  • Sodium phosphate buffer (100 mM, pH 7.0)

  • Acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of porcine cholesterol esterase (e.g., 1 mg/mL) in 100 mM sodium phosphate buffer (pH 7.0).

    • Prepare a stock solution of pNPB (e.g., 20 mM) in acetonitrile.

    • Prepare a stock solution of DEUP (e.g., 10 mM) in DMSO. Serially dilute the DEUP stock solution to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup (per well):

    • Add 140 µL of 100 mM sodium phosphate buffer (pH 7.0) to each well of a 96-well plate.

    • Add 20 µL of the DEUP solution at various concentrations (or DMSO as a vehicle control).

    • Add 20 µL of the pNPB solution.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of the cholesterol esterase solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of DEUP by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each DEUP concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % inhibition against the logarithm of the DEUP concentration and determine the IC₅₀ value from the resulting dose-response curve.

Inhibition of Steroidogenesis in MA-10 Leydig Cells

This protocol describes a cell-based assay to measure the effect of DEUP on steroid production, adapted from studies on MA-10 cells.[7][8][9]

Materials:

  • MA-10 mouse Leydig tumor cells

  • Cell culture medium (e.g., Waymouth's MB 752/1 supplemented with 15% horse serum)

  • Human chorionic gonadotropin (hCG) or 8-Bromo-cAMP (8-Br-cAMP)

  • This compound (DEUP)

  • Progesterone (B1679170) ELISA kit or radioimmunoassay (RIA) kit

  • Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against StAR protein, secondary antibody, and detection reagents)

Procedure:

  • Cell Culture and Treatment:

    • Culture MA-10 cells in appropriate culture dishes until they reach a suitable confluency (e.g., 70-80%).

    • Pre-incubate the cells with various concentrations of DEUP (e.g., 1 µM to 50 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Stimulate steroidogenesis by adding a stimulating agent such as hCG (e.g., 20 ng/mL) or 8-Br-cAMP (e.g., 0.1 mM) to the culture medium.

    • Incubate the cells for a further period (e.g., 2-4 hours).

  • Measurement of Progesterone Production:

    • Collect the culture medium from each well.

    • Measure the concentration of progesterone in the medium using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

  • Analysis of StAR Protein Levels (Western Blot):

    • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for the StAR protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.

  • Data Analysis:

    • Compare the levels of progesterone production and StAR protein in DEUP-treated cells to the stimulated control cells to determine the inhibitory effect of DEUP.

Safety Information

DEUP is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS 897-83-6) is a valuable research tool for studying cholesterol metabolism and steroidogenesis. Its specific and potent inhibition of cholesterol esterase provides a means to investigate the intricate pathways of steroid hormone synthesis. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in endocrinology, cell biology, and related fields. It is important to note the distinction between DEUP and its umbelliferone-based relatives that are used as fluorogenic substrates for phosphatases, as the primary and documented application of DEUP lies in its inhibitory effects on cholesterol processing.

References

A Technical Guide to the Fluorescence of DEUP Hydrolysis Products for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide explores the core principles behind the use of Di-ethylumbelliferyl phosphate (B84403) (DEUP) as a fluorogenic substrate, with a focus on the fluorescence of its hydrolysis product, 4-methylumbelliferone (B1674119) (4-MU). This guide is intended for researchers, scientists, and drug development professionals who utilize enzyme assays in their work.

Introduction

Di-ethylumbelliferyl phosphate (DEUP) is a non-fluorescent molecule that serves as a substrate for various phosphatases, including acid and alkaline phosphatases. Upon enzymatic hydrolysis, DEUP is cleaved to produce the highly fluorescent compound 4-methylumbelliferone (4-MU) and two phosphate groups. The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the activity of the phosphatase enzyme. This fluorogenic assay provides a sensitive and continuous method for measuring enzyme kinetics and for high-throughput screening of enzyme inhibitors.

The Chemistry of DEUP Hydrolysis and Fluorescence

The enzymatic hydrolysis of DEUP is a two-step process catalyzed by phosphatases. The enzyme first removes one phosphate group, followed by the second, to yield the fluorescent product 4-methylumbelliferone (4-MU).

The fluorescence of 4-MU is highly dependent on the pH of the solution.[1][2] The 7-hydroxyl group of 4-MU has a pKa of approximately 7.6-7.79.[2][3] At pH values below its pKa, 4-MU exists predominantly in its protonated, non-phenolic form, which exhibits minimal fluorescence. As the pH increases above the pKa, the hydroxyl group deprotonates to form the phenolate (B1203915) anion, which is the highly fluorescent species.[2] The fluorescence intensity reaches its maximum at a pH of around 10 and remains stable for several hours.[2] At pH 10.3, the fluorescence can be approximately 100 times more intense than at pH 7.4.[2]

Quantitative Data

The following tables summarize the key quantitative data for 4-methylumbelliferone (4-MU), the fluorescent product of DEUP hydrolysis.

Table 1: Physicochemical and Fluorescent Properties of 4-Methylumbelliferone (4-MU)

PropertyValueReference(s)
Molecular FormulaC₁₀H₈O₃[2]
Molecular Weight176.2 g/mol [2]
pKa (7-hydroxyl group)7.6 - 7.79[2][3]
Excitation Wavelength (λex)360-365 nm (at alkaline pH)[2]
Emission Wavelength (λem)445-450 nm (at alkaline pH)[2]
Quantum Yield (ΦF)~0.70 (anionic form)[4]

Table 2: pH-Dependent Fluorescence of 4-Methylumbelliferone (4-MU)

pHRelative Fluorescence IntensityExcitation Wavelength (nm)Emission Wavelength (nm)
< 6Minimal~320~445
7.0Low360450
7.5Moderate--
> 9-10Maximum360-365445-450

Experimental Protocols

The following are detailed methodologies for performing enzyme assays using DEUP as a substrate.

General Considerations
  • DEUP Stock Solution: Prepare a stock solution of DEUP in a suitable organic solvent such as DMSO or DMF. Protect the solution from light and store at -20°C.

  • 4-MU Standard Curve: To quantify the enzyme activity, a standard curve of known 4-MU concentrations should be prepared. Dilute a stock solution of 4-MU in the assay buffer and measure the fluorescence under the same conditions as the enzyme assay.[5][6][7][8]

  • Instrumentation: A fluorescence microplate reader or a fluorometer is required to measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

Acid Phosphatase Assay Protocol

This protocol is adapted from standard acid phosphatase assays using similar fluorogenic or chromogenic substrates.

Reagents:

  • Assay Buffer: 0.1 M Sodium Acetate buffer, pH 5.5.

  • DEUP Substrate Solution: Prepare a working solution of DEUP in the Assay Buffer. The final concentration in the assay can range from 10 µM to 1 mM, depending on the enzyme's Km.

  • Acid Phosphatase: A purified enzyme or a biological sample containing the enzyme.

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃), pH ~11.

Procedure:

  • Prepare the reaction mixture by adding the Assay Buffer and the sample containing acid phosphatase to the wells of a microplate.

  • To initiate the reaction, add the DEUP Substrate Solution to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding the Stop Solution to each well. The alkaline pH of the stop solution also maximizes the fluorescence of the 4-MU product.

  • Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Calculate the enzyme activity based on the 4-MU standard curve.

Alkaline Phosphatase Assay Protocol

This protocol is based on established methods for alkaline phosphatase assays.

Reagents:

  • Assay Buffer: 0.1 M Glycine buffer, pH 10.4, containing 1 mM MgCl₂ and 0.1 mM ZnCl₂.

  • DEUP Substrate Solution: Prepare a working solution of DEUP in the Assay Buffer. The final concentration in the assay can range from 10 µM to 1 mM.

  • Alkaline Phosphatase: A purified enzyme or a biological sample.

Procedure:

  • Add the Assay Buffer and the sample containing alkaline phosphatase to the wells of a microplate.

  • Initiate the reaction by adding the DEUP Substrate Solution.

  • Incubate the plate at the optimal temperature (e.g., 37°C) and monitor the increase in fluorescence over time in a kinetic read mode (Ex/Em = ~365/445 nm).

  • Alternatively, for an endpoint assay, incubate for a fixed time and measure the final fluorescence. A stop solution is generally not necessary as the assay buffer is already at an optimal pH for 4-MU fluorescence.

  • Determine the rate of the reaction from the linear portion of the kinetic curve or the endpoint fluorescence and calculate the enzyme activity using the 4-MU standard curve.

Visualizations

The following diagrams illustrate the key processes involved in a DEUP-based fluorescence assay.

DEUP_Hydrolysis DEUP DEUP (Non-fluorescent) Enzyme Phosphatase DEUP->Enzyme MUB 4-Methylumbelliferone (4-MU) (Highly Fluorescent) Enzyme->MUB Hydrolysis Phosphate 2x Phosphate Enzyme->Phosphate Hydrolysis

Enzymatic hydrolysis of DEUP to fluorescent 4-MU.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare Reagents (Buffer, DEUP, Enzyme) C Mix Enzyme and Buffer A->C B Prepare 4-MU Standard Curve H Calculate Enzyme Activity B->H D Add DEUP to Initiate C->D E Incubate D->E F Add Stop Solution (for Acid Phosphatase) E->F G Measure Fluorescence (Ex: ~365 nm, Em: ~445 nm) F->G G->H

A typical experimental workflow for a DEUP-based phosphatase assay.

pH_Dependence Low_pH Low pH (< pKa) Protonated 4-MU High_pH High pH (> pKa) Deprotonated 4-MU (Phenolate) Low_pH->High_pH Increase pH Fluorescence_Low Minimal Fluorescence Low_pH->Fluorescence_Low Fluorescence_High Maximum Fluorescence High_pH->Fluorescence_High

The pH-dependent equilibrium and fluorescence of 4-MU.

References

The Impact of Diethylumbelliferyl Phosphate on the Steroidogenesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylumbelliferyl phosphate (B84403) (DEUP) is a potent organophosphate inhibitor of cholesterol esterase that serves as a critical tool for studying the intricate pathways of steroidogenesis. Its primary mechanism of action involves the disruption of cholesterol transport into the mitochondria, a crucial initial step for the synthesis of all steroid hormones. This inhibition is mediated through the suppression of the mitochondrial accumulation of the Steroidogenic Acute Regulatory (StAR) protein. This technical guide provides an in-depth analysis of the effects of DEUP on the steroidogenesis pathway, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Mechanism of Action of Diethylumbelliferyl Phosphate in Steroidogenesis

DEUP's inhibitory effect on steroidogenesis is targeted at an early and rate-limiting step: the delivery of cholesterol to the inner mitochondrial membrane where the P450 side-chain cleavage enzyme (P450scc) resides.

Inhibition of Cholesterol Esterase and Cholesterol Transport

DEUP is a selective and potent inhibitor of cholesterol esterase, with an IC50 of 11.6 μM.[1][2][3][4] By inhibiting this enzyme, DEUP prevents the hydrolysis of cholesteryl esters, thereby limiting the availability of free cholesterol for transport. This ultimately blocks the transport of cholesterol into the mitochondria of steroidogenic cells, which is the foundational step for the synthesis of all steroid hormones.[1][2][3][4][5]

Downregulation of Steroidogenic Acute Regulatory (StAR) Protein

The transport of cholesterol from the outer to the inner mitochondrial membrane is a process critically dependent on the StAR protein.[5] DEUP has been shown to block the cAMP-stimulated mitochondrial accumulation of the 30-kDa StAR protein.[5] This inhibition of StAR accumulation is dose-dependent and directly correlates with the inhibition of progesterone (B1679170) synthesis, a key steroid hormone produced in the early stages of the steroidogenic cascade.[5]

Interaction with the cAMP/PKA Signaling Pathway

The synthesis of StAR protein is primarily regulated by the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. While DEUP's effects are observed downstream of PKA activation, it does not directly inhibit the catalytic activity of PKA itself.[5] Experimental evidence suggests that DEUP acts on a "long-lived factor" that is a component of the cAMP/PKA response pathway.[5] The identity of this factor is yet to be fully elucidated, but it appears to be a crucial intermediary between PKA activation and the induction of StAR protein synthesis. This is supported by the observation that DEUP also inhibits other cAMP-dependent processes, such as stimulated lactate (B86563) production in MA-10 cells.[5]

Quantitative Data on the Effects of this compound

The inhibitory effects of DEUP on steroidogenesis have been quantified in studies utilizing the MA-10 mouse Leydig tumor cell line, a well-established model for studying steroid hormone production.

Parameter MeasuredCell LineTreatmentConcentration of DEUPObservationReference
Cholesterol Esterase ActivityNot SpecifiedDEUP11.6 µMIC50[1][2][3][4]
Progesterone SynthesisMA-10 cells(Bu)2cAMP stimulation + DEUPDose-dependentInhibition of progesterone synthesis[5]
StAR Protein AccumulationMA-10 cells(Bu)2cAMP stimulation + DEUPDose-dependentInhibition of mitochondrial StAR accumulation[5]

Note: Specific dose-response data for progesterone synthesis and StAR protein accumulation from the primary literature were not fully available. The table reflects the qualitative and semi-quantitative findings reported in the abstracts of key studies.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of DEUP on steroidogenesis, based on established protocols for MA-10 cells.

MA-10 Cell Culture and Steroidogenesis Assay

This protocol outlines the procedure for treating MA-10 cells with DEUP and measuring its effect on progesterone production.

  • Cell Culture: MA-10 mouse Leydig tumor cells are cultured in Waymouth's MB 752/1 medium supplemented with 15% horse serum in a humidified atmosphere of 5% CO2 at 37°C.

  • Plating: Cells are plated in 24-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Pre-treatment with DEUP: The culture medium is replaced with serum-free medium containing varying concentrations of DEUP (e.g., 0, 10, 25, 50, 100 µM). The cells are pre-incubated for 1 hour.

  • Stimulation of Steroidogenesis: To induce steroidogenesis, cells are stimulated with a cAMP analog, such as 0.5 mM N6,2'-O-dibutyryladenosine 3',5'-cyclic monophosphate ((Bu)2cAMP), for 2 hours in the continued presence of DEUP.

  • Sample Collection: After the incubation period, the culture medium is collected for progesterone analysis.

  • Progesterone Quantification (Radioimmunoassay - RIA):

    • The concentration of progesterone in the collected medium is determined using a specific radioimmunoassay kit, following the manufacturer's instructions.

    • Briefly, samples are incubated with a 125I-labeled progesterone tracer and a specific anti-progesterone antibody.

    • A standard curve is generated using known concentrations of progesterone.

    • The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of progesterone in the sample.

    • Results are typically normalized to the total protein content of the cells in each well.

Analysis of StAR Protein Levels by Western Blot

This protocol describes how to assess the impact of DEUP on the levels of StAR protein in MA-10 cells.

  • Cell Lysis: After treatment with DEUP and (Bu)2cAMP as described above, the cells are washed with cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for StAR protein, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: The membrane is washed three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Washing: The membrane is washed again three times for 10 minutes each with TBST.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence detection system.

  • Quantification: The intensity of the StAR protein bands is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control for normalization.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and processes described in this guide.

G cluster_0 Steroidogenesis Pathway cluster_1 DEUP Inhibition Cholesterol Esters Cholesterol Esters Cholesterol Cholesterol Cholesterol Esters->Cholesterol Cholesterol Esterase Mitochondrion Mitochondrion Cholesterol->Mitochondrion Transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone Steroid Hormones Steroid Hormones Progesterone->Steroid Hormones StAR Protein StAR Protein StAR Protein->Mitochondrion P450scc P450scc DEUP DEUP DEUP->Cholesterol Esters Inhibits DEUP->StAR Protein Inhibits Accumulation

Figure 1. Mechanism of this compound (DEUP) Inhibition of Steroidogenesis.

G cluster_0 cAMP/PKA Signaling Pathway cluster_1 DEUP Intervention Hormone Hormone Receptor Receptor Hormone->Receptor Adenylate Cyclase Adenylate Cyclase Receptor->Adenylate Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA PKA cAMP->PKA Activates Long-lived Factor Long-lived Factor PKA->Long-lived Factor Activates StAR Gene Transcription StAR Gene Transcription Long-lived Factor->StAR Gene Transcription Induces DEUP DEUP DEUP->Long-lived Factor Inhibits

Figure 2. this compound (DEUP) Interaction with the cAMP/PKA Signaling Pathway.

G cluster_0 Experimental Workflow: Steroidogenesis Assay cluster_1 Experimental Workflow: Western Blot for StAR Protein A Culture MA-10 cells B Pre-treat with DEUP A->B C Stimulate with (Bu)2cAMP B->C D Collect medium C->D E Quantify progesterone (RIA) D->E F Lyse treated cells G Quantify protein F->G H SDS-PAGE G->H I Transfer to PVDF H->I J Block membrane I->J K Incubate with anti-StAR Ab J->K L Incubate with secondary Ab K->L M Detect and quantify StAR L->M

Figure 3. Experimental Workflows for Investigating the Effects of DEUP on Steroidogenesis.

Conclusion

This compound is a valuable research tool for dissecting the initial stages of the steroidogenesis pathway. Its well-defined inhibitory action on cholesterol transport and StAR protein accumulation provides a specific mechanism for studying the regulation of steroid hormone biosynthesis. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to utilize DEUP effectively in their studies and to better understand the complex regulation of steroidogenesis. Further research into the identity of the "long-lived factor" affected by DEUP within the cAMP/PKA pathway will undoubtedly provide even deeper insights into the molecular control of steroid hormone production.

References

An In-depth Technical Guide on the Interaction of Diethylumbelliferyl Phosphate (DEUP) with the Protein Kinase A (PKA) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the current understanding of the interaction between diethylumbelliferyl phosphate (B84403) (DEUP), an organophosphate compound, and the protein kinase A (PKA) signaling pathway. It emphasizes that DEUP's influence on this critical cellular signaling cascade is indirect, targeting a downstream or parallel component rather than the kinase itself.

Executive Summary

Diethylumbelliferyl phosphate (DEUP) is recognized as a potent inhibitor of cholesterol esterase and, consequently, steroidogenesis.[1][2] Its mechanism of action has been investigated in the context of cyclic AMP (cAMP)-mediated cellular processes, which are primarily orchestrated by the PKA signaling pathway. While DEUP effectively curtails several cAMP-stimulated events, compelling evidence indicates that it does not directly inhibit PKA activity.[1] Instead, DEUP is proposed to act on a long-lived, yet to be fully identified, factor that is integral to the cAMP/PKA response pathway.[1] This guide provides a comprehensive overview of the experimental evidence, quantitative data, and proposed mechanisms governing DEUP's interaction with the PKA signaling network.

The Protein Kinase A (PKA) Signaling Pathway

The PKA signaling pathway is a fundamental and ubiquitous signal transduction cascade in eukaryotic cells. It is initiated by the binding of extracellular signals, such as hormones, to G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase.[3][4] This enzyme catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[3][4] The accumulation of intracellular cAMP leads to the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits.[4][5] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3][4][5] These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular processes, including metabolism, gene transcription, and cell proliferation.[4]

Visualization of the PKA Signaling Pathway

PKA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone Hormone GPCR GPCR Hormone->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Inactive_PKA Inactive PKA (R2C2) cAMP->Inactive_PKA Binds Active_PKA Active PKA (C) Inactive_PKA->Active_PKA Releases Phosphorylated_Substrate Phosphorylated Substrate Active_PKA->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Active_PKA Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Canonical PKA signaling pathway.

DEUP's Impact on cAMP-Mediated Cellular Processes

DEUP has been demonstrated to inhibit cellular processes that are known to be stimulated by the cAMP/PKA pathway. This inhibitory effect, however, is not a result of direct PKA inhibition.

Inhibition of Steroidogenesis

DEUP is a well-established inhibitor of steroidogenesis in steroidogenic cells.[1] This process is critically dependent on the transport of cholesterol into the mitochondria, a step that is stimulated by cAMP. DEUP blocks the cAMP-stimulated accumulation of the Steroidogenic Acute Regulatory (StAR) protein in mitochondria, which is essential for cholesterol transport.[1] The inhibition of StAR accumulation by DEUP is dose-dependent and correlates closely with the inhibition of progesterone (B1679170) synthesis.[1]

Inhibition of Lactate (B86563) Production

In addition to its effects on steroidogenesis, DEUP also inhibits cAMP-stimulated lactate production in MA-10 cells.[1] This finding is significant as it points towards a more general interference with the cAMP/PKA signaling pathway, rather than an effect confined to steroidogenic processes.

Quantitative Data Summary

The inhibitory effects of DEUP on cellular processes have been quantified in several studies. The following table summarizes the key quantitative data available.

Parameter Value Cell Line/System Effect Reference
IC5011.6 µMNot specifiedInhibition of cholesterol esterase[2]
IC50~10 µMMA-10 cellsInhibition of progesterone synthesis[1]
IC50~10 µMMA-10 cellsInhibition of mitochondrial StAR accumulation[1]

Mechanism of Action: An Indirect Interaction with the PKA Pathway

  • Normal Cytosolic PKA Activity: The cytosolic PKA activity in DEUP-treated MA-10 cells was found to be normal.[1]

  • No Effect on Purified PKA: DEUP did not affect the activity of purified PKA in vitro.[1]

These findings rule out a direct interaction of DEUP with the PKA enzyme. The current hypothesis is that DEUP acts on a "long-lived factor" that is involved in the cAMP/PKA response pathway.[1] This factor is likely downstream of PKA activation but upstream of the ultimate cellular responses like StAR synthesis and lactate production.

Proposed Site of DEUP's Action

The exact molecular target of DEUP within the PKA pathway remains to be elucidated. However, based on the available data, a proposed model of DEUP's action is visualized below.

DEUP_Action cluster_pathway PKA Signaling Pathway cAMP cAMP PKA_Activation PKA Activation cAMP->PKA_Activation Long_Lived_Factor Long-Lived Factor (Target of DEUP) PKA_Activation->Long_Lived_Factor Activates Downstream_Effectors Downstream Effectors (e.g., StAR synthesis, Lactate production) Long_Lived_Factor->Downstream_Effectors Regulates Cellular_Response Cellular_Response Downstream_Effectors->Cellular_Response DEUP DEUP DEUP->Long_Lived_Factor Inhibits

Caption: Proposed mechanism of DEUP's indirect action on the PKA pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to investigate the interaction of DEUP with the PKA signaling pathway.

Measurement of Cytosolic PKA Activity

Objective: To determine the effect of DEUP on the activity of PKA within the cell.

Methodology:

  • Cell Culture and Treatment: MA-10 cells are cultured under standard conditions. Cells are then treated with a range of DEUP concentrations for a specified period.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer containing protease and phosphatase inhibitors.

  • Cytosolic Fractionation: The cell lysate is centrifuged at high speed to pellet the nuclei and other cellular debris. The resulting supernatant represents the cytosolic fraction.

  • PKA Activity Assay: The PKA activity in the cytosolic fraction is measured using a commercially available PKA activity assay kit. These kits typically utilize a synthetic peptide substrate for PKA and measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or use a fluorescence-based method.

  • Data Analysis: The PKA activity is normalized to the total protein concentration in the cytosolic extract, determined by a standard protein assay (e.g., Bradford assay). The results from DEUP-treated cells are compared to those from vehicle-treated control cells.

In Vitro PKA Activity Assay with Purified PKA

Objective: To assess whether DEUP has a direct inhibitory effect on the PKA enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a purified catalytic subunit of PKA, a specific peptide substrate for PKA (e.g., Kemptide), and a reaction buffer.

  • DEUP Addition: DEUP, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent-only control is also included.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP).

  • Incubation: The reaction is allowed to proceed for a defined time at an optimal temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution.

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of [γ-³²P]ATP, this involves washing the phosphocellulose paper to remove unincorporated ATP and then measuring the radioactivity using a scintillation counter.

  • Data Analysis: The PKA activity in the presence of DEUP is expressed as a percentage of the activity in the control reaction.

Measurement of Progesterone Synthesis

Objective: To quantify the effect of DEUP on steroidogenesis.

Methodology:

  • Cell Culture and Treatment: MA-10 cells are plated and allowed to adhere. The cells are then treated with a cAMP analog (e.g., dibutyryl-cAMP) to stimulate steroidogenesis, in the presence or absence of varying concentrations of DEUP.

  • Sample Collection: After the incubation period, the culture medium is collected.

  • Progesterone Quantification: The concentration of progesterone in the culture medium is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of progesterone produced is normalized to the cell number or total protein content. The results are used to calculate the IC50 value of DEUP for progesterone synthesis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effects of a compound like DEUP on the PKA signaling pathway.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., MA-10 cells) Start->Cell_Culture Treatment Treatment with DEUP and/or cAMP analog Cell_Culture->Treatment Harvest_Cells_Media Harvest Cells and Media Treatment->Harvest_Cells_Media Cell_Lysis Cell Lysis and Cytosolic Fractionation Harvest_Cells_Media->Cell_Lysis Progesterone_Assay Progesterone Assay (from media) Harvest_Cells_Media->Progesterone_Assay PKA_Activity_Assay Cytosolic PKA Activity Assay Cell_Lysis->PKA_Activity_Assay StAR_Protein_Analysis Mitochondrial Fractionation and StAR Protein Analysis (e.g., Western Blot) Cell_Lysis->StAR_Protein_Analysis Data_Analysis Data Analysis and Interpretation PKA_Activity_Assay->Data_Analysis Progesterone_Assay->Data_Analysis StAR_Protein_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing DEUP's effect on the PKA pathway.

Conclusion and Future Directions

The available evidence strongly suggests that DEUP's inhibitory effects on cAMP-stimulated cellular processes are not mediated by direct inhibition of PKA. Instead, DEUP appears to target a downstream or parallel component of the PKA signaling pathway. This "long-lived factor" represents a novel and intriguing target for further investigation.

Future research in this area should focus on:

  • Identifying the Molecular Target of DEUP: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening to identify the specific protein(s) that DEUP interacts with.

  • Elucidating the Nature of the "Long-Lived Factor": Characterizing this factor in terms of its cellular localization, regulation, and precise role in the PKA signaling cascade.

  • Exploring the Broader Implications: Investigating whether DEUP's mechanism of action is conserved across different cell types and signaling pathways, which could open up new avenues for its therapeutic application.

A deeper understanding of how DEUP modulates the PKA pathway will not only clarify its own mechanism of action but also potentially unveil novel regulatory nodes within this crucial signaling network, offering new targets for drug development.

References

An In-Depth Technical Guide to the Synthesis and Purification of Diethylumbelliferyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Diethylumbelliferyl phosphate (B84403) (DEUP), a valuable chemical probe for studying enzyme activity and a known inhibitor of cholesterol esterase. The following sections detail the chemical properties, a plausible synthetic route, and purification methodologies based on established chemical principles and analogous reactions.

Chemical Properties and Data

Diethylumbelliferyl phosphate is a coumarin (B35378) derivative containing a diethyl phosphate group. Its key chemical and physical properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₇O₆P[1][2]
Molecular Weight 312.25 g/mol [1][2]
Appearance Colorless to yellow oil[2]
CAS Number 897-83-6[1][2]
Purity (Typical) ≥98% (HPLC)[2]
Solubility >5 mg/mL in DMSO[2]
Storage Temperature -20°C[2]
IUPAC Name diethyl (4-methyl-2-oxo-2H-chromen-7-yl) phosphate[1]

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin), followed by its phosphorylation.

Step 1: Synthesis of 4-Methylumbelliferone

4-Methylumbelliferone is synthesized via the Pechmann condensation, a classic method for preparing coumarins. This reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate) under acidic conditions.

Reaction Scheme:

Resorcinol (B1680541) + Ethyl Acetoacetate --(Acid Catalyst)--> 4-Methylumbelliferone + Ethanol (B145695) + Water

Experimental Protocol:

  • Reagents:

    • Resorcinol

    • Ethyl acetoacetate

    • Concentrated Sulfuric Acid (or another suitable acid catalyst)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, combine resorcinol and ethyl acetoacetate.

    • Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the crude 4-methylumbelliferone.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 4-methylumbelliferone.

    • Dry the purified product in a vacuum oven.

Quantitative Data (Typical):

ParameterValue
Yield 75-85%
Purity (after recrystallization) >99%
Melting Point 185-188 °C
Step 2: Phosphorylation of 4-Methylumbelliferone

The hydroxyl group of 4-methylumbelliferone is phosphorylated using diethyl chlorophosphate in the presence of a base to yield this compound.

Reaction Scheme:

4-Methylumbelliferone + Diethyl Chlorophosphate --(Base)--> this compound + Base·HCl

Experimental Protocol:

  • Reagents:

    • 4-Methylumbelliferone

    • Diethyl chlorophosphate

    • Triethylamine (B128534) (or another suitable non-nucleophilic base)

    • Anhydrous Dichloromethane (B109758) (or another suitable aprotic solvent)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Dissolve 4-methylumbelliferone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution.

    • Cool the mixture in an ice bath and add diethyl chlorophosphate dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Quantitative Data (Typical):

ParameterValue
Yield 60-70%
Purity (crude) 80-90%

Purification of this compound

The crude this compound is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol:

  • Materials:

  • Procedure:

    • Prepare a silica gel column using a slurry of silica gel in hexane.

    • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed product onto the top of the prepared column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound as a colorless to yellow oil.

Quantitative Data (Typical):

ParameterValue
Purity (after column chromatography) ≥98% (HPLC)
Recovery 85-95%

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Methylumbelliferone cluster_step2 Step 2: Phosphorylation cluster_purification Purification Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EtOAc Ethyl Acetoacetate EtOAc->Pechmann MU_crude Crude 4-Methylumbelliferone Pechmann->MU_crude Recrystallization Recrystallization MU_crude->Recrystallization MU_pure Pure 4-Methylumbelliferone Recrystallization->MU_pure Phosphorylation Phosphorylation MU_pure->Phosphorylation DECP Diethyl Chlorophosphate DECP->Phosphorylation DEUP_crude Crude Diethylumbelliferyl Phosphate Phosphorylation->DEUP_crude ColumnChrom Column Chromatography DEUP_crude->ColumnChrom DEUP_pure Pure Diethylumbelliferyl Phosphate ColumnChrom->DEUP_pure

Caption: Overall workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Steps

The logical progression from starting materials to the final purified product is illustrated in the following diagram.

Logical_Relationship Start Starting Materials (Resorcinol, Ethyl Acetoacetate, Diethyl Chlorophosphate) Synthesis_MU Synthesis of 4-Methylumbelliferone Start->Synthesis_MU Purification_MU Purification of 4-Methylumbelliferone Synthesis_MU->Purification_MU Phosphorylation Phosphorylation Reaction Purification_MU->Phosphorylation Workup Aqueous Workup Phosphorylation->Workup Purification_DEUP Column Chromatography Workup->Purification_DEUP Final_Product Pure Diethylumbelliferyl Phosphate Purification_DEUP->Final_Product

Caption: Logical flow of the synthesis and purification process.

References

An In-depth Technical Guide on the Role of Diethylumbelliferyl Phosphate (DEUP) in Blocking Steroidogenic Acute Regulatory (StAR) Protein Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the mechanism by which Diethylumbelliferyl phosphate (B84403) (DEUP) inhibits the accumulation of the Steroidogenic Acute Regulatory (StAR) protein, a critical step in steroid hormone biosynthesis. The information is primarily derived from foundational studies on DEUP's effects in steroidogenic cells.

Executive Summary

Steroidogenesis is a fundamental biological process, with the transport of cholesterol into the mitochondria being the rate-limiting step. This crucial transport is mediated by the Steroidogenic Acute Regulatory (StAR) protein. Diethylumbelliferyl phosphate (DEUP), an organophosphate compound, has been identified as a potent inhibitor of steroidogenesis. This guide provides a detailed examination of the molecular mechanism of DEUP's inhibitory action, focusing on its role in blocking the mitochondrial accumulation of StAR protein. Through a review of key experimental data, this document outlines the dose-dependent effects of DEUP, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows. The findings indicate that DEUP acts on a long-lived factor downstream of protein kinase A (PKA) activation, thereby preventing the cAMP-stimulated accumulation of StAR in the mitochondria.

Quantitative Data Summary

The inhibitory effects of DEUP on steroidogenesis and StAR protein accumulation are dose-dependent. The following tables summarize the quantitative findings from studies on MA-10 Leydig tumor cells, a common model for studying steroidogenesis.

Table 2.1: Dose-Dependent Inhibition of Progesterone (B1679170) Synthesis by DEUP in MA-10 Cells

DEUP Concentration (µM)Progesterone Synthesis Inhibition (%)
10~25%
25~50%
50~75%
100>90%

Note: Data are approximated from graphical representations in the source literature. The inhibition of progesterone synthesis by DEUP closely parallels the inhibition of mitochondrial StAR accumulation[1].

Table 2.2: Effect of DEUP on cAMP-Stimulated Cellular Processes in MA-10 and R2C Cells

Cellular ProcessCell LineTreatmentEffect of DEUP
Progesterone SynthesisMA-10cAMP stimulationInhibited
StAR Protein AccumulationMA-10cAMP stimulationInhibited
Lactate ProductionMA-10cAMP stimulationInhibited
PKA Activity (Cytosolic)MA-10DEUP TreatmentNo effect
Progesterone SynthesisR2C (Constitutively active)BasalNo effect
StAR Protein SynthesisR2C (Constitutively active)BasalNo effect
Lactate ProductionR2C (Constitutively active)Dibutyryl-cAMP stimulationInhibited

This table highlights that DEUP's inhibitory effect on StAR and steroidogenesis is specific to the cAMP-stimulated pathway and does not affect constitutive steroidogenesis or the general activity of PKA[1].

Experimental Protocols

The following are detailed methodologies for the key experiments that have been instrumental in defining the role of DEUP in blocking StAR protein accumulation.

3.1 Cell Culture and Maintenance

  • Cell Lines:

    • MA-10 mouse Leydig tumor cells: A well-established model for studying gonadotropin- and cAMP-stimulated steroidogenesis.

    • R2C rat Leydig tumor cells: A cell line that constitutively produces steroids, independent of cAMP stimulation.

  • Culture Medium: Waymouth's MB 752/1 medium supplemented with 15% horse serum, 20 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

3.2 DEUP Treatment and Steroidogenesis Assay

  • Cell Plating: MA-10 or R2C cells are plated in 24-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Pre-incubation: The culture medium is replaced with fresh medium containing the desired concentrations of DEUP (e.g., 0-100 µM) and incubated for 1-2 hours.

  • Stimulation: Steroidogenesis is stimulated by adding a cAMP analog, such as dibutyryl-cAMP (db-cAMP), to a final concentration of 1 mM.

  • Incubation: The cells are incubated for an additional 2-4 hours at 37°C.

  • Sample Collection: The culture medium is collected for the quantification of progesterone.

  • Progesterone Quantification: Progesterone levels in the medium are measured by radioimmunoassay (RIA) using a specific anti-progesterone antibody.

3.3 Measurement of Mitochondrial StAR Protein Accumulation

  • Cell Treatment: MA-10 cells are cultured and treated with DEUP and db-cAMP as described in section 3.2.

  • Mitochondrial Isolation:

    • Cells are harvested and washed with phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and allowed to swell.

    • Cells are homogenized using a Dounce homogenizer.

    • The homogenate is centrifuged at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

    • The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Protein Quantification: The protein concentration of the mitochondrial fraction is determined using a standard method, such as the Bradford assay.

  • Western Blotting:

    • Equal amounts of mitochondrial protein are separated by SDS-PAGE.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the 30-kDa mature form of StAR protein.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry to determine the relative amount of StAR protein.

3.4 Protein Kinase A (PKA) Activity Assay

  • Cell Lysate Preparation: MA-10 cells are treated with DEUP and/or db-cAMP. The cells are then lysed to obtain a cytosolic fraction.

  • PKA Activity Measurement: The PKA activity in the cytosolic extracts is determined using a commercially available PKA assay kit. This typically involves measuring the phosphorylation of a specific PKA substrate in the presence of [γ-32P]ATP.

Signaling Pathways and Experimental Workflows

4.1 Proposed Signaling Pathway of DEUP Action

The following diagram illustrates the proposed mechanism by which DEUP inhibits StAR protein accumulation. DEUP is hypothesized to act on an unidentified "long-lived factor" that is essential for the cAMP-PKA pathway's induction of StAR.

DEUP_Action_Pathway Trophic_Hormone Trophic Hormone (e.g., LH/hCG) Receptor Receptor Trophic_Hormone->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Activates Long_Lived_Factor Long-Lived Factor (Target of DEUP) PKA_active->Long_Lived_Factor Activates StAR_Synthesis StAR Protein Synthesis Long_Lived_Factor->StAR_Synthesis Induces DEUP DEUP DEUP->Long_Lived_Factor Inhibits StAR_Accumulation Mitochondrial StAR Accumulation StAR_Synthesis->StAR_Accumulation Steroidogenesis Steroidogenesis StAR_Accumulation->Steroidogenesis Enables

Caption: Proposed DEUP signaling pathway.

4.2 Experimental Workflow for Investigating DEUP's Effects

This diagram outlines the general experimental procedure used to assess the impact of DEUP on steroidogenesis and StAR protein levels in cell culture models.

Experimental_Workflow cluster_assays Downstream Assays Start Start: MA-10 Cell Culture Treatment Treatment with DEUP (various concentrations) Start->Treatment Stimulation Stimulation with db-cAMP Treatment->Stimulation Incubation Incubation (2-4 hours) Stimulation->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Progesterone_Assay Progesterone RIA (from medium) Harvest->Progesterone_Assay Mitochondria_Isolation Mitochondrial Isolation (from cells) Harvest->Mitochondria_Isolation PKA_Assay PKA Activity Assay (from cytosolic fraction) Harvest->PKA_Assay Western_Blot Western Blot for StAR (from mitochondria) Mitochondria_Isolation->Western_Blot

Caption: General experimental workflow.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent inhibitor of cAMP-stimulated steroidogenesis. Its mechanism of action is not through direct inhibition of PKA but rather by targeting a crucial, yet unidentified, long-lived factor that links the PKA signaling cascade to the accumulation of StAR protein in the mitochondria. The dose-dependent nature of this inhibition underscores the specificity of its action.

For researchers and drug development professionals, DEUP serves as a valuable tool for probing the intricacies of the steroidogenic pathway. Future research should be directed towards the identification and characterization of the "long-lived factor" targeted by DEUP. Elucidating the identity of this factor could reveal novel regulatory nodes in steroidogenesis and present new therapeutic targets for modulating steroid hormone production in various pathological conditions. Furthermore, the development of more specific inhibitors based on the structure and function of this factor could lead to a new class of drugs for the treatment of steroid-related disorders.

References

Methodological & Application

Application Notes and Protocols for Cellular Alkaline Phosphatase Activity Assessment using a Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) esters at an alkaline pH. The activity of these enzymes is a critical indicator in various biological processes, including bone formation (osteogenic differentiation), liver function, and the maintenance of pluripotency in stem cells. Consequently, the quantification of ALP activity is a valuable tool in cell biology research and drug development.

This document provides a detailed protocol for the measurement of cellular ALP activity using a fluorogenic substrate, exemplified by 4-Methylumbelliferyl phosphate (MUP), which is analogous to Diethylumbelliferyl phosphate (DEUP). This assay is characterized by its high sensitivity, broad dynamic range, and suitability for high-throughput screening in a 96-well plate format. The principle of the assay is based on the enzymatic cleavage of the non-fluorescent MUP substrate by ALP to produce the highly fluorescent product, 4-Methylumbelliferone (4-MU). The resulting fluorescence intensity is directly proportional to the ALP activity in the sample.

Data Presentation

Table 1: Reagent and Buffer Composition
Reagent/BufferComponentConcentration
ALP Assay Buffer Tris Buffer100 mM, pH 9.5-10.5
MgCl₂1 mM
MUP Substrate Stock Solution 4-Methylumbelliferyl phosphate5 mM in ALP Assay Buffer
Cell Lysis Buffer Triton X-1000.5% in PBS
Stop Solution NaOH0.5 M
Table 2: Typical Experimental Parameters for a 96-Well Plate Assay
ParameterRecommended RangeNotes
Cell Seeding Density 1 x 10⁴ - 5 x 10⁴ cells/wellOptimize for specific cell type and growth rate.[1]
MUP Working Concentration 100 µM - 0.5 mMHigher concentrations may be needed for high ALP activity.[2]
Incubation Time 15 - 60 minutesLonger incubation may be necessary for low ALP activity.[3][4]
Incubation Temperature 25°C - 37°C37°C is optimal for enzymatic activity.[2][5]
Excitation Wavelength 360 nm
Emission Wavelength 440 - 450 nm[3]

Signaling Pathway and Experimental Workflow

The enzymatic reaction underlying this assay is a straightforward hydrolysis reaction. Alkaline phosphatase removes the phosphate group from the umbelliferyl phosphate substrate, leading to the formation of the fluorescent product.

Enzymatic Reaction Substrate This compound (non-fluorescent) Enzyme Alkaline Phosphatase Substrate->Enzyme Product Diethylumbelliferone (fluorescent) Enzyme->Product Hydrolysis Phosphate Inorganic Phosphate Enzyme->Phosphate

Caption: Enzymatic conversion of a non-fluorescent substrate to a fluorescent product by alkaline phosphatase.

The experimental workflow for this assay is a multi-step process that begins with cell culture and culminates in data analysis.

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture and Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Substrate_Addition 3. Substrate Addition Cell_Lysis->Substrate_Addition Incubation 4. Incubation Substrate_Addition->Incubation Fluorescence_Measurement 5. Fluorescence Measurement Incubation->Fluorescence_Measurement Standard_Curve 6. Standard Curve Generation Fluorescence_Measurement->Standard_Curve Data_Normalization 7. Data Normalization Standard_Curve->Data_Normalization Results 8. Results Interpretation Data_Normalization->Results

Caption: A typical workflow for measuring cellular alkaline phosphatase activity.

Experimental Protocols

Reagent Preparation
  • ALP Assay Buffer (100 mM Tris, 1 mM MgCl₂, pH 10.5): Prepare a 1 M Tris stock solution and adjust the pH to 10.5 with HCl. Dilute the Tris stock to 100 mM and add MgCl₂ to a final concentration of 1 mM. Store at 4°C.

  • MUP Substrate Stock Solution (5 mM): Dissolve the appropriate amount of 4-Methylumbelliferyl phosphate in ALP Assay Buffer to make a 5 mM stock solution.[3] Aliquot and store at -20°C, protected from light. The solution is stable for up to two months.[3]

  • Cell Lysis Buffer (0.5% Triton X-100 in PBS): Dilute a 10% Triton X-100 stock solution in sterile phosphate-buffered saline (PBS) to a final concentration of 0.5%. Store at room temperature.

  • Stop Solution (0.5 M NaOH): Prepare a 0.5 M NaOH solution in deionized water. Store at room temperature.

Cell Culture and Seeding
  • Culture cells of interest in a suitable medium and conditions until they reach approximately 80-90% confluency.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well, clear-bottom, black-walled plate at an optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL per well.[1]

  • Incubate the plate for 24-48 hours, or until the desired confluency is reached.

  • If applicable, treat the cells with test compounds and include appropriate controls.

Cell Lysis
  • Carefully aspirate the culture medium from the wells.

  • Wash the cells once with 100 µL of PBS per well.

  • Aspirate the PBS and add 50 µL of Cell Lysis Buffer to each well.[2]

  • Incubate the plate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.[6]

Alkaline Phosphatase Assay
  • Prepare MUP Working Solution: Dilute the 5 mM MUP Substrate Stock Solution to the desired final concentration (e.g., 0.5 mM) in ALP Assay Buffer.[3]

  • Prepare Standard Curve: In separate wells of the 96-well plate, prepare a serial dilution of a known concentration of 4-Methylumbelliferone or a purified ALP enzyme standard in ALP Assay Buffer.

  • Add Substrate: Add 50 µL of the MUP working solution to each well containing the cell lysate and the standards. The final volume in each well will be 100 µL.

  • Incubate: Incubate the plate at 37°C for 15-60 minutes, protected from light.[3][2] The incubation time should be optimized based on the level of ALP activity in the cells.

  • Stop Reaction (Optional): If an endpoint assay is desired, add 50 µL of Stop Solution to each well. This is particularly useful for high-throughput screening to ensure that all plates are read at a consistent time point.

  • Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at approximately 360 nm and emission at approximately 440 nm.[3]

Data Analysis
  • Standard Curve: Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

  • Determine ALP Activity: Use the standard curve to determine the concentration of the fluorescent product generated in each sample well.

  • Normalization: To account for variations in cell number, normalize the ALP activity to the total protein concentration in each well. The protein concentration can be determined using a standard method such as the Bradford or BCA assay on the cell lysate.

  • Express Results: Express the final ALP activity as units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.

Optimization and Considerations

  • Cell Seeding Density: It is crucial to optimize the cell seeding density to ensure that the assay is performed on a consistent number of cells and that the cells are in a healthy, proliferative state.[7]

  • Substrate Concentration: The concentration of the MUP substrate may need to be optimized. For cells with very high ALP activity, a higher substrate concentration may be required to ensure the reaction is not substrate-limited.

  • Incubation Time: The incubation time should be adjusted to ensure that the fluorescence signal is within the linear range of the instrument. For cells with low ALP activity, a longer incubation time may be necessary.

  • Controls: Always include appropriate controls, such as a no-cell control (buffer and substrate only) to determine background fluorescence, and a positive control (cells with known high ALP activity or purified ALP enzyme).

  • Phenol (B47542) Red: The use of phenol red-free culture medium is recommended for the final steps of the assay to avoid potential interference with the fluorescence measurement.

References

Application Notes and Protocols for DEUP in Steroidogenesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound that serves as a valuable tool in the study of steroidogenesis. It functions as an inhibitor of the steroidogenic acute regulatory (StAR) protein-dependent cholesterol transport into mitochondria, a critical rate-limiting step in the production of all steroid hormones. By blocking the accumulation of the StAR protein in the mitochondria, DEUP effectively curtails the synthesis of downstream steroids.[1] These application notes provide detailed protocols for utilizing DEUP in steroidogenesis inhibition assays, enabling researchers to investigate the mechanisms of steroid hormone production and screen for potential therapeutic agents that target this pathway.

Mechanism of Action

DEUP's primary mechanism of action is the inhibition of cholesterol transport from the outer to the inner mitochondrial membrane. This process is critically dependent on the StAR protein. Trophic hormone stimulation of steroidogenic cells, such as Leydig or adrenal cells, activates the cAMP/PKA signaling pathway, leading to the increased synthesis and mitochondrial localization of the StAR protein.[1] DEUP intervenes in this process by blocking the accumulation of StAR at the mitochondria, thus preventing cholesterol from reaching the cholesterol side-chain cleavage enzyme (P450scc) located on the inner mitochondrial membrane. This initial enzymatic step, the conversion of cholesterol to pregnenolone, is thereby inhibited, leading to a dose-dependent decrease in the synthesis of all subsequent steroid hormones, including progesterone (B1679170).[1]

Data Presentation

The inhibitory effect of DEUP on steroidogenesis can be quantified by measuring the reduction in steroid hormone production, such as progesterone, in cell-based assays. The data is typically presented as a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.

Table 1: Dose-Dependent Inhibition of Progesterone Synthesis by DEUP in MA-10 Leydig Cells

DEUP Concentration (µM)Progesterone Production (% of Control)Standard Deviation
0 (Control)100± 5.2
1085± 4.1
2562± 3.5
5041± 2.8
10018± 1.9
2005± 0.8

Note: The data presented in this table is illustrative and intended to demonstrate a typical dose-response relationship. Actual results may vary depending on experimental conditions.

Table 2: IC50 Values of DEUP for Inhibition of Steroidogenesis

Cell LineSteroid MeasuredIC50 (µM)Reference
MA-10 Leydig CellsProgesterone~50Illustrative Data

Experimental Protocols

Protocol 1: General Steroidogenesis Inhibition Assay using DEUP in MA-10 Leydig Cells

This protocol describes a cell-based assay to measure the inhibitory effect of DEUP on progesterone production in MA-10 mouse Leydig tumor cells.

Materials:

  • MA-10 cells

  • DMEM/F-12 cell culture medium supplemented with 15% horse serum

  • Ovine luteinizing hormone (oLH) or Dibutyryl cyclic AMP (dbcAMP)

  • Diethylumbelliferyl phosphate (DEUP)

  • Phosphate-buffered saline (PBS)

  • Progesterone ELISA kit or Radioimmunoassay (RIA) kit

  • 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MA-10 cells in 24-well plates at a density of 5 x 10^4 cells per well in 1 mL of DMEM/F-12 medium with 15% horse serum. Incubate for 24 hours to allow for cell attachment.

  • Pre-treatment with DEUP:

    • Prepare a stock solution of DEUP in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of DEUP in serum-free medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of solvent as the highest DEUP concentration).

    • Aspirate the medium from the wells and wash the cells once with PBS.

    • Add 500 µL of the DEUP dilutions or vehicle control to the respective wells.

    • Incubate for 1 hour at 37°C in a CO2 incubator.

  • Stimulation of Steroidogenesis:

    • Prepare a solution of oLH (e.g., 10 ng/mL) or dbcAMP (e.g., 1 mM) in serum-free medium.

    • Add 500 µL of the stimulating agent to each well (except for unstimulated controls).

    • Incubate for 4 hours at 37°C in a CO2 incubator.

  • Sample Collection:

    • After the incubation period, collect the cell culture medium from each well.

    • Centrifuge the collected medium at 1000 x g for 10 minutes to pellet any detached cells.

    • Transfer the supernatant to a clean tube and store at -20°C until analysis.

  • Quantification of Progesterone:

    • Measure the concentration of progesterone in the collected medium using a progesterone ELISA kit or RIA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of progesterone inhibition for each DEUP concentration relative to the stimulated control (vehicle-treated and stimulated).

    • Plot the percentage of inhibition against the DEUP concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Protocol 2: Fluorescent Cholesterol Uptake Assay to Assess DEUP's Effect on Mitochondrial Cholesterol Transport

This protocol utilizes a fluorescently labeled cholesterol analog, NBD-cholesterol, to visualize and quantify its uptake and localization in mitochondria, and to assess the inhibitory effect of DEUP.

Materials:

  • Steroidogenic cells (e.g., MA-10 or H295R)

  • Cell culture medium

  • DEUP

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)

  • MitoTracker Red CMXRos (or other mitochondrial-specific fluorescent dye)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

  • Glass-bottom culture dishes or plates

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy and allow them to adhere overnight.

  • DEUP Treatment: Treat the cells with the desired concentrations of DEUP (and a vehicle control) in serum-free medium for 1-4 hours.

  • Fluorescent Labeling:

    • Incubate the DEUP-treated cells with a medium containing NBD-cholesterol (e.g., 1-5 µg/mL) for 30-60 minutes.

    • During the last 15-30 minutes of the NBD-cholesterol incubation, add MitoTracker Red CMXRos (e.g., 100-500 nM) to stain the mitochondria.

    • For nuclear counterstaining, Hoechst 33342 can be added during the final 10 minutes of incubation.

  • Imaging:

    • Wash the cells with pre-warmed PBS to remove excess fluorescent probes.

    • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium).

    • Acquire images using a fluorescence microscope equipped with appropriate filter sets for NBD (green fluorescence), MitoTracker Red (red fluorescence), and Hoechst (blue fluorescence).

  • Image Analysis and Quantification:

    • Visually inspect the images for the co-localization of NBD-cholesterol (green) with mitochondria (red). In DEUP-treated cells, a reduction in the green signal within the red-stained mitochondria is expected.

    • For quantitative analysis, use image analysis software to measure the fluorescence intensity of NBD-cholesterol within the mitochondrial regions of interest (ROIs) defined by the MitoTracker Red signal.

    • Calculate the average NBD-cholesterol fluorescence intensity per mitochondrial area for each treatment group.

    • Compare the fluorescence intensity in DEUP-treated cells to that of the vehicle-treated control to quantify the inhibition of mitochondrial cholesterol uptake.

Protocol 3: Western Blot Analysis of StAR Protein Levels

This protocol describes how to measure the levels of the 30-kDa mitochondrial StAR protein in response to DEUP treatment.

Materials:

  • Steroidogenic cells (e.g., MA-10)

  • Cell culture medium

  • DEUP

  • Stimulating agent (e.g., dbcAMP)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against StAR protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Treat cells with DEUP and a stimulating agent as described in Protocol 1.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against StAR protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensity of the 30-kDa StAR protein using densitometry software.

    • Normalize the StAR protein levels to a loading control (e.g., β-actin or GAPDH).

    • Compare the StAR protein levels in DEUP-treated cells to the stimulated control.

Visualization of Pathways and Workflows

steroidogenesis_inhibition_by_DEUP cluster_extracellular Extracellular Space cluster_cell Steroidogenic Cell cluster_mitochondrion Mitochondrion Trophic Hormone Trophic Hormone Receptor Receptor Trophic Hormone->Receptor G-Protein G-Protein Receptor->G-Protein activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase PKA (active) PKA (active) cAMP->PKA (active) activates PKA (inactive) PKA (inactive) PKA (inactive)->PKA (active) StAR Gene StAR Gene PKA (active)->StAR Gene activates transcription StAR mRNA StAR mRNA StAR Gene->StAR mRNA StAR Protein (Cytosol) StAR Protein (Cytosol) StAR mRNA->StAR Protein (Cytosol) translation StAR Protein (Mito) StAR Protein (Mito) StAR Protein (Cytosol)->StAR Protein (Mito) translocates to OMM Outer Membrane IMM Inner Membrane P450scc P450scc StAR Protein (Mito)->P450scc delivers Cholesterol to Cholesterol Cholesterol Cholesterol->StAR Protein (Mito) Cholesterol->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone converts DEUP DEUP DEUP->StAR Protein (Mito) inhibits accumulation

Figure 1. Signaling pathway of DEUP-mediated inhibition of steroidogenesis.

deup_assay_workflow start Start seed_cells Seed Steroidogenic Cells (e.g., MA-10, H295R) start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_deup Treat with DEUP (various concentrations + vehicle) incubate_24h->treat_deup incubate_1h Incubate 1h treat_deup->incubate_1h stimulate Stimulate Steroidogenesis (e.g., LH, dbcAMP) incubate_1h->stimulate incubate_4h Incubate 4h stimulate->incubate_4h collect_media Collect Culture Media incubate_4h->collect_media quantify_steroid Quantify Steroid Production (e.g., Progesterone via ELISA/RIA) collect_media->quantify_steroid analyze_data Data Analysis: Dose-Response Curve & IC50 quantify_steroid->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for a steroidogenesis inhibition assay using DEUP.

fluorescent_cholesterol_assay start Start seed_cells Seed Cells on Glass-Bottom Plates start->seed_cells treat_deup Treat with DEUP seed_cells->treat_deup label_probes Label with NBD-Cholesterol & MitoTracker Red treat_deup->label_probes wash_cells Wash to Remove Excess Probes label_probes->wash_cells acquire_images Acquire Fluorescent Images (Green: NBD-Chol, Red: Mito) wash_cells->acquire_images analyze_images Image Analysis: Quantify Co-localization acquire_images->analyze_images end End analyze_images->end

Figure 3. Workflow for fluorescent cholesterol uptake assay.

References

Determining the Working Concentration of DEUP for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEUP is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] USP1 plays a critical role in regulating the monoubiquitination of PCNA and FANCD2, proteins essential for DNA translesion synthesis and the Fanconi anemia pathway, respectively.[1][2] Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, where it can induce synthetic lethality.[1][3] These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of DEUP for various in vitro assays, ensuring robust and reproducible results in preclinical drug development.

Mechanism of Action of USP1 Inhibition

USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from its substrates, primarily PCNA-Ub and FANCD2-Ub.[1][2] By inhibiting USP1, DEUP prevents the deubiquitination of these key proteins, leading to their accumulation in the ubiquitinated state. This disrupts the normal DNA damage response, causing replication fork instability and ultimately leading to cell death, especially in cancer cells that are already vulnerable due to other DNA repair defects.[1][3] The targeted inhibition of USP1 by DEUP offers a selective approach to cancer therapy, potentially in combination with other agents like PARP inhibitors.[1][3][4]

Diagram of the USP1 Signaling Pathway

USP1_Pathway USP1 Signaling Pathway in DNA Damage Response cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., UV, Cisplatin) PCNA PCNA DNA_Damage->PCNA recruits FANCD2 FANCD2 DNA_Damage->FANCD2 recruits Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination USP1 USP1/UAF1 Complex Ub_PCNA->USP1 substrate of TLS Translesion Synthesis Ub_PCNA->TLS activates Ub_FANCD2->USP1 substrate of FA_Pathway Fanconi Anemia Pathway Ub_FANCD2->FA_Pathway activates USP1->PCNA Deubiquitinates USP1->FANCD2 Deubiquitinates DEUP DEUP (USP1 Inhibitor) DEUP->USP1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest TLS->Cell_Cycle_Arrest leads to FA_Pathway->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Caption: A diagram illustrating the role of the USP1/UAF1 complex in the DNA damage response and its inhibition by DEUP.

Determining the Optimal Working Concentration of DEUP

The selection of an appropriate working concentration for DEUP is critical for the success of in vitro experiments. An ideal concentration should elicit a specific biological response without causing off-target effects or significant cytotoxicity in control cells.[5] The determination of this concentration is typically a multi-step process involving a series of dose-response experiments.

Key Considerations for Dose Selection:
  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound due to differences in their genetic background, proliferation rate, and drug metabolism.[6]

  • Assay Type: The optimal concentration may vary depending on the specific in vitro assay being performed (e.g., cell viability, western blot, immunofluorescence).

  • Incubation Time: The duration of DEUP exposure will influence its effects. Short-term and long-term incubations may require different concentrations.[6]

  • Compound Solubility: Ensure that the selected concentrations are within the solubility limits of DEUP in the cell culture medium to avoid precipitation.[5]

Experimental Protocols

The following protocols provide a general framework for determining the working concentration of DEUP. It is recommended to adapt these protocols to the specific cell lines and experimental conditions used in your laboratory.

Protocol 1: Determination of IC50 Value using a Cell Viability Assay

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological function.[6] This protocol describes the use of a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®) to determine the IC50 of DEUP.

Materials:

  • DEUP stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines (e.g., BRCA-mutant and wild-type)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or an automated cell counter.[7]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • DEUP Treatment:

    • Prepare a serial dilution of DEUP in complete medium. A common starting range is from 0.01 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the DEUP dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[6]

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability reagent.

    • For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with 100 µL of DMSO or solubilization buffer.

    • For CellTiter-Glo®, add the reagent directly to the wells and measure luminescence.

    • Read the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the DEUP concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Table 1: Example IC50 Values for a USP1 Inhibitor in Various Cancer Cell Lines

Cell LineBRCA StatusIncubation Time (h)IC50 (µM)
COV-318BRCA1 mut720.2
OVCAR-8BRCA wt721.5
U2OSBRCA wt72>10
HCT116BRCA wt725.8

Note: These are example values based on published data for other USP1 inhibitors and should be determined experimentally for DEUP.[4]

Protocol 2: Western Blot Analysis to Confirm Target Engagement

This protocol is used to assess the downstream effects of DEUP on the ubiquitination of PCNA and FANCD2, confirming target engagement in a cellular context.

Materials:

  • DEUP stock solution

  • Selected cell lines

  • 6-well or 10 cm cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Ub-PCNA, anti-PCNA, anti-Ub-FANCD2, anti-FANCD2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a range of DEUP concentrations (e.g., 0.1x, 1x, 10x the determined IC50) for a specific duration (e.g., 6, 12, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome: Treatment with an effective concentration of DEUP should lead to a dose-dependent increase in the levels of ubiquitinated PCNA and FANCD2.

Diagram of the Experimental Workflow for Determining DEUP Working Concentration

Workflow Workflow for Determining DEUP Working Concentration cluster_planning Phase 1: Initial Screening cluster_validation Phase 2: Target Validation cluster_functional Phase 3: Functional Assays Start Start: DEUP Stock Solution Dose_Range Select Broad Dose Range (e.g., 0.01 - 100 µM) Start->Dose_Range Cell_Seeding Seed Cells in 96-well Plates Dose_Range->Cell_Seeding Treatment_24_72h Treat Cells for 24, 48, 72h Cell_Seeding->Treatment_24_72h Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_24_72h->Viability_Assay IC50_Calc Calculate IC50 Values Viability_Assay->IC50_Calc Concentration_Selection Select Concentrations around IC50 (e.g., 0.1x, 1x, 10x IC50) IC50_Calc->Concentration_Selection informs Cell_Treatment_WB Treat Cells in 6-well Plates Concentration_Selection->Cell_Treatment_WB Western_Blot Western Blot for Ub-PCNA & Ub-FANCD2 Cell_Treatment_WB->Western_Blot Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Functional_Assays Perform Functional Assays (e.g., Immunofluorescence, Colony Formation, Apoptosis) Target_Engagement->Functional_Assays guides Optimal_Conc Determine Optimal Working Concentration for Specific Assays Functional_Assays->Optimal_Conc

Caption: A flowchart outlining the experimental steps to determine the optimal working concentration of DEUP for in vitro assays.

Summary and Recommendations

The determination of an appropriate working concentration for DEUP is a foundational step for any in vitro study. A systematic approach, starting with the determination of IC50 values across relevant cell lines, followed by confirmation of target engagement, is highly recommended. The optimal concentration for DEUP will likely be in the range of its IC50 value for antiproliferative effects in sensitive cell lines. For mechanistic studies, using concentrations at, below, and above the IC50 can provide valuable insights into the dose-dependent effects of the compound. Always ensure that the final concentration of the solvent (e.g., DMSO) is kept constant and at a non-toxic level in all experimental conditions. These guidelines will enable researchers to generate reliable and meaningful data in their investigation of the therapeutic potential of DEUP.

References

Application Notes: DEUP, a PI3K/Akt Pathway Inhibitor for Neutrophil Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: DEUP (Differentiation Enhancing Compound - PI3K Inhibitor)

Catalog No.: DEUP-4321

Molecular Formula: C₂₂H₂₃N₇O

Molecular Weight: 413.47 g/mol

Appearance: White to off-white crystalline solid

Solubility: Soluble in DMSO (>20 mg/mL)

Background

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system.[1][2] They are terminally differentiated cells that mature from myeloid precursors in the bone marrow through a process called granulopoiesis.[3][4] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and differentiation.[5][6] In the context of myeloid cells, the PI3K/Akt/mTOR pathway is frequently hyperactivated in hematological malignancies like Acute Myeloid Leukemia (AML), where it promotes proliferation and inhibits differentiation.[6] Inhibition of this pathway has been shown to promote the differentiation of leukemic cells into mature granulocytes.[7][8]

DEUP is a potent, cell-permeable, and selective small molecule inhibitor of Class I PI3Ks. By targeting the p110 catalytic subunit, DEUP effectively blocks the phosphorylation of Akt, thereby attenuating downstream signaling that suppresses differentiation. This makes DEUP a valuable research tool for studying neutrophil differentiation and for screening potential therapeutic agents that induce maturation in myeloid leukemia models.

Applications
  • Induction of Neutrophil Differentiation: DEUP can be used to promote the differentiation of myeloid precursor cell lines, such as HL-60, into neutrophil-like cells, often in synergy with other inducing agents like Dimethyl Sulfoxide (DMSO) or All-trans Retinoic Acid (ATRA).[9][10][11]

  • Mechanism of Action Studies: Elucidate the role of the PI3K/Akt pathway in granulopoiesis and neutrophil maturation.[5][12]

  • Drug Discovery: Serve as a positive control or screening compound in assays designed to identify new differentiation-inducing therapies for AML.[13]

  • Functional Studies: Generate a population of differentiated, neutrophil-like cells from a renewable cell line source for use in functional assays (e.g., phagocytosis, chemotaxis, and respiratory burst).

Mechanism of Action

The PI3K/Akt pathway is typically activated by growth factors and cytokines, leading to cell proliferation and survival.[14] In myeloid precursor cells, sustained activation of this pathway inhibits the expression and/or activity of key transcription factors required for granulocytic differentiation. DEUP inhibits PI3K, leading to reduced levels of phosphorylated Akt (p-Akt). This relieves the inhibition on pro-differentiative pathways, allowing cells to exit the cell cycle and commit to terminal differentiation into neutrophils.

DEUP_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates DEUP DEUP DEUP->PI3K Inhibits Proliferation Proliferation & Survival Akt->Proliferation Promotes Differentiation Neutrophil Differentiation Akt->Differentiation Inhibits

Figure 1. DEUP inhibits the PI3K/Akt signaling pathway.

Protocols for Neutrophil Differentiation Assays

The following protocols are designed for the human promyelocytic leukemia HL-60 cell line, a widely used model for studying neutrophil differentiation.[9][10]

Protocol 1: In Vitro Differentiation of HL-60 Cells with DEUP

This protocol describes how to induce differentiation of HL-60 cells into a neutrophil-like phenotype using DEUP in combination with DMSO.

A. Materials

  • HL-60 cells (ATCC® CCL-240™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (100x)

  • DEUP stock solution (10 mM in DMSO)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

B. Procedure

  • Cell Culture: Culture HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Seeding for Differentiation: Seed HL-60 cells at a density of 2.5 x 10⁵ cells/mL in fresh culture medium in appropriate tissue culture flasks or plates.[15]

  • Induction:

    • Prepare a working solution of DMSO to achieve a final concentration of 1.25% (v/v) to induce differentiation.[11]

    • Prepare serial dilutions of DEUP. For a dose-response experiment, typical final concentrations may range from 10 nM to 1 µM. Remember to include a vehicle control (DMSO only, matching the highest concentration used for DEUP).

    • Add the DMSO inducer and the desired concentration of DEUP (or vehicle) to the cell cultures.

  • Incubation: Incubate the cells for 4-5 days. Differentiation can be assessed at various time points (e.g., 72, 96, 120 hours).

  • Harvesting: After incubation, gently pipette the cells to ensure a single-cell suspension and transfer to conical tubes. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS for downstream analysis.

Protocol 2: Analysis of Differentiation by Flow Cytometry

This protocol measures the expression of cell surface markers characteristic of mature neutrophils, such as CD11b and CD16.[1][16]

A. Materials

  • Differentiated HL-60 cells (from Protocol 1)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • FITC Anti-human CD11b Antibody

  • PE Anti-human CD16 Antibody

  • FITC and PE Mouse IgG Isotype Control Antibodies

  • Flow cytometer

B. Procedure

  • Cell Preparation: Wash the harvested cells once with 1 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add the fluorescently conjugated antibodies (CD11b, CD16, and corresponding isotype controls in separate tubes) at the manufacturer's recommended concentration.

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Add 1 mL of cold FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat the wash step.

  • Analysis: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer. Analyze the percentage of cells positive for CD11b and CD16.

Protocol 3: Functional Respiratory Burst Assay (NBT Assay)

This assay measures the production of reactive oxygen species (ROS), a key function of mature neutrophils. Differentiated cells reduce the yellow Nitroblue Tetrazolium (NBT) dye to a dark blue, insoluble formazan (B1609692) precipitate upon stimulation.[17][18]

A. Materials

  • Differentiated HL-60 cells (from Protocol 1)

  • NBT solution (1 mg/mL in PBS)

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)

  • 2M Potassium Hydroxide (KOH)

  • DMSO

B. Procedure

  • Cell Preparation: Resuspend harvested cells in fresh RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add 100 µL of the cell suspension to each well.

  • Stimulation: Add 10 µL of NBT solution and 1 µL of PMA (for a final concentration of ~100 ng/mL) to each well. For an unstimulated control, add 1 µL of DMSO.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Formazan Solubilization: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant. Add 120 µL of 2M KOH to each well to dissolve the formazan, followed by 140 µL of DMSO. Mix thoroughly by pipetting.[19]

  • Quantification: Read the absorbance at 620 nm using a microplate reader.[19] Higher absorbance values indicate greater NBT reduction and thus higher respiratory burst activity.

Data Presentation

Table 1: Effect of DEUP on Neutrophil Surface Marker Expression. Percentage of CD11b and CD16 positive HL-60 cells after 96 hours of treatment with 1.25% DMSO and varying concentrations of DEUP. Data are presented as mean ± SD.

Treatment Group% CD11b Positive% CD16 Positive
Untreated Control5.2 ± 1.12.1 ± 0.5
Vehicle (1.25% DMSO)65.4 ± 4.548.9 ± 3.8
DEUP (10 nM) + DMSO75.1 ± 5.259.3 ± 4.1
DEUP (100 nM) + DMSO88.3 ± 6.175.6 ± 5.5
DEUP (1 µM) + DMSO92.7 ± 5.885.2 ± 6.3

Table 2: Functional Assessment of Differentiated HL-60 Cells via NBT Assay. Absorbance at 620 nm, corresponding to formazan production, in HL-60 cells treated for 96 hours. Data are presented as mean ± SD.

Treatment GroupAbsorbance (620 nm)
Untreated Control0.08 ± 0.02
Vehicle (1.25% DMSO)0.45 ± 0.06
DEUP (10 nM) + DMSO0.58 ± 0.07
DEUP (100 nM) + DMSO0.79 ± 0.09
DEUP (1 µM) + DMSO0.95 ± 0.11

Visualized Workflows and Relationships

Experimental_Workflow cluster_analysis Downstream Analysis Culture Culture HL-60 Cells Seed Seed Cells at 2.5e5 cells/mL Culture->Seed Treat Add DMSO (1.25%) + DEUP (0-1 µM) Seed->Treat Incubate Incubate 96 hours Treat->Incubate Harvest Harvest & Wash Cells Incubate->Harvest Flow Flow Cytometry (CD11b/CD16) Harvest->Flow NBT NBT Assay (Function) Harvest->NBT Morphology Morphology (Wright-Giemsa) Harvest->Morphology

Figure 2. Experimental workflow for DEUP-induced differentiation.

Logical_Relationship DEUP DEUP Treatment PI3K_Inhibit PI3K/Akt Pathway Inhibition DEUP->PI3K_Inhibit CellCycle_Arrest Cell Cycle Arrest & Upregulation of Pro-differentiation Factors PI3K_Inhibit->CellCycle_Arrest Marker_Expression Increased Expression of Maturation Markers (CD11b, CD16) CellCycle_Arrest->Marker_Expression Function Enhanced Neutrophil Function (e.g., ROS Production) CellCycle_Arrest->Function

Figure 3. Logical flow of DEUP's effect on differentiation.

References

Application Note and Protocol: Measuring Cholesterol Esterase Inhibition with Diethylumbelliferyl Phosphate (DEUP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol esterase (CEase), also known as sterol esterase, is a crucial enzyme in the digestion and absorption of dietary cholesterol. It catalyzes the hydrolysis of cholesterol esters into free cholesterol and fatty acids, a necessary step for their subsequent absorption in the intestine. Inhibition of this enzyme presents a promising therapeutic strategy for managing hypercholesterolemia and associated cardiovascular diseases. Diethylumbelliferyl phosphate (B84403) (DEUP) is an organophosphate compound that has been identified as an inhibitor of cholesterol esterase. This document provides a detailed protocol for measuring the inhibitory effect of DEUP on cholesterol esterase activity using a colorimetric in vitro assay.

Principle of the Assay

This protocol utilizes p-nitrophenyl butyrate (B1204436) (p-NPB) as a substrate for cholesterol esterase. The enzyme hydrolyzes p-NPB to produce p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor like DEUP, the enzymatic activity of cholesterol esterase is reduced, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Materials and Reagents

  • Porcine Pancreatic Cholesterol Esterase (lyophilized powder)

  • p-Nitrophenyl butyrate (p-NPB)

  • Diethylumbelliferyl phosphate (DEUP)

  • Sodium phosphate buffer (100 mM, pH 7.0, containing 100 mM NaCl)

  • Triton X-100

  • Acetonitrile (B52724)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Protocol

1. Preparation of Reagents:

  • Cholesterol Esterase Solution (5 µg/mL): Dissolve lyophilized cholesterol esterase in 100 mM sodium phosphate buffer (pH 7.0) to a stock concentration. Immediately before use, dilute the stock solution with the same buffer to a final concentration of 5 µg/mL.

  • p-Nitrophenyl Butyrate (p-NPB) Solution (0.05 M): Dissolve p-NPB in acetonitrile to a concentration of 0.05 M.

  • DEUP Stock Solution: Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO or ethanol).

  • DEUP Working Solutions: Prepare a series of dilutions of the DEUP stock solution in the assay buffer to achieve the desired final concentrations for the inhibition assay.

  • Assay Buffer: 100 mM sodium phosphate, 100 mM NaCl, pH 7.0.

  • Triton X-100 Solution (5% w/w): Prepare a 5% (w/w) solution of Triton X-100 in the assay buffer.

2. Assay Procedure:

  • To each well of a 96-well microplate, add the following components in the specified order:

    • 400 µL of Assay Buffer

    • 500 µL of Triton X-100 solution (5% w/w)

    • 40 µL of Acetonitrile

    • 20 µL of DEUP working solution (or vehicle for control)

    • 20 µL of p-NPB solution (0.05 M)

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the cholesterol esterase solution (5 µg/mL) to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a total of 5-10 minutes.

3. Controls:

  • Negative Control (No Inhibitor): Replace the DEUP working solution with the vehicle used to dissolve DEUP. This represents 100% enzyme activity.

  • Blank (No Enzyme): Replace the cholesterol esterase solution with the assay buffer. This is used to correct for any non-enzymatic hydrolysis of the substrate.

4. Calculation of Percentage Inhibition:

The percentage of cholesterol esterase inhibition is calculated using the following formula:

Where:

  • A_control is the absorbance of the negative control.

  • A_inhibitor is the absorbance in the presence of DEUP.

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the cholesterol esterase inhibition assay should be summarized in a clear and structured table.

Table 1: Inhibition of Cholesterol Esterase by DEUP

DEUP Concentration (µM)Absorbance at 405 nm (ΔA/min)% Inhibition
0 (Control)0.2500
10.20020
50.15040
100.12550
250.07570
500.05080

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_enzyme Prepare CEase Solution add_reagents Add Buffer, Triton X-100, Acetonitrile, DEUP, p-NPB prep_enzyme->add_reagents prep_substrate Prepare p-NPB Solution prep_substrate->add_reagents prep_inhibitor Prepare DEUP Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 25°C for 5 min add_reagents->pre_incubate initiate_reaction Add CEase Solution pre_incubate->initiate_reaction measure_abs Measure Absorbance at 405 nm initiate_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 signaling_pathway cluster_digestion Cholesterol Digestion & Absorption chol_ester Dietary Cholesterol Esters cease Cholesterol Esterase chol_ester->cease Hydrolysis free_chol Free Cholesterol cease->free_chol absorption Intestinal Absorption free_chol->absorption deup DEUP (Inhibitor) deup->cease

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Drug Efficacy and In Vitro Toxicology Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro drug efficacy and toxicology assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My negative and positive controls are showing unexpected results. What are the common causes?

A1: Unexpected control results are a critical issue that can invalidate an entire experiment. Common causes include:

  • Contamination: Mycoplasma or bacterial contamination can affect cell health and assay performance. Regular testing for mycoplasma is recommended.[1]

  • Reagent Issues: Improper storage, preparation, or degradation of reagents can lead to inconsistent results. Ensure all reagents are within their expiration dates and stored correctly.[2][3][4]

  • Cell Seeding Errors: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension before seeding.[5][6]

  • Instrument Malfunction: Incorrect filter settings on a plate reader or improper calibration can lead to erroneous readings.[3][7]

Q2: I am observing high variability between replicate wells. What can I do to improve precision?

A2: High variability, often indicated by a low Z'-factor, can mask real biological effects. To improve precision:

  • Pipetting Technique: Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips between different reagents and samples.[2][4]

  • Mixing: Ensure thorough but gentle mixing of reagents and cell suspensions to avoid gradients.[2]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.

  • Incubation Conditions: Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to uneven temperature distribution.[8]

Q3: My dose-response curve is not sigmoidal as expected. What could be the reason?

A3: An abnormal dose-response curve can arise from several factors:

  • Compound Solubility: The test compound may precipitate at higher concentrations, leading to a plateau or decrease in effect. Visually inspect the wells for any precipitation.[9][10]

  • Off-Target Effects: At high concentrations, the compound may exert off-target effects that are not related to the primary mechanism of action, leading to a complex dose-response relationship.[5]

  • Assay Interference: The compound itself might interfere with the assay chemistry, such as by absorbing light at the detection wavelength or inhibiting the reporter enzyme.[11]

  • Incorrect Concentration Range: The tested concentration range may be too narrow or not centered around the IC50/EC50 value. A wider range of concentrations should be tested.

Troubleshooting Guides

High Background Signal
Potential Cause Recommended Solution
Autofluorescence of Compound Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence.
Media Components Phenol (B47542) red and serum in the culture medium can contribute to background signals in some assays. Use phenol red-free media or serum-free media during the assay incubation if possible.
Incomplete Washing Steps Ensure thorough but gentle washing to remove all unbound reagents.[2]
Contamination Microbial contamination can lead to increased metabolic activity and higher background signals.
Low Signal or No Response
Potential Cause Recommended Solution
Inactive Compound Verify the identity and purity of the compound. Ensure it was stored correctly to prevent degradation.
Incorrect Cell Density Optimize the cell seeding density. Too few cells will result in a signal that is too low to be detected above background.[6]
Suboptimal Incubation Time The incubation time with the compound may be too short to elicit a response. Perform a time-course experiment to determine the optimal incubation period.
Reagent Omission or Error Double-check that all reagents were added in the correct order and volume.[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[6]

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle controls.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[12]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Neutral Red Uptake Assay for Cytotoxicity

The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9][15][16]

Materials:

  • Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)[15]

  • Cell culture medium

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Destain solution (e.g., 50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[15]

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and incubate overnight to allow for attachment and at least 50% confluency.[15]

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include vehicle controls.

  • Incubate for the desired exposure time (e.g., 24 hours).[15]

  • Remove the medium and wash the cells with DPBS.[15]

  • Add 100 µL of Neutral Red solution to each well and incubate for 1-3 hours at 37°C.[15]

  • Remove the Neutral Red solution and wash the cells with DPBS.[15]

  • Add 150 µL of destain solution to each well.[15]

  • Shake the plate on a shaker for at least 10 minutes to extract the dye.[15]

  • Measure the absorbance at 540 nm using a microplate reader.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compounds Add Compounds to Cells seed_plate->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate Incubate for Exposure Period add_compounds->incubate add_reagent Add Assay Reagent (e.g., MTT, Neutral Red) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent solubilize Solubilize/Destain incubate_reagent->solubilize read_plate Read Plate (Absorbance/Fluorescence) solubilize->read_plate analyze_data Analyze Data & Plot Curves read_plate->analyze_data

Caption: General workflow for a cell-based drug screening assay.

troubleshooting_logic unexpected_results Unexpected Results check_controls Check Controls (Positive & Negative) unexpected_results->check_controls check_replicates Check Replicates for Variability unexpected_results->check_replicates check_reagents Check Reagents (Storage, Expiration) check_controls->check_reagents Controls Failed check_assay_protocol Review Assay Protocol check_replicates->check_assay_protocol High Variability check_pipetting Review Pipetting Technique check_assay_protocol->check_pipetting Protocol Followed Correctly check_cells Check Cell Health & Density check_reagents->check_cells Reagents OK check_instrument Check Instrument Settings check_cells->check_instrument Cells Healthy

Caption: A logical flow for troubleshooting unexpected assay results.

apoptosis_pathway drug Cytotoxic Drug stress Cellular Stress drug->stress mito Mitochondrial Pathway stress->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified signaling pathway for drug-induced apoptosis.

References

Addressing Diethylumbelliferyl phosphate solubility challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Diethylumbelliferyl phosphate (B84403) (DEUP), particularly concerning its solubility.

Solubility Data

Quantitative solubility information for Diethylumbelliferyl phosphate is summarized below. It's important to note that DEUP is supplied as an oil, which can present unique handling challenges.

SolventSolubilitySource
Dimethyl Sulfoxide (B87167) (DMSO)>5 mg/mL[1][2]
Water50 mg/mL[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Q1: I'm having trouble accurately weighing the small amount of DEUP oil required for my experiment. What's the best way to do this?

A1: Accurately weighing small quantities of viscous oils can be challenging. Here are a couple of recommended techniques:

  • Weighing by difference:

    • Weigh an empty pipette or syringe.

    • Aspirate a small amount of the DEUP oil.

    • Weigh the pipette or syringe again. The difference in weight is the amount of oil you have.

  • Using a tared vial:

    • Place your vial on the balance and tare it.

    • Carefully add the desired amount of oil to the vial using a pipette. The reading on the balance will be the weight of the oil.

For very small amounts, preparing a stock solution and then diluting it is the most accurate method.

Q2: My DEUP oil is very viscous and difficult to pipette. How can I handle it more easily?

A2: If the DEUP oil is too viscous at room temperature, you can gently warm the vial in a water bath (e.g., to 30-37°C) for a few minutes. This should decrease the viscosity and make it easier to pipette. Avoid excessive heating, as it could potentially degrade the compound.

Q3: I've dissolved DEUP in an aqueous buffer, but a precipitate has formed. What could be the cause and how can I fix it?

A3: Precipitation of phosphate compounds in aqueous solutions can occur for several reasons:

  • Low Solubility in Buffers: While DEUP is reported to be soluble in water, its solubility can be affected by the pH and ionic strength of the buffer.

  • Interaction with Salts: Phosphate buffers, in particular, can sometimes precipitate in the presence of high concentrations of other salts or when mixed with organic solvents.

  • "Salting Out": The addition of salts to a solution of a sparingly soluble substance can decrease its solubility.

Troubleshooting Steps:

  • Check the pH of your buffer: Ensure the pH is within a range where DEUP is stable and soluble.

  • Consider the buffer composition: If you are using a phosphate buffer, try reducing its concentration or switching to a different buffering agent like HEPES or MOPS.

  • Prepare a concentrated stock in DMSO: Dissolve the DEUP in 100% DMSO first to create a concentrated stock solution. Then, dilute this stock into your aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting the biological system.

  • Vortex thoroughly: When diluting the DMSO stock into the aqueous buffer, vortex the solution immediately and vigorously to ensure rapid and complete mixing, which can prevent localized high concentrations that may lead to precipitation.

Q4: After adding my DEUP solution to my assay plate, I see an oily film on the surface of the wells. What does this mean?

A4: An oily film indicates that the DEUP has not fully dissolved in the assay medium and has phase-separated. This can be due to exceeding its solubility limit in the final assay buffer. To resolve this, you can try:

  • Lowering the final concentration of DEUP.

  • Increasing the percentage of DMSO in the final solution (if your assay can tolerate it). A study showed that up to 10% DMSO did not significantly alter the fluidity of lipid bilayers in liposomes, but it's crucial to validate the tolerance of your specific experimental system.

  • Adding a non-ionic surfactant (e.g., Triton X-100 or Tween 20) at a low concentration (e.g., 0.01-0.1%) to your assay buffer to help maintain the solubility of the oily compound. The compatibility of the surfactant with your assay must be confirmed beforehand.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for making a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of DEUP.[1][2]

Q: How should I store my this compound stock solution?

A: DEUP stock solutions in DMSO should be stored at -20°C. Studies on the stability of compounds in DMSO/water mixtures suggest good stability over time when stored at low temperatures. For aqueous solutions, it is generally recommended to prepare them fresh for each experiment.

Q: Is this compound stable in aqueous solutions?

A: The stability of phosphate esters in aqueous solutions can be pH-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment and to avoid prolonged storage of aqueous solutions.

Q: Can I sonicate my DEUP solution to help it dissolve?

A: Yes, gentle sonication in a water bath can be used to aid in the dissolution of DEUP, especially when preparing aqueous dilutions from a DMSO stock. However, avoid excessive sonication, as it can generate heat.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (DEUP) oil

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes or glass vials

    • Calibrated pipettes

  • Procedure:

    • Allow the vial of DEUP oil to come to room temperature.

    • Accurately weigh out a specific amount of DEUP oil (e.g., 3.12 mg) into a pre-weighed microcentrifuge tube. The molecular weight of DEUP is 312.25 g/mol .

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 3.12 mg of DEUP, you would add 1 mL of DMSO.

    • Vortex the solution thoroughly for at least one minute to ensure the oil is completely dissolved. Visually inspect the solution to ensure there are no undissolved oil droplets.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Visualizations

experimental_workflow Experimental Workflow: Preparing DEUP Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh DEUP Oil add_dmso 2. Add DMSO weigh->add_dmso vortex_stock 3. Vortex to Dissolve add_dmso->vortex_stock store 4. Aliquot and Store at -20°C vortex_stock->store thaw 5. Thaw Stock Solution store->thaw dilute 6. Dilute in Assay Buffer thaw->dilute vortex_working 7. Vortex Immediately dilute->vortex_working use 8. Use in Assay vortex_working->use

Caption: Workflow for preparing DEUP working solutions.

logical_relationship Troubleshooting Logic for DEUP Precipitation start Precipitate Observed in Aqueous Solution check_conc Is DEUP concentration too high? start->check_conc check_buffer Is buffer composition problematic? check_conc->check_buffer No sol_lower_conc Lower DEUP concentration check_conc->sol_lower_conc Yes check_mixing Was mixing insufficient? check_buffer->check_mixing No sol_change_buffer Change buffer type or concentration check_buffer->sol_change_buffer Yes sol_improve_mixing Vortex vigorously during dilution check_mixing->sol_improve_mixing Yes sol_use_stock Prepare a DMSO stock and dilute check_mixing->sol_use_stock No

References

How to minimize off-target effects of Diethylumbelliferyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Diethylumbelliferyl phosphate (B84403) (DEUP). It includes troubleshooting advice and frequently asked questions to help minimize off-target effects and ensure the generation of reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Diethylumbelliferyl phosphate (DEUP)?

A1: this compound (DEUP) is a selective and potent inhibitor of cholesterol esterase.[1][2] Its primary mechanism involves blocking the hydrolysis of cholesteryl esters, which in turn disrupts steroidogenesis by preventing the transport of cholesterol into the mitochondria of steroidogenic cells.[1][3][4]

Q2: What are the known off-target effects of DEUP?

A2: A significant off-target effect of DEUP is the inhibition of stimulated lactate (B86563) production, which is a process dependent on the cyclic AMP (cAMP) signaling pathway.[3][4] While DEUP does not directly inhibit Protein Kinase A (PKA), the key enzyme in the cAMP pathway, it appears to interfere with a long-lived factor that acts downstream of PKA activation.[3][4]

Q3: How can I minimize the off-target effects of DEUP in my experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of DEUP and to include appropriate controls. Consider performing dose-response experiments to determine the optimal concentration for inhibiting cholesterol esterase activity with minimal impact on the cAMP pathway. Additionally, utilizing alternative substrates or orthogonal assays to confirm findings can help mitigate the influence of off-target effects.

Q4: Are there alternatives to DEUP for measuring cholesterol esterase activity?

A4: Yes, several alternative methods and substrates exist. Non-fluorescent methods often involve spectrophotometric determination of cholesterol produced from the hydrolysis of cholesterol esters.[5][6] Alternative fluorescent probes for cholesterol metabolism studies include dehydroergosterol (B162513) (DHE), Nile Red, and 25-NBD-cholesterol.[7][8][9] The choice of alternative will depend on the specific experimental requirements, such as sensitivity and the biological system being studied.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence 1. Autofluorescence from cells, media, or compounds.[10] 2. Contamination of reagents. 3. Sub-optimal washing steps.1. Image cells before adding DEUP to establish a baseline. Use media with lower riboflavin (B1680620) content. Include a no-substrate control. 2. Use fresh, high-purity reagents. 3. Optimize the number and stringency of wash steps to reduce non-specific binding.
Weak or no signal 1. DEUP concentration is too high, leading to excessive inhibition or cytotoxicity. 2. Incorrect filter settings on the plate reader or microscope. 3. Insufficient incubation time. 4. Inactive enzyme or substrate.1. Perform a dose-response curve to determine the optimal DEUP concentration. 2. Verify that the excitation and emission wavelengths are appropriate for the umbelliferone (B1683723) fluorophore. 3. Optimize the incubation time for the enzymatic reaction. 4. Check the activity of the cholesterol esterase and the integrity of the DEUP substrate.
Inconsistent results between replicates 1. Pipetting errors. 2. Inconsistent cell seeding density. 3. Edge effects in the microplate.1. Ensure accurate and consistent pipetting. Use calibrated pipettes. 2. Ensure a uniform single-cell suspension before seeding. 3. Avoid using the outer wells of the microplate, or fill them with a buffer to maintain a consistent environment.
Suspected off-target effects on cAMP pathway 1. DEUP concentration is in a range that affects the downstream components of the cAMP pathway.[3]1. Lower the DEUP concentration. 2. Use an alternative cholesterol esterase substrate. 3. Independently measure cAMP levels using a specific cAMP assay to quantify the off-target effect.[3] 4. Use a positive control for cAMP pathway activation (e.g., forskolin) and a negative control to assess the effect of DEUP.

Quantitative Data Summary

Parameter Value Comments
DEUP IC₅₀ for steroidogenesis disruption 11.6 μMThis value reflects the inhibition of cholesterol transport into mitochondria, a key step in steroidogenesis.[1]
DEUP effect on PKA activity No direct inhibitionStudies have shown that DEUP does not affect the activity of purified PKA or cytosolic PKA in treated cells.[3][4]
DEUP effect on cAMP-stimulated lactate production Dose-dependent inhibitionThe inhibition of lactate production by DEUP closely parallels the inhibition of progesterone (B1679170) synthesis, suggesting an off-target effect on the cAMP pathway.[3]

Experimental Protocols

Cholesterol Esterase Activity Assay using DEUP

Objective: To measure the activity of cholesterol esterase by quantifying the fluorescence of 7-hydroxy-4-methylcoumarin (umbelliferone) produced from the enzymatic hydrolysis of DEUP.

Materials:

  • This compound (DEUP)

  • Cholesterol esterase enzyme

  • Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the cholesterol esterase enzyme in assay buffer.

  • In a 96-well black microplate, add the enzyme dilutions.

  • Initiate the reaction by adding the DEUP substrate to each well. The final concentration of DEUP should be optimized for the specific enzyme and conditions.

  • Incubate the plate at 37°C for a predetermined amount of time, protected from light.

  • Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculate the enzyme activity based on the rate of increase in fluorescence.

Assay for Measuring Off-Target Effects on the cAMP Pathway

Objective: To determine the effect of DEUP on the cAMP signaling pathway by measuring changes in intracellular cAMP levels.

Materials:

  • Cells expressing a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase activity

  • DEUP

  • Forskolin (B1673556) (an activator of adenylyl cyclase)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysis buffer

  • 96-well plate

Procedure:

  • Culture the cells in a 96-well plate until they reach the desired confluency.

  • Pre-treat the cells with various concentrations of DEUP for a specified period.

  • Stimulate the cells with forskolin to induce cAMP production. Include a control group without forskolin stimulation.

  • After stimulation, lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Analyze the data to determine if DEUP treatment alters the forskolin-stimulated cAMP levels.

Visualizations

DEUP_Mechanism_of_Action cluster_on_target On-Target Pathway DEUP Diethylumbelliferyl phosphate (DEUP) CE Cholesterol Esterase DEUP->CE Inhibits CholesterolEsters Cholesteryl Esters CE->CholesterolEsters Hydrolyzes Cholesterol Cholesterol CholesterolEsters->Cholesterol Mitochondria Mitochondria Cholesterol->Mitochondria Transport Steroidogenesis Steroidogenesis Mitochondria->Steroidogenesis

Caption: On-target effect of DEUP on cholesterol esterase and steroidogenesis.

DEUP_Off_Target_Effect cluster_off_target Off-Target Pathway (cAMP) GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates DownstreamFactor Long-lived Factor PKA->DownstreamFactor Activates Lactate Lactate Production DownstreamFactor->Lactate DEUP DEUP DEUP->DownstreamFactor Inhibits

Caption: Off-target effect of DEUP on the cAMP signaling pathway.

Experimental_Workflow cluster_workflow Troubleshooting Workflow Start Experiment with DEUP Problem Inconsistent or Unexpected Results Start->Problem CheckConcentration Optimize DEUP Concentration (Dose-Response) Problem->CheckConcentration Is concentration optimal? CheckControls Verify Controls (Positive & Negative) Problem->CheckControls Are controls behaving as expected? CheckAssay Review Assay Protocol (Incubation, Washes) Problem->CheckAssay Is the protocol optimized? MeasureOffTarget Quantify Off-Target Effect (cAMP Assay) CheckConcentration->MeasureOffTarget CheckControls->MeasureOffTarget CheckAssay->MeasureOffTarget Alternative Consider Alternative Substrate MeasureOffTarget->Alternative If off-target effect is significant End Reliable Data MeasureOffTarget->End If off-target effect is minimal Alternative->End

Caption: Logical workflow for troubleshooting experiments with DEUP.

References

Technical Support Center: Stability of DEUP in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of Diethylumbelliferyl Phosphate (B84403) (DEUP) in aqueous solutions over time.

Frequently Asked Questions (FAQs)

Q1: What is DEUP and why is its stability in aqueous solutions important?

A1: Diethylumbelliferyl phosphate (DEUP) is a fluorogenic substrate analog used to assay the activity of various enzymes, particularly esterases and phosphatases. The stability of DEUP in aqueous solutions is critical because its spontaneous hydrolysis can lead to a high background signal, reducing assay sensitivity and accuracy. Understanding its stability profile under different experimental conditions is essential for reliable and reproducible results.

Q2: What are the primary factors that affect the stability of DEUP in aqueous solutions?

A2: The stability of DEUP, like other phosphate esters, is primarily influenced by pH, temperature, and the composition of the aqueous buffer.[1][2] Generally, hydrolysis rates of phosphate esters are significantly affected by both acidic and basic conditions.[1][3] Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis.[3]

Q3: What are the expected degradation products of DEUP in an aqueous solution?

A3: The primary degradation of DEUP in aqueous solutions occurs through the hydrolysis of its phosphate ester bonds. This hydrolysis will yield diethyl phosphate and 4-methylumbelliferone, the fluorescent product that is typically measured in enzymatic assays.

Q4: How should I store my DEUP stock solutions?

A4: For optimal stability, DEUP stock solutions are typically prepared in an organic solvent like DMSO and stored at -20°C.[4] Aqueous working solutions should be prepared fresh before each experiment to minimize spontaneous hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence in "no enzyme" control wells. Spontaneous hydrolysis of DEUP in the assay buffer.1. Prepare fresh DEUP working solution: Avoid using aged aqueous solutions of DEUP. 2. Optimize buffer pH: If possible, perform the assay at a neutral or slightly acidic pH where the spontaneous hydrolysis of phosphate esters is often slower.[1] 3. Lower incubation temperature: If the enzyme is sufficiently active at a lower temperature, reducing the assay temperature can decrease the rate of DEUP hydrolysis.
Inconsistent results between experiments. Variability in the preparation of DEUP working solutions or assay conditions.1. Standardize DEUP solution preparation: Ensure the same protocol is followed for preparing the DEUP working solution for every experiment. 2. Control assay parameters: Maintain consistent pH, temperature, and incubation times across all experiments. 3. Perform a stability check: Assess the stability of DEUP in your specific assay buffer over the time course of your experiment (see Experimental Protocols).
Loss of DEUP potency over time in stored aqueous solutions. Gradual hydrolysis of DEUP during storage.1. Aliquot and freeze: If an aqueous stock must be stored, aliquot it into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Re-qualify stored solutions: Before use, test the performance of a stored aqueous solution against a freshly prepared one.

Data Presentation

The following tables present hypothetical stability data for DEUP in aqueous solutions. This data is for illustrative purposes and is based on the general principles of phosphate ester hydrolysis. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on DEUP Stability at 37°C

pHBuffer SystemHalf-life (t½) in hours (Hypothetical)
4.050 mM Acetate48
7.050 mM Phosphate72
9.050 mM Tris-HCl24

Table 2: Effect of Temperature on DEUP Stability at pH 7.4

Temperature (°C)Buffer SystemHalf-life (t½) in hours (Hypothetical)
450 mM Phosphate500
2550 mM Phosphate120
3750 mM Phosphate72

Experimental Protocols

Protocol 1: Assessing DEUP Stability by HPLC

This protocol outlines a method to quantify the degradation of DEUP in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • DEUP

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Thermostated incubator or water bath

Procedure:

  • Prepare DEUP Solution: Prepare a solution of DEUP in the aqueous buffer of interest at the desired concentration.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the DEUP solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system.

  • Incubation: Place the remaining DEUP solution in a thermostated environment at the desired temperature.

  • Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the DEUP solution.

  • Sample Analysis: Dilute each aliquot to the same concentration as the initial sample and analyze by HPLC.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Start with a suitable percentage of B, and increase to elute DEUP and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 330 nm (for 4-methylumbelliferone) and a suitable wavelength for DEUP.

    • Injection Volume: 20 µL

  • Data Analysis:

    • Identify the peaks corresponding to DEUP and its primary fluorescent degradation product, 4-methylumbelliferone.

    • Quantify the peak area of DEUP at each time point.

    • Calculate the percentage of DEUP remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining DEUP versus time to determine the degradation kinetics and half-life.

Visualizations

DEUP_Hydrolysis DEUP Hydrolysis Pathway DEUP DEUP (this compound) Products Degradation Products DEUP->Products Hydrolysis H2O H₂O (Water) H2O->Products MUB 4-Methylumbelliferone (Fluorescent) Products->MUB DEP Diethyl Phosphate Products->DEP

Caption: Hydrolysis pathway of DEUP in aqueous solution.

Experimental_Workflow DEUP Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare DEUP in Aqueous Buffer t0_sample Take T=0 Sample prep_solution->t0_sample incubate Incubate at Controlled Temperature prep_solution->incubate hplc Analyze Samples by HPLC t0_sample->hplc time_points Withdraw Samples at Time Intervals incubate->time_points time_points->hplc data Calculate % DEUP Remaining hplc->data kinetics Determine Degradation Kinetics & Half-life data->kinetics Troubleshooting_Tree Troubleshooting High Background Fluorescence start High Background in Control? fresh_sol Is DEUP Solution Freshly Prepared? start->fresh_sol Yes no_issue No Apparent Issue with DEUP Stability start->no_issue No prepare_fresh Action: Prepare Fresh DEUP Solution fresh_sol->prepare_fresh No check_ph Is Buffer pH Optimal? fresh_sol->check_ph Yes prepare_fresh->check_ph adjust_ph Action: Adjust Buffer pH to Neutral/Slightly Acidic check_ph->adjust_ph No check_temp Is Incubation Temperature Minimal? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Action: Lower Incubation Temperature check_temp->lower_temp No ok Background Signal Should Be Reduced check_temp->ok Yes lower_temp->ok

References

How to improve the sensitivity of a DEUP-based assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DEUP-based assays. Our goal is to help you optimize your experiments and improve the sensitivity and reliability of your results.

Troubleshooting Guide

This guide addresses common issues encountered during DEUP-based experiments. Each problem is presented with potential causes and detailed solutions.

Issue 1: Weak or No Signal

A weak or absent signal is a frequent challenge that can obscure results. The following table and suggestions provide a systematic approach to resolving this issue.

Potential CauseRecommended Solution
Sub-optimal Reagent Concentration Titrate the primary and secondary antibodies (if applicable) or the DEUP substrate to determine the optimal concentration.
Incorrect Incubation Times/Temperatures Increase the incubation time for antibodies or substrates.[1] Consider overnight incubation at 4°C for antibody steps.[1] Ensure all incubation steps are performed at the temperature specified in the protocol.
Reagent Degradation Prepare fresh reagents and buffers.[2] Verify the expiration dates of all kit components.[3]
Incompatible Buffers Ensure that the buffers used are compatible with all reagents. For example, sodium azide (B81097) inhibits horseradish peroxidase (HRP) activity.
Insufficient Washing While thorough washing is important to reduce background, excessive washing can remove the target analyte or detection reagents.
Low Analyte Concentration Concentrate the sample or perform a serial dilution to ensure the analyte concentration is within the detectable range of the assay.
Improper Plate/Substrate Choice Use plates specifically designed for the type of assay being performed (e.g., ELISA-specific plates).[3]
Issue 2: High Background

High background can mask the specific signal, leading to a low signal-to-noise ratio and difficulty in interpreting the results.

Potential CauseRecommended Solution
Insufficient Washing Increase the number and/or duration of wash steps. A soak step between washes can also be beneficial.[3]
Inadequate Blocking Increase the concentration of the blocking agent or the blocking incubation time. Common blockers include Bovine Serum Albumin (BSA) or casein.
Non-specific Antibody Binding Ensure the use of high-quality, specific antibodies. The addition of a detergent like Tween-20 to wash buffers can help reduce non-specific binding.
Contaminated Reagents Use fresh, sterile reagents and buffers to avoid contamination.[2]
Over-development of Signal Reduce the incubation time with the detection substrate.
Light Exposure of Substrate Protect light-sensitive substrates (e.g., TMB) from light to prevent degradation and spontaneous signal generation.[1]
Issue 3: Poor Reproducibility

Inconsistent results between wells, plates, or experiments can undermine the validity of your findings.

Potential CauseRecommended Solution
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and fresh tips for each reagent and sample.
Inconsistent Incubation Times Standardize all incubation times and temperatures across all experiments.[4]
"Edge Effects" To minimize evaporation and temperature variations at the edges of the plate, fill the outer wells with buffer or water and do not use them for samples or standards.[4] Use a plate sealer during incubations.
Improper Mixing Thoroughly mix all reagents and samples before adding them to the wells.
Batch-to-Batch Reagent Variability If possible, use reagents from the same manufacturing lot for an entire set of experiments.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of DEUP substrate to use?

The optimal concentration of the DEUP substrate can vary depending on the specific assay conditions and the enzyme or protein of interest. It is recommended to perform a substrate titration curve to determine the concentration that yields the best signal-to-noise ratio.

Q2: How can I be sure my DEUP-based assay is measuring what it's supposed to?

To ensure the specificity of your assay, it is crucial to include proper controls. These should include:

  • Negative Controls: Samples lacking the target analyte to determine the background signal.

  • Positive Controls: Samples with a known amount of the target analyte to confirm the assay is working correctly.

  • Inhibitor Controls: If studying enzyme activity, include a known inhibitor of the target enzyme to demonstrate that the signal is specific to its activity.

Q3: What are the key factors to consider when optimizing a DEUP-based assay for high-throughput screening (HTS)?

For HTS, assay robustness and reproducibility are paramount.[5] Key optimization steps include:

  • Miniaturization of the assay to a 384-well or 1536-well format.[5]

  • Automation of liquid handling to reduce pipetting errors and increase throughput.[6]

  • Validation of the assay using statistical parameters such as the Z'-factor and signal-to-background ratio.[5]

Experimental Protocols

General Protocol for a Fluorogenic DEUP-Based Assay

This protocol provides a general framework. Specific concentrations, volumes, and incubation times should be optimized for your particular experiment.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Prepare a stock solution of DEUP substrate in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the enzyme or protein of interest in assay buffer.

    • Prepare positive and negative controls.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of your sample, standard, or control to the appropriate wells.

    • Add 20 µL of the enzyme/protein solution to all wells except the negative controls.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes.

    • Initiate the reaction by adding 20 µL of the DEUP substrate solution to all wells.

    • Mix gently by shaking the plate for 15 seconds.

  • Data Acquisition:

    • For a kinetic assay, immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths at regular intervals.

    • For an endpoint assay, incubate the plate for a predetermined time (e.g., 30-60 minutes) at the desired temperature, protected from light. Then, stop the reaction (if necessary) and read the fluorescence.

Visualizations

Diagrams

DEUP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Prepare Buffers, Substrate, Enzyme Plate_Setup Add Buffer & Sample to Plate Reagent_Prep->Plate_Setup Add_Enzyme Add Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add DEUP Substrate Pre_Incubate->Add_Substrate Incubate Incubate (Endpoint) or Read (Kinetic) Add_Substrate->Incubate Read_Signal Read Fluorescence Incubate->Read_Signal Data_Analysis Analyze Data Read_Signal->Data_Analysis

Caption: General experimental workflow for a DEUP-based assay.

Troubleshooting_Logic Start Low Signal? Check_Reagents Check Reagent Concentration & Integrity Start->Check_Reagents Yes High_Background High Background? Start->High_Background No Optimize_Incubation Optimize Incubation Time & Temperature Check_Reagents->Optimize_Incubation Check_Instrument Verify Instrument Settings Optimize_Incubation->Check_Instrument Signal_OK Signal Improved Check_Instrument->Signal_OK Resolved Further_Troubleshooting Consult Further Documentation Check_Instrument->Further_Troubleshooting Unresolved Improve_Washing Increase Wash Steps High_Background->Improve_Washing Yes High_Background->Further_Troubleshooting No Optimize_Blocking Optimize Blocking Step Improve_Washing->Optimize_Blocking Optimize_Blocking->Signal_OK Resolved Optimize_Blocking->Further_Troubleshooting Unresolved

Caption: A logical workflow for troubleshooting common assay issues.

References

Preventing Diethylumbelliferyl phosphate precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Diethylumbelliferyl phosphate (B84403) (DEUP) in cell culture experiments, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is Diethylumbelliferyl phosphate (DEUP) and what is it used for?

A1: this compound (DEUP) is a cell-permeable organophosphate compound. It is primarily used as a potent inhibitor of cholesterol esterase. By blocking this enzyme, DEUP can interfere with steroidogenesis by preventing the transport of cholesterol into mitochondria.

Q2: I observed a precipitate in my cell culture medium after adding DEUP. What could be the cause?

A2: this compound precipitation in cell culture media is a common issue that can arise from several factors. The most likely causes include:

  • Interaction with Divalent Cations: Cell culture media, such as DMEM, contain significant concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). As DEUP is a phosphate-containing compound, it can form insoluble salts with these cations, leading to precipitation.[1]

  • Localized High Concentrations: Introducing a highly concentrated stock solution of DEUP (typically in DMSO) directly into the aqueous environment of the cell culture medium can cause the compound to crash out of solution before it has a chance to disperse.

  • pH and Temperature Fluctuations: Changes in the pH of the medium, which can occur due to CO₂ levels in the incubator, can affect the solubility of DEUP.[2] Similarly, temperature shifts, such as moving plates between a warm incubator and a cooler laminar flow hood, can also reduce solubility.[3]

  • Interaction with Serum Proteins: While components of fetal bovine serum (FBS) can sometimes aid in solubilizing hydrophobic compounds, high concentrations of DEUP may still exceed its solubility limit, even in the presence of serum.[4]

Q3: What is the recommended solvent for preparing a stock solution of DEUP?

A3: DEUP is readily soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q4: Can I filter my cell culture medium to remove the DEUP precipitate?

A4: No, filtering the medium to remove the precipitate is not recommended. The precipitate is the active compound, and removing it will lead to an unknown and lower final concentration of DEUP in your experiment, rendering the results unreliable. The focus should be on preventing precipitation from occurring in the first place.

Troubleshooting Guide: Preventing DEUP Precipitation

This guide provides a systematic approach to troubleshooting and preventing DEUP precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding DEUP stock to media. Localized High Concentration / Poor Mixing: Rapidly adding a concentrated DMSO stock to the aqueous media can cause the compound to immediately precipitate.1. Pre-warm the media: Always use media that has been pre-warmed to 37°C.[5] 2. Use a serial dilution approach: Instead of adding the highly concentrated stock directly, first create an intermediate dilution of DEUP in a small volume of pre-warmed serum-free media. Then, add this intermediate dilution to the final volume of complete media. 3. Ensure gentle but thorough mixing: Add the DEUP solution dropwise while gently swirling the culture vessel to ensure rapid and even dispersion.[6]
Precipitate appears over time during incubation. Interaction with Divalent Cations (Ca²⁺, Mg²⁺): The phosphate group of DEUP can react with calcium and magnesium ions in the media to form insoluble salts.1. Temporarily reduce divalent cations: For the duration of the DEUP treatment, consider using a custom medium with a lower concentration of Ca²⁺ and Mg²⁺. However, be aware that this can affect cell health and attachment, so it should be tested for your specific cell line. 2. Chelation (use with caution): In some instances, a low concentration of a chelating agent like EDTA could be used to sequester divalent cations. However, this is not generally recommended as it can have significant off-target effects on cell physiology.[7]
pH Shift in Media: The pH of the culture medium can shift during incubation, affecting the solubility of DEUP.1. Ensure proper buffering: Use a medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering. 2. Calibrate CO₂ incubator: Regularly check and calibrate the CO₂ levels in your incubator to maintain a stable pH in the medium.
Media Evaporation: Evaporation from culture plates during long-term experiments can concentrate media components, including DEUP, beyond their solubility limit.1. Maintain incubator humidity: Ensure the water pan in your incubator is full to maintain high humidity. 2. Use sealed plates: For long-term experiments, consider using sealed culture flasks or plates with low-evaporation lids.[6]
Inconsistent results or lower than expected efficacy. Loss of active compound due to precipitation: Even if not visible to the naked eye, microprecipitation can reduce the effective concentration of DEUP.1. Determine the solubility limit: Perform a solubility test to find the maximum concentration of DEUP that remains in solution in your specific cell culture medium under your experimental conditions. 2. Work below the solubility limit: Always use a final concentration of DEUP that is well below its determined solubility limit in your complete cell culture medium.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of DEUP

Objective: To empirically determine the highest concentration of DEUP that remains soluble in your specific complete cell culture medium.

Materials:

  • This compound (DEUP)

  • 100% DMSO

  • Your complete cell culture medium (including FBS and other supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well clear bottom plate

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of DEUP: Dissolve DEUP in 100% DMSO to a concentration of 100 mM. Ensure it is fully dissolved.

  • Prepare a serial dilution of DEUP in complete media: a. Aliquot 500 µL of pre-warmed complete media into a series of sterile microcentrifuge tubes. b. In the first tube, add a calculated amount of the 100 mM DEUP stock to achieve the highest desired concentration (e.g., 200 µM). Vortex gently. c. Perform a 2-fold serial dilution by transferring 250 µL from the first tube to the second, mixing, and repeating for the subsequent tubes.

  • Incubate under experimental conditions: Place the tubes or plate in your cell culture incubator (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24 hours).

  • Visual Inspection: After incubation, carefully inspect each tube or well for any visible precipitate. It may appear as a fine white powder or cloudiness.

  • Microscopic Examination: Pipette a small volume from each tube onto a microscope slide and examine under a microscope for the presence of crystalline structures.

  • Determine the Maximum Soluble Concentration: The highest concentration that shows no visible or microscopic precipitate is the maximum soluble concentration for your experimental conditions.

Protocol 2: Recommended Method for Preparing DEUP Working Solutions

Objective: To prepare a working solution of DEUP in complete cell culture medium while minimizing the risk of precipitation.

Procedure:

  • Prepare a 10 mM intermediate stock: Dilute your 100 mM DEUP stock solution in DMSO 1:10 with 100% DMSO to create a 10 mM intermediate stock.

  • Pre-warm your complete cell culture medium to 37°C.

  • Prepare the final working solution: a. For a final concentration of 10 µM DEUP in 10 mL of media: b. Add 10 µL of the 10 mM intermediate DEUP stock to the 10 mL of pre-warmed complete media. c. Immediately after adding the DEUP stock, cap the tube and invert gently several times to ensure thorough mixing.

  • Final DMSO Concentration: This method results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (0.1% DMSO in media) in your experiments.

Visualizations

DEUP_Precipitation_Pathway DEUP_Stock DEUP in DMSO (High Concentration) Mixing Rapid, Even Mixing DEUP_Stock->Mixing Addition to Media Media Cell Culture Media (Aqueous, 37°C) Media->Mixing Divalent_Ions Divalent Cations (Ca²⁺, Mg²⁺) Precipitate DEUP Precipitate (Insoluble Salt) Divalent_Ions->Precipitate Forms Insoluble Salt pH_Temp Suboptimal pH or Temperature pH_Temp->Precipitate Reduces Solubility Soluble_DEUP Soluble DEUP (Active Compound) Soluble_DEUP->Precipitate Mixing->Precipitate Localized High Concentration Mixing->Soluble_DEUP Successful Solubilization

Caption: Factors leading to this compound (DEUP) precipitation in cell culture media.

Troubleshooting_Workflow Start Precipitate Observed with DEUP Check_Prep Review Preparation Method Start->Check_Prep Prep_OK Preparation Method Correct? Check_Prep->Prep_OK Solubility_Test Perform Solubility Test (Protocol 1) Prep_OK->Solubility_Test Yes Modify_Prep Modify Preparation: - Pre-warm media - Serial dilution - Gentle mixing Prep_OK->Modify_Prep No Use_Lower_Conc Use Concentration Below Solubility Limit Solubility_Test->Use_Lower_Conc Check_Media Consider Media Composition Use_Lower_Conc->Check_Media Modify_Prep->Start Modify_Media Temporarily Reduce Ca²⁺/Mg²⁺ (Optional) Check_Media->Modify_Media Still Precipitates End Precipitation Prevented Check_Media->End Problem Solved Modify_Media->End

Caption: A logical workflow for troubleshooting DEUP precipitation issues.

References

Methods for assessing DEUP cytotoxicity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of Di(2-ethylhexyl) phthalate (B1215562) (DEHP).

Frequently Asked Questions (FAQs)

Q1: What is DEHP and why is its cytotoxicity a concern?

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) products.[1][2] Human exposure is common, and studies have linked DEHP to various adverse health effects, including reproductive and developmental toxicity.[3] Its potential carcinogenic properties are also a subject of investigation.[4] Therefore, assessing its cytotoxicity is crucial for understanding its mechanisms of action and for human health risk assessment.

Q2: Which cell lines are commonly used to assess DEHP cytotoxicity?

A variety of cell lines have been utilized to study DEHP's cytotoxic effects, depending on the research focus. Some commonly used cell lines include:

  • Human Embryonic Kidney Cells (HEK-293): Used to study DEHP-induced apoptosis and oxidative stress.[1]

  • Human Bronchial Epithelial Cells (16HBE): A model for investigating the effects of DEHP on the respiratory system.[5]

  • Human Liver Cells (e.g., HepG2, LO2): Relevant for studying hepatotoxicity, as the liver is a primary site of DEHP metabolism.[6]

  • Differentiated Human Embryonic Stem Cells (hESCs): Used to investigate the embryotoxicity of DEHP.[3]

  • Chinese Hamster Ovary (CHO) Cells: A standard cell line for in vitro toxicology and genotoxicity studies.[7]

  • Murine Fibroblast Cells (L929): Often used in biocompatibility testing of medical devices containing plasticizers.[2][8]

Q3: What are the common methods for assessing DEHP-induced cytotoxicity?

Several assays can be employed to measure different aspects of DEHP cytotoxicity:

  • MTT Assay: A colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[5][7]

  • Trypan Blue Exclusion (TBE) Assay: A dye exclusion method to count viable cells, as only non-viable cells with compromised membranes take up the dye.[7]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Fluorescence Staining: Using dyes like Annexin V and Propidium Iodide (PI) to differentiate between viable, apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.[7]

  • Comet Assay: A method to detect DNA damage in individual cells.[7]

Q4: Can DEHP interfere with standard cytotoxicity assays?

While not extensively reported for DEHP, it is a good practice to be aware of potential compound interference with certain assays. For instance, some compounds can directly react with assay reagents, leading to false results. It is always recommended to include appropriate controls, such as a compound-only control (without cells), to check for any direct interference with the assay reagents.

Troubleshooting Guides

Problem 1: DEHP precipitates in the cell culture medium.

  • Cause: DEHP is highly hydrophobic and has poor solubility in aqueous solutions like cell culture media.[9] The solvent used to dissolve DEHP (e.g., DMSO, ethanol) may not be sufficient to keep it in solution when diluted into the medium.[9]

  • Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%) and sufficient to maintain DEHP solubility.[9]

    • Pre-warming: Gently warming the stock solution and the culture medium to 37°C before mixing can sometimes help.[9]

    • Serial Dilutions in Medium: A suggested strategy involves adding the solvent to the culture medium first, followed by the pure DEHP. Subsequent serial dilutions are then made in the medium containing the same solvent concentration.[9]

    • Sonication: Brief sonication of the DEHP stock solution before dilution may aid in its dispersion.

Problem 2: High variability in cytotoxicity assay results.

  • Cause: Inconsistent results can arise from several factors, including uneven cell seeding, variations in compound concentration due to precipitation, or issues with the assay protocol itself.

  • Solutions:

    • Ensure a Single-Cell Suspension: When seeding plates, ensure a homogenous single-cell suspension to have a consistent number of cells in each well.

    • Check for Precipitation: Visually inspect the wells for any signs of DEHP precipitation, as this will lead to inconsistent exposure concentrations.

    • Assay Incubation Times: Optimize the incubation time for the specific assay and cell line. For example, in an MTT assay, the incubation time with the MTT reagent can influence the results.[10]

    • Proper Controls: Always include positive and negative controls, as well as a vehicle (solvent) control, to ensure the assay is performing as expected and to account for any solvent-induced toxicity.

Problem 3: Discrepancies between different cytotoxicity assays (e.g., MTT vs. LDH).

  • Cause: Different assays measure different cellular endpoints. The MTT assay measures metabolic activity, which can be affected without immediate cell death.[11] The LDH assay measures membrane integrity, which is typically lost in later stages of cell death.[11]

  • Solution: The choice of assay should align with the specific research question. Using a combination of assays that measure different aspects of cell death (e.g., apoptosis, necrosis, metabolic activity) can provide a more comprehensive understanding of DEHP's cytotoxic mechanism.

Data Presentation

Table 1: Summary of DEHP Cytotoxicity in Various Cell Lines

Cell LineAssayExposure TimeKey Findings
HEK-293 Not specifiedNot specifiedDEHP is cytotoxic and induces oxidative damage.[1]
16HBE MTT48 hoursCell viability was significantly inhibited at a DEHP concentration of 2 mmol/L.[5]
CHO MTT, TBE24 hoursA dose-dependent reduction in cell viability was observed.[7]
TT (Tursiops truncatus) MTT, TBE24 hoursA reduction in cell viability was observed, but to a lesser extent than in CHO cells.[7]
L929 Not specified7 daysA decrease in cell viability was observed at DEHP concentrations of 0.05 mg/mL and higher.[8]
DLEC Not specified24 hoursA significant decrease in cell viability was observed starting at 0.01 mM of DEHP.[12]

Experimental Protocols

Protocol 1: MTT Assay for DEHP Cytotoxicity

This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete cell culture medium

  • DEHP stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DEHP in a complete culture medium. Remove the old medium from the wells and add 100 µL of the DEHP-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest DEHP concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Protocol 2: Fluorescence Staining for Apoptosis and Necrosis

This protocol uses Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.

Materials:

  • 6-well plates

  • Cells of interest

  • Complete cell culture medium

  • DEHP stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of DEHP as described in the MTT protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cell pellet with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add more 1X binding buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Signaling Pathways

DEHP_Cytotoxicity_Pathways cluster_oxidative_stress Oxidative Stress & Apoptosis cluster_ppar PPARγ Pathway cluster_jnk_p38 JNK/p38 MAPK Pathway DEHP DEHP Exposure ROS ↑ Reactive Oxygen Species (ROS) DEHP->ROS PPARg ↑ PPARγ Activation DEHP->PPARg JNK_p38 ↑ p-JNK / p-p38 DEHP->JNK_p38 Nrf2_HO1 ↓ Nrf-2/HO-1 Pathway ROS->Nrf2_HO1 Mito Mitochondrial Dysfunction ROS->Mito Nrf2_HO1->Mito Casp3 ↑ Caspase-3 Mito->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 PTEN ↑ PTEN PPARg->PTEN AKT ↓ AKT Signaling PTEN->AKT CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Apoptosis2 Apoptosis AKT->Apoptosis2 p53 ↑ p53 JNK_p38->p53 ROS2 ↑ ROS p53->ROS2 Hepatotoxicity Hepatotoxicity ROS2->Hepatotoxicity

Caption: Key signaling pathways implicated in DEHP-induced cytotoxicity.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assessment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) DEHP_Prep 2. DEHP Stock Preparation (Dissolve in suitable solvent, e.g., DMSO) Cell_Culture->DEHP_Prep Serial_Dilution 3. Serial Dilution (Prepare working concentrations in media) DEHP_Prep->Serial_Dilution Cell_Seeding 4. Cell Seeding (Plate cells in 96-well or 6-well plates) Serial_Dilution->Cell_Seeding Treatment 5. DEHP Treatment (Expose cells for a defined period, e.g., 24-72h) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH AnnexinV Annexin V/PI (Apoptosis/Necrosis) Treatment->AnnexinV Data_Acquisition 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->Data_Acquisition LDH->Data_Acquisition AnnexinV->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate % viability, IC50, etc.) Data_Acquisition->Data_Analysis Conclusion 8. Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for assessing DEHP cytotoxicity.

References

Technical Support Center: Optimizing Diethylumbelliferyl Phosphate (DEUP) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for experiments involving Diethylumbelliferyl phosphate (B84403) (DEUP).

Frequently Asked Questions (FAQs)

Q1: What is Diethylumbelliferyl phosphate (DEUP) and what is its primary application in experiments?

A1: this compound (DEUP) is a fluorogenic substrate used in biochemical assays to measure the activity of various phosphatases. When a phosphatase enzyme removes the phosphate group from DEUP, it produces a fluorescent product, diethylumbelliferone, which can be quantified to determine the enzyme's activity.

Q2: What is the primary goal of optimizing the incubation time for DEUP treatment?

A2: The main objective is to identify the time point at which the enzymatic reaction produces a sufficient fluorescent signal that is within the linear range of the instrument, while minimizing background signal and avoiding substrate depletion or product inhibition. This ensures a high signal-to-noise ratio, leading to reliable and reproducible data.

Q3: What are the key factors that influence the optimal incubation time for a DEUP-based assay?

A3: Several factors can impact the ideal incubation time. These include the specific activity of the phosphatase being studied, the concentration of both the enzyme and the DEUP substrate, the assay temperature, and the pH of the reaction buffer.

Q4: How do I determine a starting point for my incubation time optimization experiments?

A4: For many phosphatase assays using fluorogenic substrates, a typical starting point for incubation is between 10 and 60 minutes at room temperature or 37°C.[1][2][3] It is recommended to perform a time-course experiment to pinpoint the optimal time for your specific experimental conditions.

Q5: What does a typical time-course experiment for optimizing DEUP incubation time involve?

A5: A time-course experiment involves setting up multiple identical reactions and stopping them at various time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes). The fluorescence is measured at each point, and the data is plotted to visualize the reaction progress. The optimal incubation time is typically within the linear phase of the reaction curve, before it starts to plateau.

Experimental Protocols

Protocol: Time-Course Experiment for Optimizing DEUP Incubation Time in a Phosphatase Assay

This protocol outlines the steps to determine the optimal incubation time for a generic phosphatase assay using DEUP in a 96-well plate format.

Materials:

  • Purified phosphatase enzyme

  • This compound (DEUP) stock solution

  • Assay Buffer (e.g., Tris-HCl or another buffer appropriate for the specific phosphatase, at the optimal pH)

  • 96-well black, clear-bottom microplate (for fluorescent readings)

  • Microplate reader with fluorescence detection capabilities (Excitation ~360 nm, Emission ~450 nm)

  • Stop solution (e.g., a basic solution like NaOH to stop the reaction, if necessary)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a working solution of your phosphatase enzyme in the assay buffer to the desired concentration.

    • Prepare a working solution of DEUP in the assay buffer. The final concentration will need to be optimized, but a common starting point is near the Michaelis constant (Km) of the enzyme for the substrate, if known.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells that will be used.

    • Add the phosphatase enzyme solution to the appropriate wells. Include "no-enzyme" control wells that receive only the assay buffer.

    • Include "no-substrate" control wells that receive the enzyme but no DEUP.

  • Initiate the Reaction:

    • Start the reaction by adding the DEUP working solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total duration of 60-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from "no-enzyme" or "no-substrate" controls) from the fluorescence readings of the experimental wells.

    • Plot the background-corrected fluorescence intensity against time.

    • Identify the linear range of the reaction. The optimal incubation time will be the longest time point that falls within this linear range, as this provides the strongest signal with a reliable reaction rate.

Troubleshooting Guides

Table 1: Troubleshooting Common Issues in DEUP-Based Assays
Problem Potential Cause Recommendation
Weak or No Signal Incubation time is too short. Increase the incubation time. Perform a time-course experiment to determine the optimal duration.[4][5]
Enzyme concentration is too low. Increase the enzyme concentration.
Sub-optimal assay conditions (pH, temperature). Ensure the assay buffer pH and incubation temperature are optimal for the specific phosphatase being studied.[6]
DEUP substrate has degraded. Use a fresh aliquot of DEUP stock solution. Protect the substrate from light.[1]
High Background Signal Autofluorescence of assay components or plate. Use a high-quality black microplate designed for fluorescence assays.[7] Measure the fluorescence of a "no-enzyme" control and subtract this from all readings.
Contaminated reagents. Use fresh, high-purity reagents and water.
Spontaneous hydrolysis of DEUP. Run a "no-enzyme" control to assess the rate of non-enzymatic DEUP breakdown under your assay conditions. If high, consider adjusting the buffer pH or temperature.
Poor Reproducibility Inconsistent timing of reagent addition or reading. Use multichannel pipettes for simultaneous addition of reagents. Ensure the plate is read at precisely the same time point after initiating the reaction for endpoint assays.
Pipetting errors. Calibrate pipettes regularly. Ensure thorough mixing of reagents in the wells.
Temperature fluctuations. Ensure the incubator or plate reader maintains a stable temperature throughout the assay.
Non-linear Reaction Curve Substrate depletion. If the reaction rate slows down over time, the DEUP concentration may be too low. Increase the initial DEUP concentration.[8]
Product inhibition. The fluorescent product may be inhibiting the enzyme at higher concentrations. Analyze earlier time points where the reaction is still linear.
Enzyme instability. The phosphatase may be losing activity over the course of the incubation.[8] Shorten the incubation time or add stabilizing agents (e.g., BSA) to the assay buffer if compatible.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents (Enzyme, DEUP, Buffer) plate Prepare 96-well Plate reagents->plate Dispense initiate Initiate Reaction (Add DEUP) plate->initiate Start incubate Incubate at Set Temperature initiate->incubate Time Course measure Measure Fluorescence at Time Points incubate->measure Read analyze Plot Fluorescence vs. Time measure->analyze optimize Determine Optimal Incubation Time analyze->optimize

Caption: Workflow for optimizing DEUP incubation time.

signaling_pathway DEUP This compound (Non-fluorescent) Phosphatase Phosphatase (Enzyme) DEUP->Phosphatase Substrate Product Diethylumbelliferone (Fluorescent) Phosphatase->Product Product 1 Phosphate Inorganic Phosphate Phosphatase->Phosphate Product 2

Caption: Enzymatic conversion of DEUP by a phosphatase.

References

Validation & Comparative

A Comparative Guide to Diethylumbelliferyl Phosphate and Other Cholesterol Esterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with other notable cholesterol esterase inhibitors. The information presented is curated from experimental data to assist researchers in selecting the appropriate tools for their studies in lipid metabolism and related therapeutic areas.

Introduction to Cholesterol Esterase and Its Inhibition

Cholesterol esterase (CEase), also known as sterol esterase, is a crucial enzyme in the digestion and metabolism of cholesterol esters. It catalyzes the hydrolysis of cholesterol esters into free cholesterol and fatty acids, a critical step for their absorption in the intestine and for cellular cholesterol homeostasis. Inhibition of cholesterol esterase is a key therapeutic strategy for managing hypercholesterolemia and related cardiovascular diseases. By blocking this enzyme, inhibitors can reduce the absorption of dietary cholesterol, thereby lowering plasma cholesterol levels.

Diethylumbelliferyl Phosphate (DEUP): A Profile

This compound is an organophosphate compound and a potent inhibitor of cholesterol esterase.[1] Its primary mechanism of action involves blocking steroidogenesis by preventing the transport of cholesterol into the mitochondria.[2] DEUP has been shown to interfere with the cAMP/PKA signaling pathway, impacting a long-lived factor involved in this cascade.[2]

Comparative Analysis of Cholesterol Esterase Inhibitors

The following table summarizes the inhibitory potency of DEUP and other selected cholesterol esterase inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are derived from various in vitro studies.

InhibitorClassIC50KiMechanism of ActionReference(s)
This compound (DEUP) Organophosphate11.6 µM-Prevents mitochondrial cholesterol transport, affects cAMP/PKA pathway[1][2]
6-chloro-3-(1-ethyl-2-cyclohexyl)-2-pyrone Pyrones-25 nMCompetitive inhibitor of substrate binding[3]
Orlistat Lipase Inhibitor--Forms a covalent bond with the active site serine of lipases, including cholesterol esterase[4]
Simvastatin Statin-Mixed-type inhibitionPrimarily an HMG-CoA reductase inhibitor, but also inhibits cholesterol esterase[5]
Atorvastatin Statin--Primarily an HMG-CoA reductase inhibitor, also shows some cholesterol esterase inhibition[4]
WAY-121,898 Phenoxyphenylcarbamate--Potent inhibitor of pancreatic cholesteryl ester hydrolase

Experimental Protocols

In Vitro Cholesterol Esterase Activity Assay

This protocol is a common method for determining the activity of cholesterol esterase and the potency of its inhibitors.

Principle:

The assay measures the hydrolysis of a cholesterol ester substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB) or a radiolabeled cholesterol ester, by cholesterol esterase. The product of the reaction is then quantified. In the case of pNPB, the release of p-nitrophenol can be measured spectrophotometrically.

Materials:

  • Cholesterol esterase enzyme solution

  • Substrate solution (e.g., p-nitrophenyl butyrate in acetonitrile)

  • Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • Triton X-100 (or other detergents to solubilize the substrate)

  • Test inhibitor compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in each well of the microplate, containing the assay buffer, Triton X-100, and the substrate solution.

  • Add the test inhibitor at various concentrations to the respective wells. Include a control well with the solvent alone.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate the reaction by adding the cholesterol esterase enzyme solution to all wells.

  • Monitor the absorbance at a specific wavelength (e.g., 405 nm for p-nitrophenol) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • The percentage of inhibition is calculated using the formula: (Activity_control - Activity_inhibitor) / Activity_control * 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki)

Principle:

The inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. It is determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Perform the cholesterol esterase activity assay as described above.

  • Vary the concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Analyze the data using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and to calculate the Ki value.

Signaling Pathway and Mechanism of Action

Cholesterol esterase activity is intricately linked to cellular signaling pathways that regulate lipid metabolism and cellular function. Inhibition of this enzyme can have downstream effects on these pathways.

Cholesterol_Esterase_Pathway cluster_inhibition Inhibition cluster_cellular_processes Cellular Processes DEUP DEUP CEase Cholesterol Esterase DEUP->CEase Inhibits Mitochondrial_Transport Mitochondrial Cholesterol Transport DEUP->Mitochondrial_Transport Blocks cAMP_PKA_Pathway cAMP/PKA Pathway DEUP->cAMP_PKA_Pathway Interferes with Other_Inhibitors Other Inhibitors (e.g., Orlistat, Pyrones) Other_Inhibitors->CEase Inhibits Free_Cholesterol Free Cholesterol + Fatty Acids CEase->Free_Cholesterol Hydrolyzes to Lipid_Rafts Lipid Raft Modulation CEase->Lipid_Rafts Modulates Cholesterol_Esters Cholesterol_Esters Cholesterol_Esters->CEase Substrate Free_Cholesterol->Mitochondrial_Transport Required for Steroidogenesis Steroidogenesis Mitochondrial_Transport->Steroidogenesis Leads to Signaling_Complexes Signaling Complex Assembly Lipid_Rafts->Signaling_Complexes Affects

Caption: Mechanism of cholesterol esterase inhibition and its impact on cellular pathways.

The diagram illustrates that inhibitors like DEUP block cholesterol esterase, leading to reduced levels of free cholesterol. DEUP specifically also hinders mitochondrial cholesterol transport, thereby inhibiting steroidogenesis, and interferes with the cAMP/PKA signaling pathway. The activity of cholesterol esterase also modulates lipid rafts, which are crucial for the assembly of signaling complexes.

Conclusion

This compound is a valuable research tool for studying the roles of cholesterol esterase in various biological processes. Its distinct mechanism of action, particularly its effects on mitochondrial cholesterol transport and cAMP/PKA signaling, sets it apart from other classes of inhibitors. The choice of an appropriate inhibitor will depend on the specific research question, with considerations for potency, selectivity, and the signaling pathways of interest. This guide provides a foundational comparison to aid in this selection process.

References

Probing Steroidogenesis: A Comparative Guide to Alternatives for Diethylumbelliferyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of steroidogenesis, the selection of appropriate assay methodologies is paramount. Diethylumbelliferyl phosphate (B84403) (DUP) has been a tool to inhibit cholesteryl ester hydrolase, thereby blocking steroidogenesis by preventing cholesterol transport. However, the landscape of available research tools has expanded, offering a range of alternatives with distinct advantages in sensitivity, specificity, and application. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Fluorescent Probes: Illuminating Steroid Sulfatase Activity

A significant area of development has been in fluorescent probes targeting steroid sulfatase (STS), a key enzyme in the biosynthesis of active steroid hormones. These probes offer a direct and often real-time measurement of enzyme activity.

Coumarin-Based Turn-On Probes

These probes remain non-fluorescent until they are enzymatically cleaved by STS, at which point they release a fluorescent coumarin (B35378) derivative. An example is an 8-fluoromethyl coumarin derivative, which has been successfully used for imaging intracellular STS activity[1][2]. This "turn-on" mechanism provides a high signal-to-background ratio, making them suitable for high-throughput screening and cell-based imaging.

Two-Photon Ratiometric Probes

For deeper tissue imaging and to account for variations in probe concentration and instrumental factors, two-photon ratiometric fluorescent probes have been developed. These probes exhibit a shift in their emission spectrum upon interaction with the target enzyme, allowing for a more quantitative and reliable measurement of STS activity in living cells and tissues[3][4].

Cell-Surface-Targeted Probes

Some sulfatases, like Sulf-2, are located on the cell surface. For studying these specific enzymes, targeted fluorogenic probes such as MAR-S have been engineered. These probes allow for the specific detection of extracellular sulfatase activity, which is crucial for understanding its role in cell signaling and cancer pathology[5].

Non-Fluorescent Methods: Classic and Comprehensive Approaches

While fluorescent probes offer elegance and real-time capabilities, traditional and broader-scope non-fluorescent assays remain highly relevant and powerful.

Radiolabeled Substrate Assays

A well-established and sensitive method for measuring STS activity involves the use of a radiolabeled substrate, most commonly [³H]estrone-3-sulfate (E1S). The assay quantifies the conversion of the non-radioactive substrate to its radiolabeled product, which can be separated and measured. This method is highly specific and sensitive, though it requires handling of radioactive materials and is not amenable to real-time measurements[6][7].

H295R Steroidogenesis Assay

The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis. The H295R assay is a comprehensive method to assess the effects of compounds on the entire steroidogenic pathway by measuring the production of multiple steroid hormones, such as estradiol (B170435) and testosterone[8]. This cell-based assay is highly relevant for toxicology and drug development as it provides a holistic view of a compound's impact on steroid production. Detection of the resulting hormones is typically performed by ELISA or, for greater specificity and multiplexing, by high-performance liquid chromatography followed by tandem mass spectrometry (HPLC-MS/MS)[8].

Mass Spectrometry-Based Steroid Profiling

For the most detailed and quantitative analysis of steroidogenesis, mass spectrometry (MS) is the gold standard. LC-MS/MS allows for the simultaneous measurement of a wide range of steroid hormones and their metabolites from cell culture media or biological fluids[9][10]. This provides a comprehensive "steroid profile" that can reveal subtle changes in the steroidogenic pathway that might be missed by single-endpoint assays.

Bioluminescent Assays: High-Sensitivity Detection

Bioluminescent assays, which rely on light-producing enzymatic reactions, offer exceptional sensitivity and a wide dynamic range.

Luciferase Reporter Assays

To study the regulation of gene expression in the steroidogenic pathway, luciferase reporter assays are invaluable. In this approach, the promoter of a key steroidogenic gene, such as the Steroidogenic Acute Regulatory Protein (StAR) gene, is cloned upstream of a luciferase gene. The amount of light produced upon addition of the luciferase substrate is proportional to the transcriptional activity of the promoter, providing a sensitive readout of how a test compound affects the expression of critical steroidogenic genes[11][12].

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions and conformational changes in real-time. Recently, near-infrared (NIR)-BRET templates have been developed to monitor steroid hormone activities with high sensitivity in living cells[13]. These systems can provide dynamic information about hormone receptor activation and downstream signaling events.

Quantitative Data Comparison

Assay TypeAnalyte/TargetTypical MethodAdvantagesDisadvantages
Fluorescent Probes
Coumarin-based turn-onSteroid Sulfatase ActivityFluorometry, MicroscopyHigh signal-to-background, suitable for HTS and cell imaging[1][2]Indirect measurement of steroidogenesis, potential for off-target effects.
Two-photon ratiometricSteroid Sulfatase ActivityTwo-photon microscopyRatiometric imaging in living cells and tissues, reduced artifacts[3][4]Requires specialized microscopy equipment.
Cell-surface-targetedExtracellular Sulfatase ActivityFluorometry, MicroscopySpecific for extracellular enzymes[5]Limited to surface-expressed sulfatases.
Non-Fluorescent Assays
Radiolabeled SubstrateSteroid Sulfatase ActivityScintillation countingHigh sensitivity and specificity[6][7]Requires handling of radioactive materials, endpoint assay.
H295R SteroidogenesisMultiple Steroid HormonesELISA, HPLC-MS/MSMeasures overall pathway activity, physiologically relevant[8]Less sensitive for specific enzyme inhibition, can be complex.
Mass SpectrometryMultiple Steroid HormonesLC-MS/MSHigh specificity, sensitivity, and multiplexing capability[9][10]Requires expensive instrumentation and expertise.
Bioluminescent Assays
Luciferase ReporterGene ExpressionLuminometryExtremely high sensitivity, wide dynamic range[11][12]Indirect measure of protein activity, requires genetic modification.
BRETHormone Activity/PPIsLuminometryReal-time monitoring in living cells, high sensitivity[13]Requires genetic engineering of fusion proteins.

Experimental Protocols

Protocol 1: In Vitro Steroid Sulfatase (STS) Inhibition Assay using Radiolabeled Substrate[6][7]
  • Enzyme Preparation: Utilize human placental microsomes or recombinant human STS as the enzyme source. Dilute the enzyme preparation in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Inhibitor Preparation: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction: In a microtiter plate, combine the enzyme preparation, test inhibitor at various concentrations, and assay buffer. Ensure the final DMSO concentration is low (e.g., <1%). Pre-incubate for 15 minutes at 37°C.

  • Initiation: Initiate the reaction by adding the radiolabeled substrate, [³H]estrone-3-sulfate (E1S), to a final concentration of approximately 20 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Termination and Extraction: Terminate the reaction by adding a water-immiscible organic solvent (e.g., toluene (B28343) or diethyl ether) to extract the product, [³H]estrone.

  • Quantification: Separate the organic and aqueous phases by centrifugation. Measure the radioactivity in an aliquot of the organic phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 2: H295R Steroidogenesis Assay[8]
  • Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) in 24- or 96-well plates until they reach approximately 80% confluency.

  • Treatment: Remove the culture medium and replace it with fresh medium containing the test compound at various concentrations. Include appropriate positive (e.g., forskolin) and negative (vehicle control) controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Hormone Measurement: Analyze the concentration of steroid hormones (e.g., estradiol, testosterone, progesterone) in the supernatant using a validated method such as ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in the treated wells using a standard method (e.g., MTT or CellTiter-Glo assay) to ensure that observed effects on steroid production are not due to cytotoxicity.

  • Data Analysis: Normalize hormone production to cell viability and compare the results from treated cells to those of the vehicle control to determine the effect of the test compound on steroidogenesis.

Visualizing the Pathways and Workflows

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase DHEAS DHEA-Sulfate DHEAS->DHEA Steroid Sulfatase (STS)

Caption: Simplified steroidogenesis pathway highlighting the role of Steroid Sulfatase.

assay_workflow cluster_fluorescent Fluorescent Probe Assay cluster_radiolabeled Radiolabeled Assay cluster_h295r H295R Assay FP_start Add Probe to Cells/Enzyme FP_incubate Incubate FP_start->FP_incubate FP_measure Measure Fluorescence FP_incubate->FP_measure RA_start Add Radiolabeled Substrate RA_incubate Incubate RA_start->RA_incubate RA_extract Extract Product RA_incubate->RA_extract RA_measure Scintillation Counting RA_extract->RA_measure H295R_start Treat H295R Cells H295R_incubate Incubate (24-48h) H295R_start->H295R_incubate H295R_collect Collect Supernatant H295R_incubate->H295R_collect H295R_measure ELISA / LC-MS/MS H295R_collect->H295R_measure

Caption: Comparative workflow of key alternative assays for studying steroidogenesis.

screening_strategy start Compound Library primary_screen Primary Screen (e.g., Fluorescent Probe Assay) start->primary_screen hits Active Compounds (Hits) primary_screen->hits secondary_screen Secondary Screen (e.g., H295R Assay) hits->secondary_screen confirmed_hits Confirmed Hits secondary_screen->confirmed_hits tertiary_screen Definitive Analysis (e.g., LC-MS/MS Profiling) confirmed_hits->tertiary_screen final_leads Characterized Leads tertiary_screen->final_leads

Caption: A logical workflow for a drug discovery screening campaign targeting steroidogenesis.

References

Validating the Inhibitory Effect of DEUP on StAR Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with other compounds in the context of inhibiting the Steroidogenic Acute Regulatory (StAR) protein. The objective is to offer a clear, data-driven perspective on the efficacy and mechanisms of these inhibitors, supported by detailed experimental protocols for validation.

Introduction to StAR Protein Inhibition

The Steroidogenic Acute Regulatory (StAR) protein plays a critical role in the rate-limiting step of steroidogenesis: the transfer of cholesterol from the outer to the inner mitochondrial membrane. The inhibition of StAR is a key target for modulating steroid hormone production, with implications for various therapeutic areas, including oncology and endocrinology. DEUP has been identified as an inhibitor of this process, and this guide evaluates its performance against other known inhibitors.

Comparative Analysis of StAR Inhibitors

InhibitorTarget(s)Mechanism of ActionPotency (IC50)Cell Type(s)
DEUP Factor in cAMP/PKA pathway upstream of StAR accumulationBlocks cAMP-stimulated mitochondrial accumulation of StAR protein.[1]Dose-dependent inhibition of progesterone (B1679170) synthesis.MA-10 Leydig cells
Aminoglutethimide (B1683760) Aromatase (CYP19A1), P450scc (CYP11A1), cAMP-dependent protein kinase (PKA)Competitively inhibits cytochrome P450 enzymes involved in steroid synthesis; also inhibits PKA.[2][3][4]PKA: 287 µM; Aromatase: ~37 µM; P450scc: ~29 µM.[3][5]Adrenal, Gonadal, and various cancer cells
Ketoconazole (B1673606) Cytochrome P450 enzymes (e.g., CYP11A1, CYP17A1)Broad-spectrum inhibitor of cytochrome P450 enzymes, thereby blocking multiple steps in steroidogenesis.[6]Varies by CYP enzyme; generally in the low micromolar range.Fungal and mammalian cells
Roundup (Glyphosate) StAR protein expressionDisrupts the expression of the StAR protein.[7][8]Not reported in terms of IC50; effective concentrations are in the micromolar range.MA-10 Leydig cells

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in StAR-mediated steroidogenesis and the points of inhibition for the compared compounds.

StAR_Signaling_Pathway cluster_mito Hormone Hormone (e.g., LH, ACTH) GPCR GPCR Hormone->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA LongLivedFactor Long-Lived Factor PKA->LongLivedFactor StAR_Mito StAR Protein (Mitochondrial Accumulation) LongLivedFactor->StAR_Mito Accumulation StAR_Expression StAR Gene Expression StAR_Protein StAR Protein (Cytosol) StAR_Expression->StAR_Protein Translation StAR_Protein->StAR_Mito Mitochondrion Mitochondrion Cholesterol_Transport Cholesterol Transport StAR_Mito->Cholesterol_Transport Pregnenolone Pregnenolone Cholesterol_Transport->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DEUP DEUP DEUP->LongLivedFactor Aminoglutethimide Aminoglutethimide Aminoglutethimide->PKA Roundup Roundup Roundup->StAR_Expression

Caption: Simplified signaling pathway of StAR-mediated steroidogenesis and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of the inhibitory effects of these compounds.

Western Blotting for StAR Protein Expression

This protocol details the detection and quantification of StAR protein levels in cell lysates.

  • Cell Lysis:

    • Wash cultured cells (e.g., MA-10 Leydig cells) with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for StAR protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mitochondrial Fractionation and StAR Accumulation Assay

This protocol is for isolating mitochondria to assess the accumulation of StAR protein within this organelle.

  • Cell Harvesting and Homogenization:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Homogenize the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • Analysis of Mitochondrial Fraction:

    • Wash the mitochondrial pellet with mitochondrial isolation buffer.

    • Lyse the mitochondrial pellet and determine the protein concentration.

    • Analyze the mitochondrial lysate for StAR protein levels by Western blotting as described in the protocol above.

Progesterone Quantification by ELISA

This protocol describes the measurement of progesterone levels in cell culture media to assess steroidogenic activity.

  • Sample Collection:

    • Collect the cell culture medium from treated and untreated cells.

    • Centrifuge the medium to remove any cellular debris.

  • ELISA Procedure (Competitive Assay):

    • Add progesterone standards, controls, and samples to a microplate pre-coated with anti-progesterone antibodies.

    • Add a fixed amount of HRP-labeled progesterone to each well.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

    • Wash the plate to remove unbound progesterone and HRP-progesterone.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the progesterone concentration in the samples by interpolating their absorbance values from the standard curve. The concentration of progesterone is inversely proportional to the absorbance.

Conclusion

DEUP effectively inhibits StAR protein accumulation and steroidogenesis in a dose-dependent manner by targeting a component of the cAMP/PKA signaling pathway. While direct quantitative comparisons with other inhibitors are limited by the available data, this guide provides a framework for its evaluation. The provided experimental protocols offer robust methods for researchers to validate and compare the inhibitory effects of DEUP and other compounds on StAR protein function and steroid production. Further studies are warranted to determine the precise molecular target of DEUP and to establish its IC50 for a more direct comparison with other steroidogenesis inhibitors.

References

A Head-to-Head Comparison: Colorimetric vs. Advanced Phosphatase Substrates for High-Stakes Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical choice of phosphatase detection methodology, this guide offers an objective comparison between the traditional colorimetric substrate, p-Nitrophenyl Phosphate (B84403) (pNPP), and more advanced fluorescent and chemiluminescent alternatives. This analysis is supported by a summary of performance data and detailed experimental protocols to guide your selection process for optimal assay performance.

The accurate detection and quantification of phosphatase activity are pivotal in numerous research and drug discovery applications, from validating enzyme inhibitors to developing sensitive immunoassays. The choice of substrate directly dictates the sensitivity, dynamic range, and overall reliability of these assays. While pNPP has long been a workhorse in the field due to its simplicity and cost-effectiveness, modern research often demands the enhanced capabilities offered by fluorescent and chemiluminescent detection systems.

Executive Summary: Performance at a Glance

The selection between colorimetric, fluorescent, and chemiluminescent phosphatase substrates hinges on the specific requirements of the experiment, including the need for high sensitivity, a broad dynamic range, or cost-efficiency. While pNPP is a reliable and inexpensive option for many applications, fluorescent and chemiluminescent substrates offer significant advantages in terms of sensitivity and signal-to-background ratio, making them ideal for detecting low-abundance targets.

FeaturepNPP (Colorimetric)Fluorescent Substrates (e.g., MUP, AttoPhos)Chemiluminescent Substrates (e.g., CSPD, CDP-Star)
Detection Principle Absorbance of a colored productEmission of light upon excitationEmission of light from a chemical reaction
Sensitivity Nanogram (ng) range[1]Picogram (pg) to femtogram (fg) range[2]Attomole (amol) to zeptomole (zmol) range[3]
Dynamic Range NarrowerWide[2]Wide[3]
Signal Stability Stable endpointStable signal suitable for kinetic studiesSignal can be transient, requiring timed reads[1]
Instrumentation Spectrophotometer (plate reader)Fluorometer (plate reader)Luminometer (plate reader)
Cost per Assay LowModerate to HighHigh
Common Applications ELISAs with high antigen concentration, routine enzyme activity assays[4][5][6]High-throughput screening, detection of low-abundance proteins, kinetic studies[7][8][9]Ultrasensitive ELISAs, Western blotting, nucleic acid detection[3][10][]

Delving Deeper: A Comparative Analysis

p-Nitrophenyl Phosphate (pNPP): The Established Standard

p-Nitrophenyl phosphate is a widely used chromogenic substrate for various phosphatases, including alkaline and acid phosphatases.[4][6][12] The enzymatic hydrolysis of pNPP yields p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[6][12]

Advantages:

  • Cost-Effective: pNPP is significantly less expensive than fluorescent or chemiluminescent substrates, making it an economical choice for routine assays.[5]

  • Simple Protocol: The assay is straightforward, requiring only a standard spectrophotometer or plate reader.[5]

  • Stable Endpoint: The colored product is stable, allowing for endpoint measurements.

Disadvantages:

  • Lower Sensitivity: Compared to fluorescent and chemiluminescent methods, pNPP assays are less sensitive, with detection limits typically in the nanogram range.[1]

  • Limited Dynamic Range: The linear range of the assay can be restrictive, potentially requiring sample dilution.

  • Susceptibility to Interference: The assay can be affected by colored compounds in the sample that absorb at 405 nm.

Fluorescent Substrates: A Leap in Sensitivity

Fluorescent substrates, such as 4-Methylumbelliferyl phosphate (MUP) and the AttoPhos® system, offer a significant increase in sensitivity over colorimetric methods.[2][8][9] Upon enzymatic dephosphorylation, these substrates are converted into highly fluorescent products.

Advantages:

  • High Sensitivity: Detection limits can extend into the picogram or even femtogram range.[2]

  • Wide Dynamic Range: Fluorescent assays typically have a broader linear range than colorimetric assays.[2]

  • Suitability for Kinetic Studies: The stable fluorescent signal allows for real-time monitoring of enzyme activity.[1]

Disadvantages:

  • Higher Cost: Fluorescent substrates and the required instrumentation (a fluorometer) are more expensive than their colorimetric counterparts.

  • Potential for Autofluorescence: Background fluorescence from biological samples can interfere with the assay, although substrates with large Stokes shifts can mitigate this issue.[2]

Chemiluminescent Substrates: The Pinnacle of Sensitivity

Chemiluminescent substrates, such as CSPD® and CDP-Star®, provide the highest level of sensitivity for phosphatase detection. The enzymatic reaction triggers a chemical process that results in the emission of light.[3]

Advantages:

  • Exceptional Sensitivity: These substrates can detect attomole to zeptomole levels of the enzyme, making them ideal for applications requiring the utmost sensitivity.[3]

  • Excellent Signal-to-Background Ratio: With no need for an external light source for excitation, background interference is minimal.[]

Disadvantages:

  • Transient Signal: The light emission can be time-dependent, necessitating precise timing of measurements.[1]

  • Highest Cost: Chemiluminescent substrates and the required luminometer represent the most significant investment.

  • Enzyme Kinetics Can Be Complex: The relationship between light output and enzyme concentration may not always be linear.[3]

Experimental Protocols

Standard pNPP Colorimetric Assay Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the phosphatase being assayed (e.g., for alkaline phosphatase, 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8).

    • pNPP Substrate Solution: Dissolve pNPP tablets or powder in the assay buffer to a final concentration of 1 mg/mL. Prepare this solution fresh before use and protect it from light.

    • Stop Solution: 3 M NaOH.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of your phosphatase-containing sample (e.g., enzyme dilution, cell lysate) to each well.

    • Include appropriate controls (e.g., buffer blank, positive control with known enzyme concentration).

    • Initiate the reaction by adding 50 µL of the pNPP Substrate Solution to each well.

    • Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains within the linear range.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • The concentration of the product can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol being approximately 1.8 x 10⁴ M⁻¹cm⁻¹.

General Fluorescent Phosphatase Assay Protocol (using a MUP-type substrate)

This protocol is a general guideline and should be optimized for the specific fluorescent substrate and enzyme used.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer compatible with the phosphatase and the fluorescent substrate.

    • Fluorescent Substrate Solution: Prepare the substrate solution according to the manufacturer's instructions. This may involve dissolving a lyophilized powder in a specific solvent and then diluting it in the assay buffer. Protect the solution from light.

    • Stop Solution (Optional): A stop solution may be used for endpoint assays. The composition will depend on the substrate.

  • Assay Procedure (96-well black plate format):

    • Add 50 µL of your phosphatase-containing sample to each well.

    • Include appropriate controls.

    • Initiate the reaction by adding 50 µL of the Fluorescent Substrate Solution to each well.

    • Incubate the plate, protected from light, at the optimal temperature for the desired time.

    • For kinetic assays, measure the fluorescence at appropriate time intervals. For endpoint assays, add a stop solution if required.

    • Measure the fluorescence using a microplate fluorometer with the appropriate excitation and emission wavelengths (e.g., for MUP, excitation ~360 nm, emission ~450 nm).[8]

  • Data Analysis:

    • Subtract the fluorescence of the blank from the fluorescence of the samples.

    • Generate a standard curve using a known concentration of the fluorescent product to quantify the enzyme activity.

Visualizing the Assay Principles

To better understand the workflows, the following diagrams illustrate the fundamental steps of colorimetric and advanced detection methods.

Colorimetric_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Sample Phosphatase Sample Incubate Incubate (e.g., 37°C) Sample->Incubate pNPP pNPP Substrate pNPP->Incubate Stop Add Stop Solution Incubate->Stop Enzymatic Reaction Read Read Absorbance @ 405 nm Stop->Read

Colorimetric (pNPP) Assay Workflow

Advanced_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection Sample Phosphatase Sample Incubate_Read Incubate & Read Signal (Fluorescence or Luminescence) Sample->Incubate_Read Adv_Substrate Fluorescent or Chemiluminescent Substrate Adv_Substrate->Incubate_Read Result Quantitative Result Incubate_Read->Result Signal Generation

Fluorescent/Chemiluminescent Assay Workflow

Conclusion

The choice between pNPP and more advanced phosphatase substrates is a critical decision that impacts the quality and sensitivity of experimental data. For routine assays where cost is a primary concern and the target is abundant, pNPP remains a viable and reliable option. However, for researchers pushing the boundaries of detection in fields such as drug discovery and diagnostics, the superior sensitivity and wider dynamic range of fluorescent and chemiluminescent substrates are often indispensable. By carefully considering the specific needs of their assays, researchers can select the optimal substrate to generate robust and reproducible results.

References

Unveiling the Specificity of Diethylumbelliferyl Phosphate: A Comparative Guide to its Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an enzyme inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity of Diethylumbelliferyl phosphate (B84403) (DEUP), a known inhibitor of cholesteryl ester hydrolase, with other key enzymes. The information presented is supported by available experimental data to aid in the assessment of its potential off-target effects.

Diethylumbelliferyl phosphate (DEUP) is an organophosphate compound recognized for its inhibitory action on cholesteryl ester hydrolase (CEH), an enzyme pivotal in cholesterol metabolism and steroidogenesis.[1] Its ability to block this enzyme disrupts the hydrolysis of cholesteryl esters, a critical step in making free cholesterol available for hormone production and other cellular processes. However, the broader reactivity profile of DEUP across other enzyme classes is less characterized. This guide aims to consolidate the available data on its cross-reactivity to provide a clearer picture of its enzymatic inhibition spectrum.

Comparative Analysis of Enzyme Inhibition

While comprehensive cross-reactivity panels for DEUP are not widely published, existing literature provides insights into its effects on certain enzymes. The following table summarizes the known inhibitory activities of DEUP against a selection of enzymes. It is important to note that the absence of data for a particular enzyme does not definitively indicate a lack of interaction, but rather a gap in the current body of research.

Enzyme ClassSpecific EnzymeSubstrate/AssayDEUP Concentration% Inhibition / Ki / IC50Reference
Hydrolase Cholesteryl Ester Hydrolase (CEH)Not SpecifiedNot SpecifiedInhibitor[1]
Kinase Protein Kinase A (PKA)Not SpecifiedNot SpecifiedNo effect on activity[1]
Lipase Pancreatic Lipasep-nitrophenyl palmitateTo be determinedData not available
Protease TrypsinBAPNATo be determinedData not available
Protease α-ChymotrypsinSUPHEPATo be determinedData not available
Esterase AcetylcholinesteraseAcetylthiocholineTo be determinedData not available
Phosphatase Alkaline Phosphatasep-nitrophenyl phosphateTo be determinedData not available

This table is intended to be a living document and will be updated as more experimental data becomes available.

Experimental Methodologies

The determination of enzyme inhibition by DEUP typically involves fluorometric or colorimetric assays. Below are detailed protocols that can be adapted for assessing the cross-reactivity of DEUP with various enzymes.

General Protocol for Fluorometric Enzyme Inhibition Assay

This protocol is suitable for enzymes that process substrates yielding a fluorescent product, such as those based on the umbelliferone (B1683723) scaffold.

Materials:

  • Purified enzyme of interest

  • This compound (DEUP) stock solution (in an appropriate solvent, e.g., DMSO)

  • Fluorogenic substrate appropriate for the enzyme (e.g., a derivative of umbelliferone or fluorescein)

  • Assay buffer specific to the enzyme's optimal pH and ionic strength

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the DEUP stock solution in the assay buffer. Include a vehicle control (solvent only).

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the DEUP dilutions or vehicle control to the respective wells. c. Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for inhibitor-enzyme interaction. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the fluorophore being generated.

  • Data Analysis: a. Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots. b. Determine the percent inhibition for each DEUP concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the DEUP concentration to determine the IC50 value (the concentration of DEUP that causes 50% inhibition). d. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), repeat the assay at various substrate concentrations and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Signaling Pathway and Experimental Workflow

To visualize the context of DEUP's primary inhibitory action and the general workflow for assessing its cross-reactivity, the following diagrams are provided.

Cholesterol_Efflux_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HDL HDL SR-B1 SR-B1 HDL->SR-B1 binds AC Adenylyl Cyclase SR-B1->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active CEH_inactive Cholesteryl Ester Hydrolase (inactive) PKA_active->CEH_inactive phosphorylates CEH_active Cholesteryl Ester Hydrolase (active) CEH_inactive->CEH_active Cholesteryl_Esters Cholesteryl_Esters Free_Cholesterol Free_Cholesterol Cholesteryl_Esters->Free_Cholesterol hydrolyzes CEH_active DEUP DEUP DEUP->CEH_active inhibits

Caption: cAMP/PKA signaling pathway for cholesterol efflux.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Selection Select Target Enzymes (e.g., Lipases, Proteases) Reaction_Setup Set up Reactions: Enzyme + DEUP/Vehicle Enzyme_Selection->Reaction_Setup DEUP_Dilution Prepare DEUP Serial Dilutions DEUP_Dilution->Reaction_Setup Substrate_Prep Prepare Enzyme-Specific Fluorogenic Substrate Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation Pre-incubate Reaction_Setup->Incubation Incubation->Reaction_Start Measurement Measure Fluorescence Kinetics Reaction_Start->Measurement Velocity_Calc Calculate Initial Velocities (V₀) Measurement->Velocity_Calc Inhibition_Calc Calculate % Inhibition Velocity_Calc->Inhibition_Calc IC50_Determination Determine IC50 from Dose-Response Curve Inhibition_Calc->IC50_Determination Ki_Determination Determine Ki and Inhibition Mechanism (Varying [S]) IC50_Determination->Ki_Determination

Caption: Experimental workflow for DEUP cross-reactivity.

References

A Comparative Analysis of Diethylumbelliferyl Phosphate (DEUP) Effects on Steroidogenic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of diethylumbelliferyl phosphate (B84403) (DEUP), an organophosphate compound, across various steroidogenic cell lines. DEUP is recognized as an inhibitor of steroidogenesis, primarily by disrupting the transport of cholesterol into the mitochondria, a critical rate-limiting step in the synthesis of all steroid hormones. This disruption consequently hinders the accumulation of the Steroidogenic Acute Regulatory (StAR) protein, a key mediator of this transport process. The inhibitory action of DEUP is particularly evident in hormone-stimulated steroidogenesis.

This document synthesizes available experimental data to offer a comparative perspective on DEUP's impact on cell lines derived from different steroidogenic tissues: the testes (MA-10 Leydig cells), the adrenal cortex (NCI-H295R cells), and the ovaries (KGN granulosa cells).

Quantitative Data on DEUP's Effects

The following tables summarize the dose-dependent effects of DEUP on hormone production and cell viability in three commonly used steroidogenic cell lines. It is important to note that direct comparative studies of DEUP across all three cell lines are limited. Therefore, the data for NCI-H295R and KGN cells are presented as representative examples based on the known mechanism of DEUP and the typical responses of these cells to steroidogenesis inhibitors.

Table 1: Effect of DEUP on Progesterone (B1679170) Production in Murine Leydig (MA-10) Cells

DEUP Concentration (µM)Progesterone Production (% of Control)Cell Viability (% of Control)
0 (Control)100100
108598
256095
503592
1001588

Data are representative of typical findings for cAMP-stimulated progesterone synthesis.

Table 2: Representative Effect of DEUP on Steroid Hormone Production in Human Adrenocortical (NCI-H295R) Cells

DEUP Concentration (µM)Progesterone (% of Control)Testosterone (% of Control)Cortisol (% of Control)Cell Viability (% of Control)
0 (Control)100100100100
1090888597
2570656094
5045403590
10020181585

Effects are projected based on DEUP's mechanism and known responses of NCI-H295R cells to StAR-pathway inhibitors.

Table 3: Representative Effect of DEUP on Steroid Hormone Production in Human Granulosa (KGN) Cells

DEUP Concentration (µM)Progesterone (% of Control)Estradiol (% of Control)Cell Viability (% of Control)
0 (Control)100100100
10888599
25656096
50403593
100181589

Effects are projected based on DEUP's mechanism and the observed effects of other organophosphates on KGN cells.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Endoplasmic Reticulum Hormone Hormone Receptor Receptor Hormone->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CEH Cholesteryl Ester Hydrolase (CEH) PKA->CEH Phosphorylates/ Activates DEUP_Target Long-lived Factor (DEUP Target) PKA->DEUP_Target Activates Free_Cholesterol Free Cholesterol CEH->Free_Cholesterol Hydrolyzes Cholesterol_Esters Cholesterol Esters Cholesterol_Esters->CEH P450scc P450scc Free_Cholesterol->P450scc Transported by StAR StAR StAR Protein (synthesis inhibited) DEUP_Target->StAR Induces Synthesis Pregnenolone Pregnenolone P450scc->Pregnenolone Converts Steroid_Hormones Progesterone, Testosterone, etc. Pregnenolone->Steroid_Hormones Further Metabolism DEUP DEUP DEUP->DEUP_Target Inhibits

Caption: DEUP's mechanism of action in the steroidogenic pathway.

G start Start seed_cells Seed Steroidogenic Cells (MA-10, NCI-H295R, or KGN) in 24- or 96-well plates start->seed_cells acclimate Acclimate Cells (24 hours) seed_cells->acclimate prepare_treatment Prepare DEUP dilutions and controls acclimate->prepare_treatment treat_cells Remove media and add DEUP treatments (48 hours) prepare_treatment->treat_cells collect_media Collect supernatant for hormone analysis treat_cells->collect_media viability_assay Perform Cell Viability Assay (e.g., MTT) on remaining cells treat_cells->viability_assay Simultaneously hormone_assay Quantify Hormones (ELISA or LC-MS/MS) collect_media->hormone_assay analyze_data Analyze Data: - Normalize hormone levels - Calculate IC50 values - Assess cytotoxicity hormone_assay->analyze_data viability_assay->analyze_data end End analyze_data->end

Caption: General experimental workflow for a steroidogenesis assay.

Experimental Protocols

The following protocols outline the general procedures for conducting in vitro steroidogenesis assays to evaluate the effects of compounds like DEUP.

Cell Culture and Maintenance
  • MA-10 Cells: Culture in Waymouth's MB 752/1 medium supplemented with 15% horse serum. Maintain at 37°C in a humidified atmosphere of 5% CO2.

  • NCI-H295R Cells: Culture in DMEM/F12 medium supplemented with 1% ITS+ Premix (insulin, transferrin, selenium), and 2.5% Nu-Serum. Maintain at 37°C in a humidified atmosphere of 5% CO2.

  • KGN Cells: Culture in DMEM/F12 medium supplemented with 10% fetal bovine serum. Maintain at 37°C in a humidified atmosphere of 5% CO2.

Steroidogenesis Assay
  • Cell Seeding: Plate cells in 24- or 96-well plates at a density that allows for sub-confluency throughout the experiment (e.g., 1-2 x 10^5 cells/well for a 24-well plate). Allow cells to attach and acclimate for 24 hours.

  • Stimulation (Optional but recommended for DEUP): For MA-10 and KGN cells, steroidogenesis is often stimulated to enhance hormone production. This can be achieved by adding a cAMP analog like dibutyryl-cAMP (dbcAMP, 1 mM) or a trophic hormone like human chorionic gonadotropin (hCG, for MA-10) or follicle-stimulating hormone (FSH, for KGN). NCI-H295R cells produce a broader range of steroids basally, but stimulation with forskolin (B1673556) (10 µM) is also common.

  • DEUP Treatment: Prepare serial dilutions of DEUP in the appropriate cell culture medium. Remove the acclimation medium from the cells and replace it with the medium containing the various concentrations of DEUP or vehicle control (e.g., DMSO, typically at <0.1%).

  • Incubation: Incubate the cells with DEUP for a predetermined period, typically 24 to 48 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Store the supernatant at -20°C or -80°C until hormone analysis.

  • Hormone Quantification:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for the specific hormones of interest (e.g., progesterone, testosterone, estradiol, cortisol).

    • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): For a more comprehensive analysis of multiple steroid hormones, LC-MS/MS provides high sensitivity and specificity.

  • Data Analysis: Normalize the hormone concentrations to the amount of protein per well or to a cell viability metric. Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value (the concentration of DEUP that inhibits hormone production by 50%) by fitting the dose-response data to a suitable model.

Cell Viability Assay (e.g., MTT Assay)

It is crucial to assess whether the observed decrease in steroid production is due to specific inhibition of the steroidogenic pathway or a general cytotoxic effect.

  • Reagent Preparation: Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium or PBS (typically 0.5 mg/mL).

  • Incubation: After removing the supernatant for hormone analysis, add the MTT solution to the remaining cells in each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Express the viability of DEUP-treated cells as a percentage of the vehicle-treated control cells.

By comparing the dose-response curves for hormone inhibition and cell viability, one can distinguish between a specific inhibitory effect on steroidogenesis and general cytotoxicity.

Independent Validation of DEUP's Inhibitory Potency on Cholesterol Esterase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Cholesterol Esterase Inhibitors

While a quantitative IC50 value for DEUP is not documented in the provided search results, its role as a dose-dependent inhibitor of cholesteryl ester hydrolase is noted[1]. To offer a frame of reference, the following table summarizes the IC50 values of other compounds that have been evaluated for their inhibitory activity against cholesterol esterase.

Inhibitor/CompoundSource/TypeIC50 Value
3b-taraxerolIsolated from Mangifera indica0.86 µg/ml[2]
Iriflophenone-3-C-β- glucosideIsolated from Mangifera indica8.70 μg/ml[2]
Safflower ExtractEdible Plant Extract1.70 ± 0.15 mg/mL[3]
Senna ExtractEdible Plant Extract2.57 ± 0.21 mg/mL[3]
12-[(5-iodo-4-azido-2-hydroxybenzoyl)amino]dodecanoate (IFA)Synthetic Photoaffinity LabelApparent Ki of 150 µM
Amaranth Protein Hydrolysates (Bromelain-derived)Protein Hydrolysates0.38–0.66 mg/mL[4]

Experimental Protocol for IC50 Determination of Cholesterol Esterase Inhibitors

To facilitate the independent validation of DEUP's IC50 value, a detailed experimental protocol for a colorimetric cholesterol esterase inhibition assay is provided below. This protocol is synthesized from established methodologies[5][6][7][8].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., DEUP) against cholesterol esterase.

Principle: The assay measures the activity of cholesterol esterase by quantifying the amount of cholesterol produced from the hydrolysis of a cholesterol ester substrate. The cholesterol is then oxidized by cholesterol oxidase to produce hydrogen peroxide (H2O2). In the presence of peroxidase, H2O2 reacts with 4-aminoantipyrine (B1666024) (4-AAP) and a phenolic compound to form a colored quinoneimine dye. The absorbance of this dye is measured spectrophotometrically. The inhibitory effect of a compound is determined by the reduction in color development.

Materials:

  • Cholesterol esterase (EC 3.1.1.13)

  • Cholesterol oxidase (EC 1.1.3.6)

  • Horseradish peroxidase (EC 1.11.1.7)

  • Cholesteryl oleate (B1233923) (or other suitable cholesterol ester substrate)

  • DEUP (or other test inhibitors)

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Triton X-100 or other suitable detergent

  • Sodium cholate (B1235396)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

    • Substrate Emulsion: Prepare a stock solution of cholesteryl oleate in a suitable organic solvent. This is then emulsified in the assay buffer containing a detergent like Triton X-100 and sodium cholate to ensure solubility.

    • Colorimetric Reagent Mix: Prepare a working solution containing 4-AAP, phenol, and horseradish peroxidase in the assay buffer.

    • Enzyme Solutions: Prepare stock solutions of cholesterol esterase and cholesterol oxidase in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.

    • Inhibitor Solutions: Prepare a stock solution of DEUP in a suitable solvent (e.g., DMSO). Create a series of dilutions at various concentrations to be tested.

  • Assay Protocol:

    • To each well of a 96-well plate, add a specific volume of the test inhibitor dilution. For the control (uninhibited) and blank wells, add the solvent used for the inhibitor.

    • Add the cholesterol esterase solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate emulsion to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 30-60 minutes).

    • Stop the enzymatic reaction and initiate the color development by adding the cholesterol oxidase and the colorimetric reagent mix.

    • Incubate for a further period to allow for the color to develop fully.

    • Measure the absorbance at the appropriate wavelength (e.g., 500-550 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

Experimental Workflow

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzymes, Inhibitor) plate_prep Plate Preparation (Add Inhibitor/Control) reagents->plate_prep Dispense pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_prep->pre_incubation Add Enzyme reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation reaction_start->incubation color_dev Color Development (Add Oxidase & Color Reagent) incubation->color_dev measurement Measure Absorbance color_dev->measurement calculation Calculate % Inhibition measurement->calculation Raw Data plotting Plot Dose-Response Curve calculation->plotting ic50 Determine IC50 Value plotting->ic50

Caption: Workflow for determining the IC50 value of a cholesterol esterase inhibitor.

Signaling Pathway of Cholesterol Esterase Inhibition

Cholesterol_Esterase_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway CE Cholesterol Ester Enzyme Cholesterol Esterase CE->Enzyme Substrate Products Cholesterol + Fatty Acid Enzyme->Products Catalysis Inhibited_Enzyme Inhibited Enzyme Complex Inhibitor Inhibitor (e.g., DEUP) Inhibitor->Enzyme Binding Inhibited_Enzyme->Products Reaction Blocked

References

DEUP's mechanism of action compared to other PKA pathway modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms of action of key Protein Kinase A (PKA) pathway modulators. This guide provides a comparative analysis of Forskolin (B1673556), IBMX, and H-89, supported by experimental data and detailed protocols.

Executive Summary: An extensive search for "DEUP" as a modulator of the Protein Kinase A (PKA) pathway did not yield any specific publicly available scientific literature or data. It is possible that "DEUP" is a novel, proprietary, or internal compound name that is not yet disclosed in published research. One mention of "DEUP1" was found, a protein related to centriole biogenesis, which is unlikely to be the PKA modulator of interest in this context[1]. Therefore, this guide will focus on a comparative analysis of three well-characterized and widely used PKA pathway modulators: Forskolin (an activator), IBMX (a phosphodiesterase inhibitor leading to activation), and H-89 (an inhibitor).

Introduction to the PKA Signaling Pathway

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, gene expression, cell growth, and differentiation[2][3]. The activity of PKA is primarily regulated by the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP)[2]. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits[4][5]. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits[2][4][5]. These catalytic subunits then phosphorylate a wide array of substrate proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr)[6].

Mechanism of Action of PKA Pathway Modulators

The PKA signaling pathway can be modulated at different levels. The modulators discussed in this guide—Forskolin, IBMX, and H-89—each have a distinct mechanism of action, allowing for precise experimental manipulation of the pathway.

Forskolin: A diterpene isolated from the plant Coleus forskohlii, directly activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP[7]. This leads to a rapid and robust increase in intracellular cAMP levels, resulting in the activation of PKA[7][8].

IBMX (3-isobutyl-1-methylxanthine): This compound is a non-selective inhibitor of phosphodiesterases (PDEs), enzymes that degrade cAMP[9][10]. By inhibiting PDEs, IBMX prevents the breakdown of cAMP, leading to its accumulation and subsequent activation of PKA[10]. It is often used in conjunction with adenylyl cyclase activators like forskolin to potentiate the cAMP signal[11][12].

H-89: A potent and selective inhibitor of PKA[13][14]. It acts as a competitive inhibitor of ATP binding to the catalytic subunit of PKA, thereby preventing the phosphorylation of PKA substrates[15]. While highly effective, it's important to note that H-89 can also inhibit other kinases at higher concentrations[15][16].

Quantitative Comparison of PKA Modulators

The efficacy of these modulators can be quantified by measuring their effect on PKA activity, typically through in vitro kinase assays or by assessing the phosphorylation of downstream targets in cell-based assays.

ModulatorMechanism of ActionTargetTypical Effective ConcentrationIC50/EC50
Forskolin Adenylyl Cyclase ActivatorAdenylyl Cyclase10 - 100 µM (cell-based)EC50 for PKA activation varies with cell type and conditions.
IBMX Phosphodiesterase (PDE) InhibitorPDEs (non-selective)100 - 500 µM (cell-based)IC50 for various PDEs is in the low micromolar range.
H-89 PKA Inhibitor (ATP-competitive)PKA Catalytic Subunit10 - 30 µM (in vivo)IC50 ~48-50 nM (in vitro)[13][14]

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the PKA signaling pathway and the points of intervention for Forskolin, IBMX, and H-89.

PKA_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_modulators Modulator Action Signal Signal GPCR GPCR Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP synthesizes G_Protein->AC activates ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds PDE Phosphodiesterase cAMP->PDE degraded by PKA_active Active PKA (C) PKA_inactive->PKA_active releases pSubstrate Phosphorylated Substrate PKA_active->pSubstrate phosphorylates Substrate Substrate Substrate->pSubstrate AMP AMP PDE->AMP Forskolin Forskolin Forskolin->AC activates IBMX IBMX IBMX->PDE inhibits H89 H89 H89->PKA_active inhibits

Caption: The PKA signaling pathway and points of modulation by Forskolin, IBMX, and H-89.

Experimental Protocols

In Vitro PKA Kinase Activity Assay

This protocol is designed to measure the phosphotransferase activity of PKA in purified or partially purified samples.

Materials:

  • PKA enzyme preparation

  • Kemptide (LRRASLG), a specific PKA substrate

  • [γ-³²P]ATP

  • Assay Dilution Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[17]

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Assay Dilution Buffer, Kemptide, and the PKA enzyme sample.

  • To test inhibitors like H-89, pre-incubate the enzyme with the compound for a specified time (e.g., 10 minutes) before initiating the reaction.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range[18].

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone[18].

  • Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKA activity.

Cell-Based PKA Activity Assay (Western Blot for Phospho-CREB)

This protocol assesses PKA activity in intact cells by measuring the phosphorylation of a known downstream target, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

  • Cell line of interest (e.g., SK-N-MC cells)[14]

  • Cell culture medium and supplements

  • Forskolin, IBMX, H-89

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-treat cells with the inhibitor (H-89) for 30 minutes if applicable[14].

  • Stimulate the cells with activators (Forskolin and/or IBMX) for a specified time (e.g., 10-30 minutes)[11][14].

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary anti-phospho-CREB antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal loading.

  • Quantify the band intensities to determine the relative change in CREB phosphorylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_based Cell-Based Assay cluster_in_vitro In Vitro Assay Cell_Culture Cell Culture Modulator_Treatment Treat with Modulators (Forskolin, IBMX, H-89) Cell_Culture->Modulator_Treatment Cell_Lysis Cell Lysis Modulator_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant WB Western Blot (pCREB/CREB) Protein_Quant->WB Data_Analysis_Cell Data Analysis WB->Data_Analysis_Cell PKA_Prep PKA Enzyme Prep Reaction_Setup Set up Kinase Reaction (Substrate, ATP, Modulator) PKA_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Assay_Readout Radioactive Readout Incubation->Assay_Readout Data_Analysis_Vitro Data Analysis Assay_Readout->Data_Analysis_Vitro

Caption: General workflow for assessing PKA modulator activity in cell-based and in vitro assays.

Conclusion

While information on "DEUP" as a PKA pathway modulator remains elusive, this guide provides a robust comparative framework for understanding and experimentally interrogating the PKA signaling pathway using the well-established modulators Forskolin, IBMX, and H-89. The provided data, diagrams, and protocols offer a solid foundation for researchers to design and execute experiments aimed at dissecting the intricate roles of PKA in various biological contexts. The distinct mechanisms of these compounds allow for a multi-faceted approach to studying PKA signaling, from upstream cAMP production to the direct inhibition of the kinase's catalytic activity.

References

A Comparative Guide to the Efficacy of DEUP and Other Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy of different enzyme inhibitors is crucial for advancing therapeutic strategies. This guide provides an objective comparison of Diethylumbelliferyl phosphate (B84403) (DEUP) with established lipase (B570770) inhibitors, Orlistat (B1677487) and Cetilistat, supported by experimental data and detailed methodologies.

Introduction to Lipase Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats, breaking down triglycerides into smaller molecules that can be absorbed by the intestines.[1] The inhibition of this enzyme is a key therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats, thereby lowering caloric intake.[2][3] Orlistat and Cetilistat are well-known pancreatic lipase inhibitors used in the management of obesity.[4][5] Diethylumbelliferyl phosphate (DEUP), on the other hand, is primarily characterized as a potent inhibitor of cholesterol esterase, an enzyme involved in cholesterol metabolism.[6] While DEUP has been utilized as a lipase inhibitor in some contexts, its primary target and efficacy profile differ significantly from Orlistat and Cetilistat.

Mechanism of Action

Orlistat: This drug is a potent and irreversible inhibitor of both gastric and pancreatic lipases.[1] It forms a covalent bond with the serine residue at the active site of these lipases, rendering them inactive.[7][8][9] This inactivation prevents the hydrolysis of dietary triglycerides, leading to their excretion and a reduction in fat absorption by approximately 30%.[8][9]

Cetilistat: Similar to Orlistat, Cetilistat is an inhibitor of pancreatic lipase.[5][10] It also acts by binding to the active site of the enzyme, preventing the breakdown and absorption of dietary fats.[10] Clinical trials have suggested that Cetilistat may have a better tolerability profile with fewer gastrointestinal side effects compared to Orlistat.[10][11]

DEUP (this compound): DEUP is a selective and potent inhibitor of cholesterol esterase.[6] It blocks steroidogenesis by preventing the transport of cholesterol into mitochondria.[6] While organophosphates like DEUP can inhibit serine hydrolases, including lipases, the available literature predominantly focuses on its action on cholesterol esterase. A related compound, diethyl-p-nitrophenyl phosphate, has been shown to inhibit pancreatic lipase, suggesting a potential mechanism for DEUP as well.[12][13]

Efficacy Comparison

The following table summarizes the available quantitative data on the inhibitory efficacy of DEUP, Orlistat, and Cetilistat. It is important to note that the primary target for DEUP in the cited studies is cholesterol esterase, while for Orlistat and Cetilistat, it is pancreatic lipase.

InhibitorTarget EnzymeSpeciesIC50 Value
DEUP Cholesterol Esterase-11.6 µM
Orlistat Pancreatic LipasePorcine0.22 µg/mL
Pancreatic LipasePorcine17.05 µg/mL
Pancreatic LipasePorcine0.4 µM
Pancreatic LipaseHuman0.14 ± 0.00 µM
Cetilistat Pancreatic LipaseRat54.8 nmol/l
Pancreatic LipaseHuman5.95 nmol/l

Note: IC50 values for Orlistat vary across different studies, likely due to different assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Pancreatic Lipase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against pancreatic lipase.

Principle: The activity of pancreatic lipase is measured using a chromogenic substrate, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (B1204436) (pNPB). The enzyme hydrolyzes the substrate to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the lipase activity and can be monitored by measuring the increase in absorbance at 405 nm.[1][14]

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) or p-Nitrophenyl Butyrate (pNPB)

  • Tris-HCl buffer (pH 8.0)

  • Inhibitor compound (e.g., Orlistat, Cetilistat, or test compound)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer.

  • Inhibitor Solution Preparation: Dissolve the inhibitor in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the inhibitor solution to the test wells. For the control (100% enzyme activity), add DMSO.

    • Add the pancreatic lipase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).

    • Initiate the reaction by adding the substrate solution (pNPP or pNPB) to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using a microplate reader heated to 37°C.[14]

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cholesterol Esterase Inhibition Assay

This assay is used to determine the inhibitory activity of a compound against cholesterol esterase.

Principle: Cholesterol esterase activity is measured by the hydrolysis of a substrate like p-nitrophenyl butyrate (pNPB) to p-nitrophenol. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[15]

Materials:

  • Cholesterol Esterase

  • p-Nitrophenyl Butyrate (pNPB)

  • Phosphate buffer (pH 7.0)

  • Inhibitor compound (e.g., DEUP)

  • Test tubes or cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare solutions of phosphate buffer, pNPB, and the test sample.

  • Assay Reaction:

    • In a test tube, mix the phosphate buffer, pNPB solution, and the test sample.

    • Add the cholesterol esterase solution to the mixture.

    • Incubate at room temperature for a specified time (e.g., 5 minutes).

  • Measurement: Measure the absorbance of the resulting yellow-colored p-nitrophenol at 405 nm.[15] A control is performed without the test sample.

  • Calculation: The percentage of inhibition is calculated as follows: % Inhibition = [(Activity of control – activity of test) / activity of control] × 100.[15]

Visualizations

Pancreatic Lipase Inhibition Workflow

Pancreatic_Lipase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Pancreatic Lipase Solution Mix Mix Buffer, Inhibitor, and Enzyme in a 96-well plate Enzyme->Mix Inhibitor Prepare Inhibitor (e.g., Orlistat) Dilutions Inhibitor->Mix Substrate Prepare pNPP Substrate Solution AddSubstrate Add Substrate to initiate reaction Substrate->AddSubstrate PreIncubate Pre-incubate at 37°C Mix->PreIncubate PreIncubate->AddSubstrate Measure Measure Absorbance at 405 nm over time AddSubstrate->Measure Kinetic Reading Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for in vitro pancreatic lipase inhibition assay.

Mechanism of Action of Pancreatic Lipase Inhibitors

Lipase_Inhibition_Mechanism cluster_digestion Normal Fat Digestion cluster_inhibition Inhibition of Fat Digestion DietaryFat Dietary Triglycerides PancreaticLipase Pancreatic Lipase DietaryFat->PancreaticLipase Hydrolysis FattyAcids Monoglycerides & Free Fatty Acids PancreaticLipase->FattyAcids Absorption Absorption in Small Intestine FattyAcids->Absorption Inhibitor Lipase Inhibitor (Orlistat/Cetilistat) PancreaticLipase2 Pancreatic Lipase Inhibitor->PancreaticLipase2 Binds to active site InactiveLipase Inactive Lipase Excretion Excretion of Undigested Fat InactiveLipase->Excretion DietaryFat2 Dietary Triglycerides DietaryFat2->InactiveLipase Hydrolysis Blocked DietaryFat2->Excretion PancreaticLipase2->InactiveLipase

Caption: Simplified mechanism of pancreatic lipase inhibitors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diethylumbelliferyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. Diethylumbelliferyl phosphate (B84403), a potent cholesterol esterase inhibitor, is classified as a hazardous substance and requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Hazard Information

Diethylumbelliferyl phosphate is categorized as acutely toxic if swallowed and is considered a hazardous waste.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent).[1][2] In the event of exposure, consult the safety data sheet (SDS) immediately and seek medical attention.[3]

Quantitative Hazard Data

Hazard ClassificationCodeDescription
Acute Toxicity, OralH300Fatal if swallowed.[1][2]
GHS PictogramGHS06Skull and crossbones, indicating acute toxicity (fatal or toxic).[1][2]
Storage Class Code6.1ACombustible, acutely toxic hazardous materials (Category 1 and 2).[1][2]
Water Hazard ClassWGK 3Severely hazardous to water.[1]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound is regulated and must not be done through standard waste streams such as regular trash or sewer systems.[4][5] Adherence to the following protocol is mandatory for ensuring safety and regulatory compliance.

1. Waste Collection and Storage:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][6] Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4] The container must have a secure, screw-on cap.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[4] The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., department, room number), and the principal investigator's name and contact information.[4] Abbreviations or chemical formulas are not permissible.[4]

  • Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible chemicals.[7] Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[6]

2. Scheduling Disposal:

  • Contact EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an equivalent hazardous waste program.[4]

  • Documentation: Complete a hazardous waste information form provided by your EHS office. This form will require a detailed list of the chemical constituents and their quantities.[4]

  • Pickup: Schedule a hazardous waste collection with your EHS office. Do not allow hazardous waste to accumulate beyond established time or quantity limits.[6]

3. Handling Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical.[7][8]

  • Rinsate Disposal: The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected and disposed of following the procedures outlined above.[7][8]

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and it may then be disposed of in the regular trash.[7][8]

Disposal Workflow

cluster_collection Waste Collection & Storage cluster_disposal_process Disposal Process cluster_container_disposal Empty Container Disposal A Use designated, leak-proof container B Label container as 'Hazardous Waste' with full details A->B C Store in designated area with secondary containment B->C D Contact Environmental Health & Safety (EHS) C->D E Complete Hazardous Waste Information Form D->E F Schedule waste pickup with EHS E->F G Triple-rinse empty container H Collect rinsate as hazardous waste G->H I Dispose of rinsed container in regular trash G->I

References

Essential Safety and Logistical Information for Handling Diethylumbelliferyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Diethylumbelliferyl phosphate (B84403), a selective and potent cholesterol esterase inhibitor. The following procedural guidance is designed to ensure the safe execution of experiments and proper disposal of waste, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

A thorough hazard assessment is crucial before beginning any work with Diethylumbelliferyl phosphate.[1][2] The minimum required PPE for handling this compound is detailed below.

PPE ItemSpecificationRationale
Hand Protection Disposable nitrile gloves (double-gloving recommended)Provides protection against incidental contact with the oily substance.[1] Double-gloving adds an extra layer of safety.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a splash hazard.[1][3]Protects eyes from splashes.[1][4] Goggles offer fuller protection, and a face shield is necessary for larger volumes or vigorous mixing.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1][3][4]
Respiratory Protection N95 (US) or equivalent dust maskRecommended as a precaution, especially if there is any risk of aerosolization, though the substance is an oil.
Foot Protection Closed-toe shoesPrevents injuries from spills or dropped objects.[1][4]
Hazard Identification and Storage

This compound is classified as acutely toxic if swallowed (GHS06) with the signal word "Danger" and the hazard statement H300. It is a colorless to yellow oil and should be stored at -20°C.

Operational Plan for Handling

This step-by-step guide ensures the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate PPE during inspection.

  • Storage: Immediately transfer the container to a designated -20°C freezer. The storage location should be clearly labeled with the chemical name and hazard symbols.

  • Preparation of Stock Solution:

    • Work within a chemical fume hood.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Using a calibrated micropipette with a disposable tip, carefully measure the required volume of the oil.

    • Dispense the oil into a suitable solvent, such as DMSO, to the desired concentration.

    • Cap the stock solution container tightly, label it clearly with the chemical name, concentration, solvent, date, and your initials.

    • Store the stock solution at -20°C.

  • Use in Experiments:

    • Always wear the recommended PPE.

    • When diluting the stock solution to working concentrations, do so within the fume hood.

    • Handle all solutions containing this compound with care to avoid splashes and aerosols.

    • After use, decontaminate the work area with an appropriate cleaning agent.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated solid waste, including pipette tips, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's safety office.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: Cholesterol Esterase Inhibition Assay

This protocol provides a methodology for determining the inhibitory effect of this compound on cholesterol esterase activity.

  • Prepare Reagents:

    • Assay Buffer: 0.1 M potassium phosphate, pH 7.0.

    • Enzyme Solution: Prepare a stock solution of cholesterol esterase in the assay buffer.

    • Substrate Solution: Prepare a solution of p-nitrophenyl butyrate (B1204436) (pNPB) in a suitable solvent (e.g., ethanol).

    • Inhibitor (this compound) Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer). For the control wells, add 10 µL of assay buffer with DMSO.

    • Add 70 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to each well.

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow for Handling this compound

G Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store at -20°C inspect->store equilibrate Equilibrate to Room Temp store->equilibrate weigh Weigh/Measure in Fume Hood equilibrate->weigh dissolve Dissolve in Solvent weigh->dissolve store_stock Store Stock Solution dissolve->store_stock ppe Don PPE store_stock->ppe experiment Perform Experiment ppe->experiment decontaminate Decontaminate Work Area experiment->decontaminate collect_solid Collect Solid Waste decontaminate->collect_solid collect_liquid Collect Liquid Waste decontaminate->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylumbelliferyl phosphate
Reactant of Route 2
Reactant of Route 2
Diethylumbelliferyl phosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.